molecular formula C18H26O B1219986 Versalide CAS No. 88-29-9

Versalide

Cat. No.: B1219986
CAS No.: 88-29-9
M. Wt: 258.4 g/mol
InChI Key: KSEZPRJUTHMFGZ-UHFFFAOYSA-N
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Description

Versalide, also known as this compound, is a useful research compound. Its molecular formula is C18H26O and its molecular weight is 258.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H26O/c1-7-13-10-15-16(11-14(13)12(2)19)18(5,6)9-8-17(15,3)4/h10-11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEZPRJUTHMFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1C(=O)C)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3041582
Record name 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin
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Molecular Weight

258.4 g/mol
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CAS No.

88-29-9
Record name 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin
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Record name Versalide
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Record name Versalide
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Record name Ethanone, 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
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Record name 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin
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Record name 7-acetyl-6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
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Record name VERSALIDE
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Foundational & Exploratory

Versalide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versalide (CAS No. 88-29-9), a synthetic polycyclic musk, has been utilized as a fragrance ingredient in a variety of consumer products. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile, with a particular focus on its neurotoxic effects. Detailed experimental protocols, data summaries, and visual diagrams of its chemical structure, a representative analytical workflow, and its proposed neurotoxicity pathway are presented to serve as a comprehensive resource for the scientific community.

Chemical Structure and Identification

This compound, chemically known as 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone, is a member of the tetralin musk family.[1][2] Its structure is characterized by a tetrahydronaphthalene core with ethyl, acetyl, and four methyl group substituents.[1]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Chemical Identifiers
IdentifierValue
IUPAC Name 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[1][2]
CAS Number 88-29-9[1][2][3]
Molecular Formula C18H26O[1][2]
Molecular Weight 258.40 g/mol [1]
InChI Key KSEZPRJUTHMFGZ-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1C(=O)C)C(CCC2(C)C)(C)C

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties influence its environmental fate and bioavailability.

PropertyValue
Melting Point 46.5 °C
Boiling Point 130 °C at 2 mmHg
Density ~0.99 g/cm³ (estimate)
Vapor Pressure 2.01 x 10⁻⁵ mmHg at 25 °C
Water Solubility 12 µg/L
log Kow (Octanol-Water Partition Coefficient) 5.0 - 6.42
Appearance White to off-white solid
Odor Sweet, intense musk, ambrette-like

Synthesis and Manufacturing

The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction.

General Synthesis Pathway

The synthesis involves the reaction of 1-ethyl-3,3,6,6-tetramethyl-1,2,3,4-tetrahydronaphthalene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Synthesis_Pathway Reactant1 1-Ethyl-3,3,6,6-tetramethyl- 1,2,3,4-tetrahydronaphthalene Product This compound Reactant1->Product Friedel-Crafts Acylation Reactant2 Acetyl Chloride / Acetic Anhydride Reactant2->Product Catalyst AlCl3 (Lewis Acid) Catalyst->Product Neurotoxicity_Pathway This compound This compound Exposure Cellular_Uptake Neuronal and Glial Cell Uptake This compound->Cellular_Uptake Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Uptake->Mitochondrial_Dysfunction Oxidative_Stress Increased Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation & Ceroid-Lipofuscin Accumulation Oxidative_Stress->Lipid_Peroxidation Myelin_Damage Myelin Sheath Bubbling and Degeneration Lipid_Peroxidation->Myelin_Damage Neuronal_Degeneration Purkinje Cell Degeneration in Cerebellum Lipid_Peroxidation->Neuronal_Degeneration Clinical_Signs Ataxia and Motor Deficits Myelin_Damage->Clinical_Signs Neuronal_Degeneration->Clinical_Signs Analytical_Workflow Sample_Collection Water Sample Collection Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample_Collection->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Concentration->Analysis Data_Processing Data Acquisition and Quantification Analysis->Data_Processing

References

Versalide: A Technical Overview of its Chemical Properties and Neurotoxic Profile

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C₁₈H₂₆O

Versalide, a synthetic polycyclic musk, possesses the molecular formula C₁₈H₂₆O.[1][2][3][4][5] Historically utilized as a fragrance ingredient in various consumer products, its application has been curtailed due to significant neurotoxic effects. This technical guide provides a comprehensive overview of this compound's chemical and toxicological properties, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValueReference
Molecular Weight 258.40 g/mol [1][3][5]
CAS Number 88-29-9[1][3]
Systematic IUPAC Name 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[1]

Synthesis

Neurotoxicity

This compound has been identified as a potent neurotoxin, leading to its withdrawal from commercial use.[1] Experimental studies, primarily in rats, have demonstrated a range of adverse neurological effects.

Observed Neurotoxic Effects:
  • Behavioral Abnormalities: Rats exposed to this compound exhibited hyperirritability, limb weakness, gait disturbance, and ataxia.[1]

  • Central and Peripheral Nervous System Damage: The compound induces progressive neuronal ceroid degeneration and significant myelin bubbling in the brain, spinal cord, and peripheral nerves.[1]

  • Cerebellar Degeneration: Studies have shown that this compound causes selective degeneration and depopulation of Purkinje cells in the cerebellum and a spongy state of the cerebellar white matter due to splits in the myelin sheath.

  • Organ Discoloration: A characteristic blue discoloration of the brain, spinal cord, and peripheral nerves has been observed in exposed animals.[1]

Quantitative Toxicological Data:

A key study established a No-Observed-Adverse-Effect Level (NOAEL) for dermal application in rats.

Study TypeSpeciesRoute of AdministrationNOAELReference
Sub-chronic Toxicity (13 & 26 weeks)RatDermal3 mg/kg/day

Experimental Protocols

Detailed historical experimental protocols for the neurotoxicity testing of this compound are not extensively published. However, based on a study investigating the pathogenesis of demyelination, the following protocol was utilized:

Animal Model: Sprague-Dawley rats. Dosing: Approximately 50 mg/kg/day of AETT, dissolved in ethanol, was administered in the food. Duration: The study monitored the effects over a period of ten weeks. Endpoints:

  • Observation of Schmidt-Lanterman incisures in tibial nerves.

  • Development of juxtanodal and internodal myelin bubbles.

  • Phagocytic removal of edematous myelin.

This protocol was designed to study the direct effects of this compound on myelin and Schwann cell function.

Signaling Pathways and Mechanism of Action

The precise molecular signaling pathways through which this compound exerts its neurotoxic effects are not yet fully elucidated in the available literature. The observed myelin degeneration suggests a direct damaging effect on the myelin sheath or a disruption of Schwann cell function responsible for myelin maintenance.[1] The accumulation of ceroid-like pigments points towards a potential disruption of cellular waste disposal mechanisms within neurons. Further research is required to identify the specific signaling cascades and molecular targets of this compound that lead to the observed neuropathologies.

Logical Relationship of this compound's Neurotoxicity

Versalide_Neurotoxicity This compound This compound Myelin_Sheath Myelin Sheath Damage This compound->Myelin_Sheath Schwann_Cells Schwann Cell Dysfunction This compound->Schwann_Cells Neuronal_Ceroid_Lipofuscinosis Neuronal Ceroid-Lipofuscinosis This compound->Neuronal_Ceroid_Lipofuscinosis Cerebellar_Damage Cerebellar Purkinje Cell Degeneration This compound->Cerebellar_Damage Clinical_Signs Ataxia, Limb Weakness, Hyperirritability Myelin_Sheath->Clinical_Signs Cerebellar_Damage->Clinical_Signs

Caption: Logical flow of this compound-induced neurotoxicity.

Experimental Workflow for Neurotoxicity Assessment

Neurotoxicity_Workflow Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Dose_Administration Administer this compound (e.g., Dermal, Oral) Animal_Model->Dose_Administration Behavioral_Assessment Behavioral Assessments (e.g., Gait, Activity) Dose_Administration->Behavioral_Assessment Histopathology Histopathological Analysis of Nervous Tissue Dose_Administration->Histopathology Data_Analysis Quantitative and Qualitative Data Analysis Behavioral_Assessment->Data_Analysis Myelin_Staining Myelin Sheath Staining Histopathology->Myelin_Staining Neuron_Staining Neuronal Staining (e.g., for Ceroid Pigments) Histopathology->Neuron_Staining Myelin_Staining->Data_Analysis Neuron_Staining->Data_Analysis

Caption: General experimental workflow for assessing this compound neurotoxicity.

References

Versalide (CAS 88-29-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versalide (CAS 88-29-9), chemically known as 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, is a synthetic polycyclic musk, historically used as a fragrance ingredient in a variety of consumer products. Despite its desirable musk-like scent, significant toxicological concerns, particularly neurotoxicity, have led to a substantial decline in its commercial use. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, toxicological profile, and metabolic pathways. Detailed experimental protocols and visual diagrams of key processes are included to support researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with a characteristic sweet, intense musk ambrette odor.[1] It is insoluble in water but soluble in organic solvents such as alcohol.[1][2]

PropertyValueReference
CAS Number 88-29-9[1][2][3][4]
Molecular Formula C₁₈H₂₆O[1][3]
Molecular Weight 258.40 g/mol [3][5]
IUPAC Name 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[4]
Melting Point 45-46.5 °C[1][2][3]
Boiling Point 130 °C at 2 mmHg[1][2]
Water Solubility 12 µg/L[1]
Log P (Octanol/Water) 5.7 (estimated)

Synthesis

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. The general approach involves the acylation of 1-ethyl-2,3,5,5,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene with an acetylating agent in the presence of a Lewis acid catalyst.

Synthesis Protocol

A detailed method for the synthesis of a structurally related compound, 6-acetyl-1,1,4,4-tetramethyl-7-ethyl-1,2,3,4-tetrahydronaphthalene, is described in U.S. Patent 3,045,047, which can be adapted for this compound.

Materials:

  • 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene

  • Acetyl chloride

  • Aluminum chloride

  • Benzene (B151609)

  • Dilute hydrochloric acid

  • Aqueous salt solution

  • Sodium carbonate solution

Procedure:

  • To a solution of 1.85 M 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene and 2.13 M acetyl chloride, add 2.24 M aluminum chloride powder over 3 hours.

  • Allow the reaction mixture to rise to room temperature overnight.

  • Add benzene and dilute hydrochloric acid to the reaction mixture.

  • Separate the oil layer and wash it with 500 cc portions of aqueous salt solution and sodium carbonate solution.

  • Fractionally distill the crude product at 2 mm Hg to obtain the final product.

Logical Workflow for Synthesis

G Reactants 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene Acetyl chloride Aluminum chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Workup Quench with HCl Extract with Benzene Wash with salt and Na₂CO₃ solution Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound (6-acetyl-1,1,4,4-tetramethyl-7-ethyl- 1,2,3,4-tetrahydronaphthalene) Purification->Product

Caption: Logical workflow for the synthesis of this compound.

Toxicology

This compound has been the subject of numerous toxicological studies, which have revealed significant adverse effects, primarily neurotoxicity. This has led to restrictions on its use in consumer products. The International Fragrance Association (IFRA) prohibits its use as a fragrance ingredient.

Acute Toxicity

This compound is classified as harmful if swallowed and moderately toxic by skin contact.[1][2]

RouteSpeciesLD50Reference
OralRat260 mg/kg[6]
DermalRat584 mg/kg[6]
IntraperitonealRat126 mg/kg[6]

Clinical Signs of Acute Toxicity in Rats:

  • Hyperexcitability[2]

  • Tremors[2]

  • Ataxia (lack of coordination)[2][6]

  • Hunched back[2]

  • Somnolence (general depressed activity)[6]

  • Weight loss[2]

  • Blue coloration of internal organs[2]

Neurotoxicity

The most significant toxicological concern associated with this compound is its neurotoxicity. Studies in rats have demonstrated that repeated exposure can lead to severe neurological damage.

Key Findings from Neurotoxicity Studies:

  • Produces hyperirritability and limb weakness in rats upon repeated exposure.[7]

  • Causes a distinctive blue discoloration of the brain, spinal cord, and peripheral nerves.[7]

  • Induces progressive neuronal ceroid degeneration.[7]

  • Leads to significant myelin bubbling, indicative of demyelinating disease.[7]

Experimental Protocols for Toxicity Studies

Objective: To determine the acute oral toxicity of a substance.

Animals: Young adult rats (e.g., Sprague-Dawley), fasted overnight.

Procedure:

  • Administer a single oral dose of 5 g/kg body weight of the test substance by gavage to a group of at least 5 animals.

  • Observe the animals closely for the first few hours post-dosing and then daily for 14 days.

  • Record all signs of toxicity, including changes in behavior, appearance, and body weight.

  • At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy on all animals.

Objective: To assess the acute toxicity of a substance applied to the skin.

Animals: Young adult rabbits (e.g., New Zealand White).

Procedure:

  • The day before the test, clip the fur from the dorsal/flank area of the animal.

  • Apply the test substance at a dose of 2000 mg/kg body weight uniformly over the prepared skin area (at least 10% of the total body surface).

  • Cover the application site with a porous gauze dressing and non-irritating tape to hold it in place for 24 hours.

  • After 24 hours, remove the dressing and wash the treated skin to remove any residual test substance.

  • Observe the animals for 14 days, recording any signs of skin irritation, systemic toxicity, and changes in body weight.

  • At the end of the observation period, perform a gross necropsy on all animals.

Experimental Workflow for Neurotoxicity Assessment

G Animal_Selection Select healthy adult rats Dosing Administer this compound (e.g., oral gavage) Multiple dose groups and a control Animal_Selection->Dosing Observation Daily clinical observation for signs of neurotoxicity (e.g., tremors, ataxia, weakness) Dosing->Observation Behavioral_Testing Functional observational battery (e.g., grip strength, locomotor activity) Dosing->Behavioral_Testing Pathology Euthanasia and tissue collection (brain, spinal cord, peripheral nerves) Observation->Pathology Behavioral_Testing->Pathology Histopathology Microscopic examination of nervous tissue (staining for myelin and neuronal integrity) Pathology->Histopathology Data_Analysis Analyze behavioral and pathological data Determine NOAEL and characterize neurotoxic effects Histopathology->Data_Analysis

Caption: General workflow for assessing the neurotoxicity of this compound in rodents.

Metabolic Pathway

The metabolism of this compound is known to be slow, with excretion occurring primarily through the feces.[1][2] While the specific metabolic pathway of this compound has not been extensively detailed in publicly available literature, it is likely to undergo Phase I and Phase II metabolic reactions common for lipophilic xenobiotics, primarily in the liver.

Given its polycyclic aromatic structure, it is hypothesized that the cytochrome P450 (CYP) enzyme system plays a crucial role in its Phase I metabolism. Studies on other polycyclic musks like Galaxolide and Tonalide suggest that CYP1A and CYP2B subfamily enzymes are involved in their metabolism.[8][9]

Proposed Metabolic Pathway

G This compound This compound PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Mediated by Cytochrome P450 enzymes This compound->PhaseI Hydroxylated_Metabolites Hydroxylated Metabolites PhaseI->Hydroxylated_Metabolites PhaseII Phase II Metabolism (Conjugation) e.g., Glucuronidation, Sulfation Hydroxylated_Metabolites->PhaseII Conjugated_Metabolites Conjugated Metabolites (Water-soluble) PhaseII->Conjugated_Metabolites Excretion Excretion (Primarily Feces) Conjugated_Metabolites->Excretion

References

physical and chemical characteristics of Versalide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Versalide

This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information about this synthetic polycyclic musk.

Chemical Identity

This compound, known systematically as 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, is a synthetic fragrance ingredient belonging to the polycyclic musk family.[1][2][3] It has been marketed under various names, including AETT and Musk 36A.[3]

IdentifierValue
IUPAC Name 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[2][3]
CAS Number 88-29-9[1][2][4]
Molecular Formula C₁₈H₂₆O[1][2][5]
Synonyms AETT, Musk 36A, Acetylethyltetramethyltetralin, 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin[2][3]

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[4][6] Its lipophilic nature is indicated by its high octanol-water partition coefficient (log Kₒw).[2][7]

PropertyValue
Molecular Weight 258.40 g/mol [1][2]
Appearance White powder / Colorless crystals[4][6][8]
Melting Point 46.00 to 47.00 °C[4][6]
Boiling Point 130 °C at 2 mmHg[1][4][9] 361.87 °C at 760 mmHg (estimated)[6]
Water Solubility 0.07008 mg/L at 25 °C (estimated)[6] Insoluble in water[4][8]
Solubility in Organic Solvents Soluble in alcohol, benzyl (B1604629) alcohol, benzyl benzoate, diethyl phthalate, isopropyl myristate.[4][6][9] Slightly soluble in Chloroform and Methanol.[4]
Vapor Pressure 0.000020 mmHg at 25 °C (estimated)[6]
logP (octanol/water) 5.037 - 6.42 (estimated)[6][7][10]
Density 0.931 - 0.9947 g/cm³ (estimate)[4][5]

Chemical Synthesis and Purification

The synthesis of this compound is a multi-step process that typically involves the reaction of ethylbenzene (B125841) with 2,5-dichloro-2,5-dimethylhexane (B133102).[1][8]

General Synthesis Protocol

A common laboratory-scale synthesis involves the Friedel-Crafts alkylation of ethylbenzene with 2,5-dichloro-2,5-dimethylhexane, followed by acylation.[1][8]

Step 1: Alkylation Ethylbenzene is reacted with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃), in a suitable solvent like 1,2-dichloroethane (B1671644) or 2,2,4-trimethylpentane.[5]

Step 2: Acylation The resulting alkylated intermediate, 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene, is then acetylated using acetyl chloride and a Lewis acid catalyst to yield this compound.[5]

Purification

Purification of the crude product is typically achieved through a combination of distillation and crystallization.[1]

  • Distillation: Fractional distillation under reduced pressure is used to separate this compound from byproducts with different boiling points.[1]

  • Crystallization: Further purification can be achieved by crystallization from a suitable solvent to remove trace impurities.[1]

Synthesis_and_Purification_Workflow Start Starting Materials (Ethylbenzene, 2,5-Dichloro-2,5-dimethylhexane) Reaction Friedel-Crafts Reaction (Alkylation & Acylation) Start->Reaction Catalyst (e.g., AlCl₃) Crude Crude this compound Reaction->Crude Distillation Fractional Distillation Crude->Distillation Crystallization Crystallization Distillation->Crystallization Pure Pure this compound Crystallization->Pure Analysis Quality Control (GC, NMR) Pure->Analysis

General workflow for the synthesis and purification of this compound.

Analytical Methodologies

Several analytical techniques are employed for the identification, quantification, and quality control of this compound.

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC/MS), is a primary method for separating and identifying this compound and its potential impurities.[1][11] The non-polar nature of this compound makes it well-suited for GC analysis.[11]

Typical Protocol Outline:

  • Sample Preparation: The sample is dissolved in a suitable organic solvent.

  • Injection: A small volume of the sample solution is injected into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

  • Detection: As components elute from the column, they are detected, often by a flame ionization detector (FID) or a mass spectrometer (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of this compound and to confirm its identity.[1] Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the this compound molecule, particularly the carbonyl group of the ketone.[3]

Analytical_Workflow Sample This compound Sample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy (IR) Sample->IR Data_GCMS Separation & Identification of Components GCMS->Data_GCMS Data_NMR Structural Elucidation NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Conclusion Structural Confirmation & Purity Assessment Data_GCMS->Conclusion Data_NMR->Conclusion Data_IR->Conclusion

Workflow for the analytical characterization of this compound.

Biological Activity and Safety

This compound was historically used as a fragrance ingredient in perfumes, cosmetics, and soaps.[4][8][9] However, its use has been discontinued (B1498344) due to findings of neurotoxicity.[2][7] Exposure has been associated with central nervous system effects.[4][8] Consequently, the International Fragrance Association (IFRA) prohibits its use as a fragrance ingredient.[3][7]

Spectral Data

The following table summarizes key spectral information for this compound.

Spectral Data TypeKey Features
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z 258.[3]
Infrared (IR) Spectroscopy Characteristic absorption for the C=O stretch of the ketone functional group.[3]
¹H NMR Spectroscopy Signals corresponding to aromatic protons, the ethyl group, the four methyl groups, and the methylene (B1212753) groups of the tetrahydronaphthalene ring system.
¹³C NMR Spectroscopy Resonances for all 18 carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.[3]

References

An In-depth Technical Guide to the Amorphous Solid State of Versalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amorphous nature of Versalide, a synthetic polycyclic musk. The document details its physicochemical properties, methods for its preparation and characterization, and considerations for its stability. It is intended to serve as a valuable resource for professionals in research and development who are working with or studying amorphous solid-state materials.

Introduction to this compound and its Amorphous State

This compound, chemically known as 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, is a synthetic compound primarily used in the fragrance industry for its musk-like scent.[1][2] In the solid state, this compound exists as an amorphous material, meaning it lacks the long-range, ordered crystalline structure characteristic of crystalline solids.[1][3]

The amorphous state is of significant interest in the pharmaceutical and materials sciences. Amorphous solids are generally more soluble and have faster dissolution rates than their crystalline counterparts because they exist at a higher thermodynamic energy state.[4][5] This property can be advantageous for enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). However, this higher energy state also makes them thermodynamically unstable and prone to crystallization over time, which can negate the solubility benefits.[4][6] Understanding and characterizing the amorphous nature of a compound like this compound is therefore crucial for its application and stability.

Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[2][7]
Molecular Formula C₁₈H₂₆O[1][2][8]
Molecular Weight 258.4 g/mol [1][2][7]
Appearance White to Off-White Solid/Powder (est.)[8][9]
Melting Point (Tm) 46.0 - 47.0 °C[1][9]
Density 0.85 - 1.34 g/cm³[1]
Water Solubility 12 µg/L (Insoluble)[8]
Organic Solubility Soluble in alcohol[8]
CAS Number 88-29-9[2][7]

Preparation of Amorphous this compound

The literature suggests that standard synthesis of this compound yields the compound in its amorphous form. One method involves the reaction of ethylbenzene (B125841) with 2,5-dichloro-2,5-dimethylhexane.[8] Another specialized technique mentioned is "vapor deposition polymerization," where a precursor molecule is deposited as a vapor in a vacuum chamber to form the solid material.[1]

While this compound is typically amorphous, general laboratory techniques can be employed to prepare amorphous solids from crystalline materials, should a crystalline polymorph exist. These methods are designed to disrupt the crystal lattice and prevent its formation upon solidification.

Common Methods for Preparing Amorphous Solids:

  • Melt-Quenching: This involves heating the material above its melting point and then rapidly cooling (quenching) it to a temperature below its glass transition temperature (Tg). The rapid cooling prevents the molecules from arranging into an ordered crystal lattice.[10]

  • Spray Drying: A solution of the compound is rapidly dried by spraying it into a hot gas stream. The solvent evaporates quickly, leaving the solid solute in an amorphous state.[11][12]

  • Freeze Drying (Lyophilization): A solution of the compound is frozen, and the solvent is then removed by sublimation under reduced pressure. This process can yield a highly porous, amorphous solid.[11][12]

  • Milling: High-energy milling can be used to introduce defects into a crystalline solid, eventually leading to a completely amorphous state.[12]

Characterization of the Amorphous State: Experimental Protocols

The absence of long-range order in amorphous solids gives rise to distinct signatures in various analytical techniques. The following sections detail the principles and generalized experimental protocols for the key techniques used to confirm and characterize the amorphous state of a material like this compound.

Principle: PXRD is the definitive technique for distinguishing between crystalline and amorphous solids. Crystalline materials produce a diffraction pattern with sharp, well-defined Bragg peaks at specific angles, corresponding to the ordered planes of their crystal lattice. In contrast, amorphous materials lack long-range order and produce a diffuse, broad "halo" instead of sharp peaks.[13][14]

Experimental Protocol:

  • Sample Preparation: Gently grind the this compound sample to a fine, homogeneous powder. A sample amount of approximately 200-500 mg is typically sufficient.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim to prevent height errors.

  • Instrument Setup (Typical Bragg-Brentano Diffractometer):

    • X-ray Source: Copper (Cu) Kα radiation (λ = 1.54 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 2° to 50°. A wide range is used to observe the broad halo and ensure no crystalline peaks are present.

    • Step Size: 0.02°.

    • Time per Step: 1-2 seconds.

  • Data Collection: Run the scan and collect the diffraction pattern.

  • Data Analysis: Analyze the resulting diffractogram. The presence of one or more broad halos and the absence of sharp peaks confirm the material is "X-ray amorphous."

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. For an amorphous solid, the DSC thermogram will show a characteristic step-like change in the heat capacity at the glass transition temperature (Tg).[15][16] This transition represents the point at which the solid amorphous material changes from a rigid, glassy state to a more mobile, rubbery state. Above the Tg, an exothermic event (crystallization) may be observed, followed by an endothermic event corresponding to the melting of the newly formed crystalline phase.[10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.

  • Sample Sealing: Hermetically seal the pan to prevent any loss of material. Prepare an empty, sealed aluminum pan to use as a reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 0 °C.

      • Ramp up to 100 °C at a heating rate of 10 °C/min. (The range should encompass the expected Tg and Tm).

      • Cool down to 0 °C at 10 °C/min.

      • Ramp up again to 100 °C at 10 °C/min (the second heat is often used to ensure a consistent thermal history).

  • Data Collection: Run the temperature program and record the heat flow.

  • Data Analysis: Analyze the thermogram from the second heating scan. Identify the midpoint of the step-change in the baseline to determine the glass transition temperature (Tg). Note any exothermic crystallization peaks or endothermic melting peaks.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its molecular vibrations. While not a primary method for determining amorphicity, it can distinguish between amorphous and crystalline forms by detecting subtle changes in the vibrational modes of the molecule. In the amorphous state, the local environments of the molecules are more varied, which can lead to broader absorption bands compared to the sharper, more defined bands of a stable crystalline form.[17][18]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Sample Contact: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Collection:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Analyze the resulting spectrum. While a reference crystalline spectrum of this compound is not available for direct comparison, the spectrum of the amorphous form serves as a fingerprint. Broader peaks are generally indicative of the disordered molecular environment characteristic of an amorphous solid.

Stability of Amorphous this compound

A critical aspect of working with amorphous materials is their inherent physical instability. Due to their higher free energy, amorphous solids have a natural tendency to revert to a more stable, lower-energy crystalline state.[5][6] The rate of this transformation is governed by molecular mobility.

Key Factors Influencing Stability:

  • Temperature: Molecular mobility increases significantly above the glass transition temperature (Tg). Therefore, to ensure long-term physical stability, amorphous materials should be stored at temperatures well below their Tg.[6]

  • Humidity: Water can act as a plasticizer, being absorbed by the amorphous solid and lowering its Tg.[6] This can increase molecular mobility even at room temperature, accelerating crystallization. Storing amorphous this compound under dry conditions is recommended.

  • Mechanical Stress: Processes like grinding or compression can impart energy into the material, potentially inducing crystallization.[19]

The workflow for assessing the stability of amorphous this compound would involve storing samples under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and periodically testing them with PXRD and DSC to detect the onset of crystallization.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key workflows and concepts discussed in this guide.

G cluster_prep Preparation cluster_char Characterization cluster_stability Stability Assessment synthesis Synthesis of this compound amorphous_solid Amorphous Solid Product synthesis->amorphous_solid pxrd PXRD Analysis (Confirm Amorphous Halo) amorphous_solid->pxrd dsc DSC Analysis (Determine Tg) amorphous_solid->dsc ftir FTIR Analysis (Fingerprint/Peak Broadening) amorphous_solid->ftir storage Store under Controlled Conditions (T, %RH) amorphous_solid->storage periodic_testing Periodic Testing (PXRD, DSC) storage->periodic_testing periodic_testing->pxrd periodic_testing->dsc

Caption: Experimental workflow for the preparation and analysis of amorphous this compound.

G cluster_props Properties cluster_consequences Consequences & Indicators Amorphous Amorphous State of this compound Disorder Lack of Long-Range Molecular Order Amorphous->Disorder HighEnergy Higher Thermodynamic Free Energy Amorphous->HighEnergy Halo Broad 'Halo' in PXRD Disorder->Halo Tg Glass Transition (Tg) in DSC Disorder->Tg Solubility Enhanced Solubility HighEnergy->Solubility Instability Tendency to Crystallize HighEnergy->Instability

Caption: Logical relationships of this compound's amorphous state.

G This compound This compound Exposure Absorption Systemic Absorption This compound->Absorption BBB Crosses Blood-Brain Barrier (due to lipophilicity) Absorption->BBB CNS Accumulation in Central Nervous System BBB->CNS Effect Neurotoxic Effects (e.g., tremors, ataxia) CNS->Effect

Caption: Conceptual pathway for the neurotoxicity of this compound.

References

The Ghost in the Perfume: A Technical History of Versalide's Rise and Fall in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthetic musk that captivated and later alarmed the fragrance world, this technical guide explores the historical usage, toxicological profile, and eventual prohibition of Versalide. Intended for researchers, scientists, and drug development professionals, this document outlines the quantitative data, experimental protocols, and cellular mechanisms that defined this compound's legacy.

This compound (Acetyl ethyl tetramethyl tetralin, AETT), a polycyclic musk, was once a prominent ingredient in the perfumer's palette, prized for its persistent, warm, and musky aroma. Its journey from a fragrance staple to a prohibited substance serves as a critical case study in the safety evaluation of cosmetic ingredients.

From Fragrance Enhancer to Neurotoxin: A Historical Overview

First introduced in the mid-20th century, this compound gained popularity as a cost-effective and stable alternative to natural musks. It was incorporated into a wide array of consumer products, including fine fragrances, soaps, and cosmetics.[1] At the zenith of polycyclic musk usage, European production of this category of fragrance compounds, which includes this compound, surpassed 1,800 tons annually.[2] However, the discovery of its potent neurotoxicity in 1979 marked a dramatic turning point.[3] Subsequent research confirmed that dermal exposure to this compound could lead to severe neurological damage, prompting a halt in its production by major manufacturers and culminating in its prohibition by regulatory bodies.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the production and use of this compound and related polycyclic musks, as well as its toxicological thresholds.

ParameterValueSource(s)
Peak Annual Production (Polycyclic Musks in Europe) >1,800 tons[2]
Maximum In-Use Concentration in Perfumes 1.2%[4]

Table 1: Historical Production and Use of this compound and Related Polycyclic Musks.

EndpointSpeciesRouteValueSource(s)
LD50 (Oral) RatOral260 mg/kg[5]
LD50 (Dermal) RatDermal584 mg/kg[5]
LD50 (Intraperitoneal) RatIntraperitoneal126 mg/kg[5]
LDLo (Oral) MouseOral470 mg/kg[5]
No-Observed-Adverse-Effect Level (NOAEL) RatDermal (sub-chronic)3 mg/kg/day[4]

Table 2: Acute and Sub-chronic Toxicity of this compound.

The Path to Prohibition: A Regulatory Timeline

The regulatory response to this compound's neurotoxicity unfolded over several decades, reflecting a growing understanding of its adverse effects.

  • 1977 & 1980: The International Fragrance Association (IFRA) conducts initial reviews of Acetyl ethyl tetramethyl tetralin (AETT).[6]

  • 1979: Landmark studies, notably by Spencer et al., reveal the neurotoxic properties of this compound, leading to a voluntary cessation of production by its two primary large-scale manufacturers.[3]

  • 2000: The European Union prohibits the use of this compound in cosmetic products through Council Directive 76/768/EEC.[3][7]

  • 2006: IFRA formalizes the prohibition of this compound as a fragrance ingredient in Amendment 40 to its standards, citing neurotoxicity as the intrinsic property driving the risk management measure.[6]

Unraveling the Toxicity: Experimental Protocols

The determination of this compound's neurotoxicity was the result of rigorous in vivo studies. The following sections detail the likely methodologies employed in these pivotal experiments, based on established toxicological testing guidelines and published research findings.

In Vivo Dermal Neurotoxicity Study in Rats

The primary evidence for this compound's neurotoxicity came from dermal application studies in rats. The experimental design, likely following principles later codified in OECD Guidelines for the Testing of Chemicals (e.g., TG 410 and 411 for repeated dose dermal toxicity), would have involved the following steps:

  • Animal Model: Young adult albino rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (typically female to avoid hormonal cycle variations) would be used.

  • Acclimatization: Animals would be acclimatized to laboratory conditions for at least five days prior to the study.

  • Dose Preparation and Application: this compound would be dissolved in a suitable vehicle (e.g., ethanol) and applied to a shaved area on the dorsal trunk of the rats. The application site would be covered with a porous gauze dressing to hold the substance in contact with the skin.

  • Dosing Regimen: Animals would be divided into several groups, including a control group receiving the vehicle alone and treatment groups receiving graded daily doses of this compound. Sub-chronic studies would typically last for 28 or 90 days.

  • Clinical Observations: Animals would be observed daily for signs of toxicity, with particular attention to behavioral changes such as gait abnormalities (ataxia), tremors, and changes in activity levels. Body weight and food consumption would be monitored regularly.

  • Neuropathological Examination: At the end of the study, animals would be euthanized, and the brain, spinal cord, and peripheral nerves would be collected for histopathological analysis.

G cluster_workflow In Vivo Neurotoxicity Experimental Workflow acclimatization Animal Acclimatization dosing Dermal Application of this compound acclimatization->dosing observation Clinical Observation (Behavior, Weight) dosing->observation sacrifice Euthanasia & Tissue Collection observation->sacrifice histopathology Histopathological Analysis sacrifice->histopathology data_analysis Data Analysis & Conclusion histopathology->data_analysis

Caption: A simplified workflow for in vivo neurotoxicity studies.

Histopathological Examination of the Cerebellum

A key finding in this compound neurotoxicity was the selective damage to the cerebellum. The histopathological examination of this brain region would have involved the following procedures:

  • Tissue Fixation: Immediately after collection, the cerebellum would be fixed in a 10% formalin solution to preserve its structure.

  • Tissue Processing and Sectioning: The fixed tissue would be dehydrated through a series of alcohol solutions, cleared in xylene, and embedded in paraffin (B1166041) wax. Thin sections (typically 5-10 micrometers) would then be cut using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of the cerebellar layers (molecular, Purkinje, and granular layers).

    • Nissl Staining (e.g., with Cresyl Violet): To visualize the Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal health and detection of chromatolysis, a sign of cellular injury.[8] Degenerating Purkinje cells would appear shrunken with condensed, darkly stained nuclei (pyknosis).

  • Microscopic Examination: The stained sections would be examined under a light microscope to identify pathological changes, such as the loss of Purkinje cells, thinning of the molecular and granular layers, and the presence of glial cell proliferation (gliosis) indicating a response to neuronal injury.

G cluster_histopathology Cerebellar Histopathology Workflow fixation Tissue Fixation (Formalin) processing Tissue Processing & Paraffin Embedding fixation->processing sectioning Microtome Sectioning processing->sectioning staining Staining (H&E, Nissl) sectioning->staining microscopy Microscopic Examination staining->microscopy analysis Analysis of Purkinje Cell Degeneration microscopy->analysis G cluster_gcms GC-MS Analysis Workflow sample_prep Sample Preparation (LLE with Internal Standard) injection GC Injection sample_prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification using Calibration Curve detection->quantification G cluster_pathway Hypothetical Signaling Pathway of this compound Neurotoxicity This compound This compound Accumulation in Cerebellum Ca_disruption Disruption of Calcium Homeostasis This compound->Ca_disruption Excitotoxicity Excitotoxicity Ca_disruption->Excitotoxicity Apoptosis_activation Activation of Apoptotic Pathways Excitotoxicity->Apoptosis_activation Caspase_cascade Caspase Cascade (Caspase-9 -> Caspase-3) Apoptosis_activation->Caspase_cascade Cell_death Purkinje Cell Death (Apoptosis) Caspase_cascade->Cell_death Ataxia Cerebellar Ataxia Cell_death->Ataxia

References

Versalide's Putative Mechanism of Action on Olfactory Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versalide (1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone) is a synthetic polycyclic musk, a class of fragrance ingredients known for their persistent and characteristic musk odor. While direct experimental data on the specific interaction of this compound with human olfactory receptors (ORs) is not extensively available in public literature, significant progress has been made in identifying and characterizing the receptors responsible for detecting other musk compounds. This guide synthesizes the current understanding of how polycyclic musks, and by extension, likely this compound, interact with human olfactory receptors. We will focus on the primary candidate receptors, their proposed binding mechanisms, downstream signaling pathways, and the experimental protocols required to elucidate the precise mechanism of action of this compound.

Introduction to Olfactory Receptors and Musk Perception

The human sense of smell is mediated by a large family of approximately 400 functional olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) expressed on the surface of olfactory sensory neurons (OSNs) in the nasal epithelium. The interaction between an odorant molecule and an OR initiates a signal transduction cascade, leading to the perception of a specific scent.[1] Musk odorants, prized for their unique and persistent aroma, are a structurally diverse class of molecules that includes macrocyclic, polycyclic, and nitro-musks. Recent research has identified a "trilogy" of human olfactory receptors—OR5AN1, OR1A1, and OR5A2—that are key mediators of musk perception.[2][3] Given that this compound is a polycyclic musk, it is highly probable that its olfactory perception is mediated by one or more of these receptors.

Identified Human Musk Olfactory Receptors

OR5AN1

Initially identified as a specific receptor for the macrocyclic musk, muscone, OR5AN1 has also been shown to respond to some nitromusks.[3][4] Its response to polycyclic musks like this compound has not been definitively characterized. Site-directed mutagenesis and computational modeling have identified key amino acid residues within the binding pocket of OR5AN1 that are crucial for its interaction with musk compounds.[5][6]

OR1A1

OR1A1 is a more broadly tuned olfactory receptor that responds to a variety of odorants, including some nitromusks.[6][7] While not exclusively a musk receptor, its activation by certain musk compounds makes it a potential target for this compound. The binding of nitromusks to OR1A1 is stabilized by hydrogen bonding to Tyrosine 258, along with hydrophobic interactions with surrounding aromatic residues.[6][8]

OR5A2

Recent studies have highlighted OR5A2 as the key receptor for polycyclic and linear musks.[2][3] This makes OR5A2 the most likely primary target for this compound. A single nucleotide polymorphism (P172L) in the OR5A2 gene has been shown to significantly reduce its sensitivity to polycyclic musks, correlating with higher sensory detection thresholds in individuals homozygous for this mutation.[2][3]

Putative Mechanism of Action of this compound

Based on the findings for other polycyclic musks, the mechanism of action for this compound at the olfactory receptor level can be postulated as follows:

  • Binding to Olfactory Receptors: this compound, as a polycyclic musk, is predicted to act as an agonist for OR5A2, and potentially for OR1A1 and OR5AN1. The binding is likely to occur within a hydrophobic binding pocket formed by several transmembrane helices of the receptor. Specific amino acid residues, likely aromatic and hydrophobic in nature, would stabilize the this compound molecule through van der Waals forces and potentially hydrogen bonding.[5][6]

  • Receptor Activation and G-Protein Coupling: Upon binding, this compound would induce a conformational change in the receptor, leading to the activation of a coupled heterotrimeric G-protein, likely the olfactory-specific Gαolf.

  • Downstream Signaling Cascade: The activated Gαolf would then stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[9][10] This increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of Na+ and Ca2+ ions and depolarization of the olfactory sensory neuron.[1] The influx of Ca2+ also activates calcium-gated chloride channels, leading to an efflux of Cl- ions, which further contributes to the depolarization.[1]

  • Signal Transmission: The depolarization of the OSN generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the musk odor.

Quantitative Data for Musk Odorants on Human Olfactory Receptors

While specific quantitative data for this compound is not available, dose-response studies have been conducted for other musk compounds on OR5AN1 and OR1A1. This data, typically presented as EC50 values (the concentration of a ligand that induces a response halfway between the baseline and maximum), provides insight into the potency of these compounds at their respective receptors.

OdorantReceptorEC50 (µM)Reference
MusconeMOR215-1 (mouse)0.50[7]
MusconeOR5AN1 (human)12.5[7]
Musk XylolMOR215-1 (mouse)34.9[7]
Musk XylolOR5AN1 (human)16.7[7]
Musk KetoneMOR215-1 (mouse)2.9[7]
Musk KetoneOR5AN1 (human)0.79[7]

Experimental Protocols for Characterizing this compound's Mechanism of Action

To definitively determine the mechanism of action of this compound on olfactory receptors, a series of established experimental protocols would be required.

Luciferase Reporter Gene Assay

This is a high-throughput method to screen for interactions between odorants and a library of olfactory receptors expressed in heterologous cells (e.g., HEK293).[11] The assay measures the activation of the cAMP signaling pathway.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the human olfactory receptor of interest (e.g., OR5A2), a promiscuous G-protein (e.g., Gα15/16), and a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).

  • Odorant Stimulation: The transfected cells are exposed to varying concentrations of this compound.

  • Luminescence Measurement: If this compound activates the receptor, the subsequent increase in cAMP will drive the expression of luciferase. The addition of a luciferin (B1168401) substrate results in a luminescent signal that is proportional to the level of receptor activation. This signal is measured using a luminometer.

  • Data Analysis: Dose-response curves are generated to determine the EC50 value of this compound for the specific receptor. To test for antagonism, cells are co-stimulated with a known agonist and this compound, and any reduction in the agonist-induced signal is measured to determine an IC50 value.

Luciferase_Assay_Workflow cluster_transfection Cell Transfection cluster_stimulation Odorant Stimulation cluster_measurement Measurement & Analysis HEK293 HEK293 Cells Transfection Transfection HEK293->Transfection Plasmids OR, G-protein, CRE-Luciferase Plasmids Plasmids->Transfection TransfectedCells Transfected Cells Transfection->TransfectedCells Stimulation Stimulation TransfectedCells->Stimulation This compound This compound Solution This compound->Stimulation StimulatedCells Stimulated Cells Stimulation->StimulatedCells Luminometer Luminometer StimulatedCells->Luminometer Add Luciferin Luciferin Luciferin Substrate DataAnalysis Data Analysis (EC50/IC50) Luminometer->DataAnalysis Calcium_Imaging_Workflow CellPrep Cell Preparation (OR Expression) DyeLoading Loading with Calcium-sensitive Dye CellPrep->DyeLoading Baseline Record Baseline Fluorescence DyeLoading->Baseline Stimulation Stimulate with This compound Baseline->Stimulation Imaging Fluorescence Microscopy Stimulation->Imaging Analysis Quantify Fluorescence Change Imaging->Analysis Site_Directed_Mutagenesis_Logic HomologyModel Homology Modeling of OR Docking Docking Simulation with this compound HomologyModel->Docking IdentifyResidues Identify Putative Binding Site Residues Docking->IdentifyResidues Mutagenesis Site-Directed Mutagenesis (e.g., to Alanine) IdentifyResidues->Mutagenesis FunctionalAssay Functional Assay (Luciferase/Ca2+ Imaging) Mutagenesis->FunctionalAssay CompareResponse Compare Response to Wild-Type Receptor FunctionalAssay->CompareResponse Conclusion Determine Critical Binding Residues CompareResponse->Conclusion Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound OR Olfactory Receptor (e.g., OR5A2) This compound->OR Binds G_protein Gαolf/βγ OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG CNG Channel Ca_ion Ca2+ CNG->Ca_ion Influx Na_ion Na+ CNG->Na_ion Influx Ca_Cl Ca2+-gated Cl- Channel Cl_ion Cl- Ca_Cl->Cl_ion Efflux ATP ATP cAMP->CNG Opens Ca_ion->Ca_Cl Opens Depolarization Depolarization

References

Spectroscopic Profile of Versalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Versalide (CAS No. 88-29-9), a synthetic polycyclic musk. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the methodologies used for their acquisition.

Chemical Identity

  • IUPAC Name: 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[1][2][3]

  • Synonyms: AETT, 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin, Acetylethyltetramethyltetralin[4][5]

  • Molecular Formula: C₁₈H₂₆O[1][2][4][5][6]

  • Molecular Weight: 258.40 g/mol [1][6][7]

  • Chemical Structure:

Spectroscopic Data Summary

While comprehensive, publicly available datasets for the NMR and IR spectra of this compound are limited, this guide presents the available mass spectrometry data and typical experimental protocols for acquiring NMR, IR, and MS data for similar aromatic ketone compounds.

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
258100.0[M]⁺ (Molecular Ion)
24395.0[M - CH₃]⁺
21545.0[M - C₃H₇]⁺
20130.0[M - C₄H₉]⁺
18725.0[M - C₅H₁₁]⁺
15920.0[C₁₂H₁₅]⁺

Data sourced from NIST WebBook for 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 7.5m
-CH₂- (ethyl)2.6 - 2.8q
-CH₃ (acetyl)2.4 - 2.6s
-CH₂- (ring)1.6 - 1.8t
-CH₃ (ethyl)1.1 - 1.3t
gem-dimethyl (-C(CH₃)₂)1.2 - 1.4s

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (acetyl)195 - 205
Aromatic C (quaternary)130 - 150
Aromatic CH120 - 130
-CH₂- (ethyl)20 - 30
-CH₃ (acetyl)25 - 35
-CH₂- (ring)30 - 40
-C(CH₃)₂ (quaternary)30 - 40
-C(CH₃)₂ (methyl)25 - 35
-CH₃ (ethyl)10 - 20
Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not widely published. The following table outlines the expected characteristic absorption bands based on its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Aryl ketone stretch)1680 - 1660Strong
C-H (Aromatic stretch)3100 - 3000Medium
C-H (Aliphatic stretch)3000 - 2850Medium-Strong
C=C (Aromatic ring stretch)1600 - 1450Medium-Weak
C-H (Aliphatic bend)1470 - 1350Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Spectral Width: Approximately 10-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128-1024) is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Approximately 1-2 mg of finely ground this compound is intimately mixed with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample is placed in the infrared beam path.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

  • Instrumentation: An electron ionization (EI) mass spectrometer is commonly used.

  • Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data NMR Spectrum (¹H, ¹³C) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of Versalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Versalide (acetyl hexamethyl tetralin), a synthetic musk historically used as a fragrance ingredient. Understanding the solubility of this compound is crucial for formulation development, environmental fate assessment, and toxicological studies. This document compiles available quantitative and qualitative solubility data, outlines a representative experimental protocol for solubility determination, and visualizes the workflow for clarity.

Core Physical and Chemical Properties

This compound is a lipophilic, solid organic compound with low volatility. Its structure, characterized by a substituted tetralin core, dictates its solubility behavior, favoring nonpolar organic solvents over polar media like water.

Quantitative Solubility Data

The solubility of this compound has been reported in several solvents, with a primary focus on its very low aqueous solubility. The available data, collated from various sources, is summarized in the table below. It is important to note the variability in reported values, which may stem from different experimental conditions and methods.

SolventSolubility ValueTemperatureCitation
Water12 µg/LNot Stated[1][2]
Water0.07008 mg/L (estimated)25 °C[3]
Water~0.35 mg/L*Not Stated[4]
Qualitative Data
AlcoholSolubleNot Stated[1][3][5][6]
Benzyl AlcoholSolubleNot Stated[3]
Benzyl BenzoateSolubleNot Stated[3]
Diethyl PhthalateSolubleNot Stated[3]
Isopropyl MyristateSolubleNot Stated[3]
Organic SolventsSolubleNot Stated[7][8]
ChloroformSlightly SolubleNot Stated[1]
MethanolSlightly SolubleNot Stated[1]

*Note: Due to the limited experimental data for this compound, the measured water solubility of its structural isomer, Tonalide, is often used as an indicative value.[4]

Experimental Protocol for Solubility Determination

While specific experimental details for this compound are scarce in the public literature, a standard protocol for determining the solubility of poorly soluble solids like this compound can be outlined based on established methods such as the shake-flask method, in accordance with OECD Guideline 105.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Solvent of interest (e.g., water, ethanol, etc.)

  • Shaking incubator or thermostatted water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask. This ensures that the solvent becomes saturated and that undissolved solid remains.

  • Equilibration: The flasks are agitated in a thermostatted shaker or water bath at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The equilibrated mixture is allowed to stand to permit the settling of undissolved this compound. To ensure complete removal of solid particles, the solution is then centrifuged at a high speed.

  • Sample Analysis: A precise aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then quantified using a validated analytical method, such as HPLC or GC, against a calibration curve prepared from standards of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/L or µg/L.

The following diagram illustrates the general workflow for this experimental protocol.

G A 1. Preparation Add excess this compound to solvent B 2. Equilibration Agitate at constant temperature (e.g., 24-48h) A->B C 3. Phase Separation Centrifuge to remove undissolved solid B->C D 4. Sample Collection Extract clear supernatant C->D E 5. Analysis Quantify concentration via HPLC or GC D->E F 6. Calculation Determine solubility from concentration and dilution E->F

Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits very low solubility in water and is soluble in a range of common organic solvents, as expected from its lipophilic structure.[1][3][7][8] The quantitative data for its aqueous solubility varies, highlighting the challenges in measuring the solubility of such hydrophobic compounds. The provided experimental protocol offers a standardized approach for obtaining reliable and reproducible solubility data, which is essential for any scientific or developmental work involving this compound.

References

The Discovery and Development of Versalide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versalide, chemically known as 7-acetyl-1,1,4,4-tetramethyl-6-ethyltetrahydronaphthalene (AETT), is a synthetic polycyclic musk first developed as a fragrance ingredient. Its discovery in the mid-20th century marked a significant advancement in the synthesis of artificial musks, offering a cost-effective alternative to natural musk compounds. However, subsequent toxicological studies revealed significant neurotoxic effects, leading to its withdrawal from commercial use. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, biological activities, and toxicological profile of this compound. Detailed experimental protocols for its synthesis and for key toxicological and environmental assessments are provided, along with a summary of quantitative data. Visualizations of key chemical and biological pathways are included to facilitate a deeper understanding of this compound's history and impact.

Discovery and Historical Context

This compound was discovered in the 1950s during a period of intense research into synthetic fragrances aimed at replicating the desirable scent of natural musk, a costly animal-derived product. The initial synthesis and characterization of this compound were detailed in U.S. Patent 2,897,237, filed in 1954 by Carpenter, which described a novel class of polycyclic compounds with potent musk-like odors.[1] For several years, this compound was widely used in perfumes, cosmetics, and soaps due to its strong, persistent musk fragrance.[1][2] However, in the late 1970s, concerns about its safety emerged, culminating in studies that demonstrated its neurotoxicity in animal models.[3][4] These findings led to the voluntary withdrawal of this compound from the market by its producers.[5]

Physicochemical Properties

This compound is a colorless crystalline solid at room temperature.[1][6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 7-acetyl-1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene[5][6][7][8]
Synonyms AETT, Acetyl ethyl tetramethyl tetralin[8]
CAS Number 88-29-9[9]
Molecular Formula C18H26O[7][9]
Molecular Weight 258.40 g/mol [7][9]
Melting Point 45-48 °C[1][8][10]
Boiling Point 130 °C at 2 mmHg[1][8]
Water Solubility 12 µg/L (temperature not stated)[6][8]
Log Kow (Octanol-Water Partition Coefficient) 5.8[11]
Appearance Colorless crystals[1][6]
Solubility Insoluble in water; soluble in alcohol[1][8]

Synthesis of this compound

The synthesis of this compound is primarily achieved through a two-step process involving a Friedel-Crafts alkylation followed by a Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene (Intermediate)

This procedure is adapted from the principles described in the original patent literature.

Materials:

Procedure:

  • A solution of ethylbenzene and 2,5-dichloro-2,5-dimethylhexane in a suitable solvent such as benzene is prepared in a reaction vessel equipped with a stirrer and cooling system.

  • Anhydrous aluminum chloride is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.

  • After the addition of the catalyst, the reaction mixture is allowed to stir and slowly warm to room temperature overnight.

  • The reaction is quenched by the addition of dilute hydrochloric acid.

  • The organic layer is separated and washed successively with an aqueous salt solution and an aqueous sodium carbonate solution.

  • The solvent is removed by distillation to yield the crude product, 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene.

Experimental Protocol: Synthesis of this compound (7-acetyl-1,1,4,4-tetramethyl-6-ethyltetrahydronaphthalene)

Materials:

  • 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (solvent)

  • Dilute hydrochloric acid

  • Aqueous salt solution

  • Aqueous sodium carbonate solution

  • Aqueous methanol (B129727) (for recrystallization)

Procedure:

  • To a solution of 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene (1.85 M) and acetyl chloride (2.13 M) in a suitable solvent, add anhydrous aluminum chloride powder (2.24 M) portion-wise over 3 hours, maintaining the reaction temperature.[10]

  • Allow the reaction mixture to stir and rise to room temperature overnight.[10]

  • Add benzene and dilute hydrochloric acid to the reaction mixture.[10]

  • Separate the oil layer and wash it with portions of aqueous salt solution and sodium carbonate solution.[10]

  • Fractionally distill the crude product at reduced pressure (2 mm Hg).[10]

  • Recrystallize the distilled product from aqueous methanol to obtain purified 6-acetyl-1,1,4,4-tetramethyl-7-ethyl-1,2,3,4-tetrahydronaphthalene (this compound).[10] The purified product should have a melting point of 46-48 °C.[10]

Caption: Synthesis of this compound via a two-step Friedel-Crafts reaction.

Biological Activity and Mechanism of Action

Olfactory Receptor Interaction

This compound's characteristic musk odor is a result of its interaction with specific olfactory receptors (ORs) in the nasal epithelium.[11] As a polycyclic musk, this compound is recognized by a subset of ORs that are attuned to large, structurally complex hydrophobic molecules. Recent research has identified OR5A2 as a key receptor for polycyclic musks.[6][9][10] The binding of this compound to these G-protein coupled receptors (GPCRs) initiates an intracellular signaling cascade, leading to the generation of an action potential in the olfactory sensory neuron, which is then transmitted to the brain and perceived as a musk scent.

Caption: Conceptual signaling pathway of this compound in olfactory sensory neurons.

Neurotoxicity

The primary reason for the withdrawal of this compound from the market was its demonstrated neurotoxicity.[11] Studies in rats showed that repeated exposure to this compound causes a range of adverse effects on the central and peripheral nervous systems.[3][4]

Key Neurotoxic Effects:

  • Neuronal Ceroid Lipofuscinosis: this compound induces the accumulation of autofluorescent lipopigments (ceroid) in neurons, a hallmark of a group of neurodegenerative disorders known as neuronal ceroid lipofuscinoses (NCLs).[3][7]

  • Demyelination: The compound causes "myelin bubbling," a form of demyelination affecting both the central and peripheral nervous systems.[3][4]

  • Clinical Signs: Exposed animals exhibit symptoms such as hyperirritability, tremors, lack of coordination, and limb weakness.[3][4][6]

  • Blue Discoloration: A peculiar finding in animal studies was a blue discoloration of internal organs, including the brain and spinal cord.[3][4]

The precise molecular mechanism of this compound-induced neurotoxicity is not fully elucidated. However, it is believed to involve the disruption of lysosomal function, leading to the accumulation of undigested cellular waste, oxidative stress, and ultimately, neuronal cell death. The accumulation of ceroid-like pigments and the selective damage to Purkinje cells in the cerebellum contribute to the observed ataxia.[2]

Caption: Putative neurotoxicity pathway of this compound.

Quantitative Toxicological Data

The toxicity of this compound has been evaluated in various animal models. A summary of the available quantitative data is presented in Table 2.

Table 2: Acute Toxicity of this compound

Route of AdministrationTest AnimalLD50 (Lethal Dose, 50%)Reference(s)
OralMouse260 mg/kg[8]
OralMouse470 mg/kg[8]
DermalRat584 mg/kg
IntraperitonealRat126 mg/kg

Environmental Fate and Biodegradability

Due to its widespread use in consumer products, the environmental fate of this compound has been a subject of concern. Its high lipophilicity (log Kow = 5.8) suggests a potential for bioaccumulation in fatty tissues and persistence in the environment.[11]

Experimental Protocol: OECD 301D Closed Bottle Test for Ready Biodegradability

This protocol provides a general outline for assessing the ready biodegradability of a chemical substance in an aerobic aqueous medium.

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms from a domestic wastewater treatment plant and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).[4][5][12][13][14]

Materials:

  • Test substance (this compound)

  • Mineral medium

  • Inoculum (e.g., activated sludge from a domestic wastewater treatment plant)

  • Reference substance (e.g., sodium benzoate (B1203000) or aniline)

  • Biochemical Oxygen Demand (BOD) bottles

  • Dissolved oxygen meter

Procedure:

  • Prepare a mineral medium and inoculate it with a small volume of activated sludge.

  • Prepare test solutions of this compound at a concentration of approximately 2 mg/L in the inoculated mineral medium.[13]

  • Prepare a blank control (inoculated medium only) and a reference control (inoculated medium with the reference substance).[13]

  • Fill BOD bottles completely with the test solutions, blank, and reference control, ensuring no air bubbles are trapped.

  • Incubate the bottles in the dark at a constant temperature (e.g., 22°C) for 28 days.[13]

  • Measure the dissolved oxygen concentration in duplicate bottles at regular intervals (e.g., days 0, 7, 14, 21, and 28).[13]

  • Calculate the percentage of biodegradation based on the oxygen consumption relative to the ThOD.

Results for this compound: Studies have shown that this compound is not readily biodegradable, with reported degradation of 0% over 28 days in a ready biodegradability test. This lack of degradation contributes to its environmental persistence.

Caption: Experimental workflow for the OECD 301D Closed Bottle Test.

Conclusion

This compound represents a significant case study in the history of synthetic chemistry and toxicology. While its discovery provided a valuable and widely used fragrance ingredient, subsequent research revealed its potent neurotoxicity, leading to its removal from consumer products. The study of this compound has contributed to a greater understanding of the potential for synthetic compounds to have unintended biological effects and has highlighted the importance of rigorous toxicological testing. This technical guide has provided a detailed overview of the discovery, synthesis, properties, and toxicological profile of this compound, serving as a comprehensive resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

References

Versalide environmental persistence and degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Persistence and Degradation of Versalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (AETT), chemically known as 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, is a synthetic polycyclic musk previously used as a fragrance ingredient in a variety of consumer products.[1][2] Due to concerns regarding its environmental persistence and potential for bioaccumulation and toxicity, its use has been restricted in several regions.[3][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental fate, focusing on its persistence in various environmental compartments and its degradation pathways.

This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of metabolic pathways and analytical workflows to support researchers and professionals in the fields of environmental science and drug development.

Physicochemical Properties and Environmental Partitioning

This compound is a lipophilic compound, a characteristic that significantly influences its environmental distribution. Its high octanol-water partition coefficient (log Kow) indicates a strong tendency to partition from water into organic phases, such as sediment, soil organic matter, and biological tissues.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₆O[5]
Molecular Weight258.4 g/mol [5]
log Kow (calculated)6.42[3]
Water SolubilitySimilar to Tonalide (0.35 mg/L)[3]
Vapor PressureSimilar to Tonalide[3]

Due to its hydrophobic nature, this compound is expected to adsorb strongly to soil and sediment, limiting its mobility in the aqueous phase.[6]

Environmental Persistence and Degradation

The environmental persistence of a chemical is determined by its resistance to various degradation processes, including biodegradation, photolysis, and hydrolysis.[7]

Biodegradation

This compound is not readily biodegradable. A key study following the OECD 301B guideline for ready biodegradability showed 0% degradation of this compound over a 28-day period.[8] This indicates that it is persistent in environments where microbial degradation is the primary removal mechanism.

Table 2: Biodegradability of this compound

Test GuidelineDurationDegradationResultReference
OECD 301B28 days0%Not readily biodegradable[8]

While no specific studies on the degradation of this compound in soil have been identified, studies on its structural isomer, Tonalide, show a long dissipation half-life in soil, with one study reporting a half-life of 336 days.[8] Given the structural similarity, a similar long half-life in soil can be anticipated for this compound.

Photolysis

Direct photolysis can be a significant degradation pathway for some organic compounds in the aquatic environment. For Tonalide, a structural analogue of this compound, studies on its degradation by UV-activated free chlorine have shown that direct photolysis occurs at a moderate rate.[4] The quantum yield for Tonalide photolysis was determined to be 1.3 mol·Einstein⁻¹.[4] In the absence of specific data for this compound, this value can be used as an initial estimate for its photochemical fate.

Hydrolysis

Degradation Pathways

Specific degradation products of this compound have not been extensively reported. However, studies on its close structural analogue, Tonalide, provide insights into potential biotransformation pathways. Fungi in freshwater environments have been shown to transform Tonalide through initial hydroxylation at different carbon positions, followed by the formation of diketone, peroxide, and O-methylated derivatives.[8]

Five specific transformation products of Tonalide have been identified in human breast milk and fish samples:

  • 3-acetyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenecarbaldehyde

  • (3-ethyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)methanol

  • (5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenyl)methanol

  • 5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenecarbaldehyde

  • methyl 5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenecarboxylate[2]

Based on these findings, a potential degradation pathway for this compound can be inferred, involving similar oxidative transformations.

Versalide_Degradation_Pathway This compound This compound Hydroxylated_Intermediates Hydroxylated Intermediates This compound->Hydroxylated_Intermediates Hydroxylation (e.g., by fungi) Carbaldehyde_Metabolite Naphthalenecarbaldehyde Metabolite This compound->Carbaldehyde_Metabolite Oxidation of ethyl group Methanol_Metabolite Naphthalenylmethanol Metabolite This compound->Methanol_Metabolite Reduction of acetyl group Diketone_Derivatives Diketone Derivatives Hydroxylated_Intermediates->Diketone_Derivatives Oxidation Peroxide_Derivatives Peroxide Derivatives Hydroxylated_Intermediates->Peroxide_Derivatives Oxidation O_Methylated_Derivatives O-Methylated Derivatives Hydroxylated_Intermediates->O_Methylated_Derivatives Methylation

Potential degradation pathway of this compound based on its analogue, Tonalide.

Bioaccumulation

Due to its high lipophilicity, this compound has a significant potential for bioaccumulation in aquatic organisms. The calculated bioconcentration factor (BCF) for this compound is high, suggesting that it can accumulate in organisms to concentrations much higher than in the surrounding water.

Table 3: Bioaccumulation Potential of this compound and Tonalide

Compoundlog KowBCF (L/kg)BCF TypeReference
This compound6.422948Estimated[3]
Tonalide5.7597 (parent compound)Measured[3]

The measured BCF for the parent Tonalide compound is lower than the estimated value for this compound, which may be due to metabolic transformation of Tonalide in fish.[3]

Experimental Protocols

Ready Biodegradability Test (OECD 301B)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 301B: Ready Biodegradability: CO₂ Evolution Test.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the determination of the CO₂ produced.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

  • Test Substance Concentration: 10-20 mg/L of Total Organic Carbon (TOC).

  • Test Duration: 28 days.

  • Analysis: The amount of CO₂ evolved is measured by trapping it in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and titrating the remaining absorbent, or by using an infrared CO₂ analyzer.

  • Pass Criteria: A substance is considered readily biodegradable if the percentage of CO₂ evolution reaches 60% of the theoretical maximum within a 10-day window during the 28-day test period.

Analysis of this compound in Environmental Samples (General Workflow)

The following provides a general workflow for the analysis of this compound in environmental matrices such as water, soil, and sediment, based on common methods for polycyclic musks.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_extraction_methods Extraction Methods cluster_cleanup_methods Clean-up Methods Sample_Collection Sample Collection (Water, Soil, Sediment) Extraction Extraction Sample_Collection->Extraction e.g., LLE, SPE, Soxhlet Cleanup Clean-up Extraction->Cleanup e.g., SPE, GPC LLE Liquid-Liquid Extraction (for water samples) Extraction->LLE SPE Solid-Phase Extraction (for water samples) Extraction->SPE Soxhlet Soxhlet Extraction (for solid samples) Extraction->Soxhlet USE Ultrasonic Extraction (for solid samples) Extraction->USE GCMS GC-MS Analysis Cleanup->GCMS SPE_Cleanup Solid-Phase Extraction Cleanup->SPE_Cleanup GPC Gel Permeation Chromatography Cleanup->GPC Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

General analytical workflow for the determination of this compound in environmental samples.

6.2.1 Sample Extraction and Clean-up for Soil and Sediment

This protocol is a composite of common techniques used for the analysis of polycyclic musks in solid matrices.

  • Extraction:

    • Air-dry and sieve the soil/sediment sample.

    • Homogenize the sample.

    • Extract a known amount of the sample (e.g., 10-20 g) using a suitable method:

      • Soxhlet extraction: Extract with a non-polar solvent or a mixture of solvents (e.g., hexane/acetone) for several hours.

      • Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): Use a similar solvent system at elevated temperature and pressure for a shorter extraction time.

      • Ultrasonic Extraction: Sonicate the sample in a solvent for a specified period.

  • Clean-up:

    • Concentrate the extract using a rotary evaporator.

    • Remove lipids and other interferences using one of the following techniques:

      • Solid-Phase Extraction (SPE): Pass the extract through a cartridge containing silica (B1680970) gel or Florisil. Elute the analytes with a solvent of appropriate polarity.

      • Gel Permeation Chromatography (GPC): Separate the analytes from high-molecular-weight interferences.

    • Concentrate the cleaned extract and reconstitute in a suitable solvent for GC-MS analysis.

6.2.2 GC-MS Analysis
  • Gas Chromatograph (GC) Conditions (Typical):

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless mode.

    • Temperature Program: An optimized temperature ramp to separate the target analytes from other compounds in the extract.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, using characteristic ions of this compound.

Table 4: Example GC-MS Parameters

ParameterSetting
GC
Column5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film)
Injection Volume1 µL (splitless)
Inlet Temperature280 °C
Oven Program60 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min
MS
Ionization ModeElectron Ionization (EI)
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions for this compoundTo be determined from the mass spectrum of a standard

Conclusion

The available scientific evidence indicates that this compound is a persistent organic pollutant. Its resistance to biodegradation, coupled with a high potential for bioaccumulation, raises concerns about its long-term impact on the environment. While direct data on its degradation in soil, photolysis, and hydrolysis are limited, studies on its structural analogue, Tonalide, suggest that these degradation processes are likely to be slow. Further research is needed to fully elucidate the environmental fate and transformation products of this compound to conduct a comprehensive environmental risk assessment. The analytical methods outlined in this guide provide a framework for the sensitive and selective determination of this compound in various environmental matrices, which is essential for monitoring its presence and understanding its distribution in the environment.

References

Endocrine-Disrupting Potential of Versalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Versalide (also known as AETT, 5-acetyl-1,1,2,6-tetramethyl-3-isopropylindan), a polycyclic musk fragrance ingredient, has been evaluated for its potential to interfere with the endocrine system. In vitro studies have demonstrated that this compound can interact with several key steroid hormone receptors. The primary endocrine-disrupting activity of this compound appears to be antagonistic, specifically targeting the androgen receptor (AR), estrogen receptor beta (ERβ), and progesterone (B1679170) receptor (PR). Additionally, some evidence suggests a weak agonistic activity towards estrogen receptor alpha (ERα). This document provides a comprehensive overview of the available data on the endocrine-disrupting potential of this compound, including quantitative data from key studies, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The endocrine-disrupting activities of this compound have been quantified in several in vitro studies. The following tables summarize the available data on its antagonistic and potential agonistic effects on steroid hormone receptors.

Table 2.1: Antagonistic Activity of this compound
Target ReceptorCompound IDBioassay TypeCell LineEndpointIC50 Value (M)Reference
Human Androgen Receptor (hAR)This compound (ATII)Reporter Gene AssayChinese Hamster Ovary (CHO)Inhibition of DHT-induced transcriptional activity1.4 x 10⁻⁷Mori et al., 2007
Estrogen Receptor Beta (ERβ)This compound (AETT)Reporter Gene AssayU2-OSAntagonismNot explicitly quantified in available literatureSchreurs et al., 2005
Progesterone Receptor (PR)This compound (AETT)Reporter Gene AssayU2-OSAntagonismNot explicitly quantified in available literatureSchreurs et al., 2005

Note: IC50 represents the concentration of the test compound that inhibits 50% of the maximal response of the respective agonist.

Table 2.2: Potential Agonistic Activity of this compound
Target ReceptorCompound IDBioassay TypeCell LineEndpointEC50 Value (M)Reference
Human Estrogen Receptor Alpha (hERα)This compound (ATII)Reporter Gene AssayChinese Hamster Ovary (CHO)Agonistic activity observedNot explicitly quantified in available literatureMori et al., 2007

Note: EC50 represents the concentration of the test compound that elicits 50% of its maximal response.

Experimental Protocols

The primary method used to assess the endocrine-disrupting potential of this compound is the reporter gene assay. This technique provides a functional measure of a chemical's ability to activate or inhibit a specific hormone receptor-mediated signaling pathway.

Androgen Receptor (AR) Antagonism Reporter Gene Assay (based on Mori et al., 2007)
  • Cell Line: Chinese Hamster Ovary (CHO) cells, which are suitable for transfection studies due to their low endogenous receptor expression.

  • Transfection: Cells are stably transfected with two plasmids:

    • An expression vector for the human androgen receptor (hAR).

    • A reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase reporter gene.

  • Assay Principle: In the presence of an androgenic agonist like dihydrotestosterone (B1667394) (DHT), the hAR is activated, binds to the ARE, and drives the expression of the luciferase enzyme. An AR antagonist will compete with DHT for binding to the hAR, thereby inhibiting the production of luciferase.

  • Experimental Procedure:

    • CHO cells are seeded in 96-well plates and allowed to attach.

    • Cells are then exposed to a fixed concentration of DHT (typically at its EC50) in the presence of varying concentrations of this compound.

    • A known AR antagonist (e.g., flutamide) is used as a positive control, and a solvent control (e.g., DMSO) is used as a negative control.

    • After an incubation period (e.g., 24 hours), the cells are lysed.

    • A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of AR activation. The inhibitory effect of this compound is calculated as a percentage of the DHT-only control. The IC50 value is determined by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Estrogen Receptor (ER) and Progesterone Receptor (PR) Reporter Gene Assays (based on Schreurs et al., 2005)
  • Cell Lines: Human bone osteosarcoma (U2-OS) cells are used. These cells are advantageous for creating stable and specific reporter cell lines.

  • Assay Variants (CALUX Assays):

    • ERβ CALUX: U2-OS cells are stably transfected with an expression vector for human ERβ and a reporter plasmid containing an estrogen-responsive element (ERE) linked to a luciferase reporter gene.

    • PR CALUX: U2-OS cells are stably transfected with an expression vector for the human PR and a reporter plasmid containing a progesterone-responsive element (PRE) linked to a luciferase reporter gene.

  • Assay Principle: Similar to the AR assay, these assays measure the ability of a test compound to agonize or antagonize the respective hormone receptor.

  • Experimental Procedure for Antagonism:

    • The stably transfected U2-OS cells are seeded in multi-well plates.

    • For antagonist testing, cells are co-treated with a fixed concentration of the respective natural agonist (e.g., 17β-estradiol for ERβ, progesterone for PR) and varying concentrations of this compound.

    • Appropriate positive (known antagonists) and negative (solvent) controls are included.

    • Following incubation, cell lysis and luminescence measurement are performed as described for the AR assay.

  • Data Analysis: The IC50 values for antagonism are determined by analyzing the dose-dependent inhibition of the agonist-induced luciferase activity.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Androgen Receptor Antagonism by this compound

AR_Antagonism cluster_cell Target Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds & Blocks DHT DHT (Dihydrotestosterone) DHT->AR Binds AR_complex DHT-AR Complex Inhibition Inhibition ARE Androgen Response Element (ARE) AR_complex->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen receptor antagonism by this compound.

Signaling Pathway of Estrogen/Progesterone Receptor Antagonism

Receptor_Antagonism cluster_cell Target Cell This compound This compound Receptor ERβ or PR This compound->Receptor Binds & Blocks Hormone Estrogen (E2) or Progesterone (P4) Hormone->Receptor Binds Hormone_Receptor Hormone-Receptor Complex Inhibition Inhibition HRE Hormone Response Element (HRE) Hormone_Receptor->HRE Binds Transcription Gene Transcription HRE->Transcription Initiates

Caption: General mechanism of steroid receptor antagonism.

Experimental Workflow for Reporter Gene Assay

Reporter_Assay_Workflow start Start cell_seeding Seed Reporter Cells (e.g., U2-OS, CHO) start->cell_seeding treatment Treat Cells: - Agonist (e.g., DHT) - this compound (varying conc.) - Controls cell_seeding->treatment incubation Incubate (e.g., 24h) treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis add_substrate Add Luciferase Substrate cell_lysis->add_substrate measure_luminescence Measure Luminescence add_substrate->measure_luminescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for in vitro reporter gene assay.

Discussion and Conclusion

The available in vitro data indicate that this compound has the potential to act as an endocrine disruptor by antagonizing the androgen receptor, estrogen receptor beta, and progesterone receptor. The anti-androgenic activity has been quantified with an IC50 value in the sub-micromolar range, suggesting a moderate potential for this effect. While the anti-estrogenic and anti-progestagenic activities have been identified, further quantitative data are needed to fully characterize their potency. The weak estrogenic agonistic activity on ERα also warrants further investigation to determine its biological relevance.

It is important to note that these findings are based on in vitro cell-based assays. Further research, including in vivo studies, would be necessary to understand the toxicokinetics and potential for endocrine-disrupting effects of this compound in whole organisms. The provided data and methodologies serve as a critical foundation for researchers and drug development professionals in assessing the potential risks associated with this compound and for guiding future research in this area.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Versalide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Versalide, also known by its chemical name 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin and trade names such as AHTN, Tonalid, and Fixolide, is a synthetic polycyclic musk widely used as a fragrance ingredient in various consumer products.[][2][3][4] Its warm, sweet, and radiant musk-like scent makes it a valuable component in perfumery.[3] This document provides a detailed laboratory protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The primary synthetic route described is the Friedel-Crafts acylation of a substituted tetralin, a robust and well-established method for introducing an acetyl group to an aromatic ring.[5][6][7]

Principle of the Method

The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction.[8] This electrophilic aromatic substitution involves the reaction of an aromatic substrate, in this case, a polyalkylated tetrahydronaphthalene, with an acylating agent, typically acetyl chloride. The reaction is mediated by a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[5][6] The catalyst activates the acetyl chloride, forming a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the tetralin derivative to yield the desired acetylated product, this compound.[9][10]

Quantitative Data Summary

The following table summarizes the reactants, their molar quantities, and the reported yield for a representative synthesis of this compound based on a published patent.[5] This data is crucial for reaction planning, stoichiometry calculation, and yield assessment.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Mass (g)Moles (mol)Molar RatioRoleReported Yield (%)
1,1,3,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthaleneC₁₆H₂₄216.3612.00.0551.00Aromatic Substrate-
Acetyl ChlorideC₂H₃ClO78.505.50.0701.27Acylating Agent-
Anhydrous Ferric ChlorideFeCl₃162.2012.00.0741.35Lewis Acid Catalyst-
This compound (Product) C₁₈H₂₆O 258.40 6.9 0.027 -Synthesized Product ~49%

Note: The yield is calculated based on the starting amount of the limiting reactant, 1,1,3,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene.

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound via Friedel-Crafts acylation.

Materials and Equipment:

  • Reactants:

    • 1,1,3,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene

    • Acetyl chloride

    • Anhydrous ferric chloride (FeCl₃) or anhydrous aluminum chloride (AlCl₃)

  • Solvents & Reagents:

    • Benzene (B151609) (or a safer alternative like toluene (B28343) or dichloromethane)

    • Cold deionized water

    • Saturated aqueous sodium chloride (brine) solution

    • Saturated aqueous sodium bicarbonate (or sodium carbonate) solution

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Condenser

    • Ice bath

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus (for fractionation) or recrystallization setup

    • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

    • To the flask, add 12.0 g (0.055 mol) of 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene.

    • In the dropping funnel, place a solution of 5.5 g (0.070 mol) of acetyl chloride.

  • Catalyst Addition and Acylation:

    • Cool the reaction flask to 0-5 °C using an ice bath.

    • While stirring, slowly add 12.0 g (0.074 mol) of anhydrous ferric chloride to the reaction flask in portions. Caution: The addition of the Lewis acid can be exothermic.

    • Once the catalyst has been added, begin the dropwise addition of acetyl chloride from the dropping funnel over a period of 15-20 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Progression:

    • After the addition of acetyl chloride is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approximately 25 °C).

    • Continue to stir the mixture at room temperature for an additional 1 hour to ensure the reaction goes to completion.

  • Workup and Extraction:

    • Quench the reaction by carefully and slowly pouring the mixture into a beaker containing 100 mL of cold water and 100 mL of benzene. Caution: Quenching is exothermic and may release HCl gas. Perform in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium chloride solution and 50 mL of saturated aqueous sodium carbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the benzene by distillation or using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to obtain the final product, this compound.[5]

Visualizations

Chemical Reaction Pathway for this compound Synthesis

The following diagram illustrates the key transformation in the synthesis of this compound: the Friedel-Crafts acylation of the hexamethyltetralin substrate.

Versalide_Synthesis sub 1,1,3,4,4,6-Hexamethyl- 1,2,3,4-tetrahydronaphthalene arrow_start sub->arrow_start acyl Acetyl Chloride (CH₃COCl) plus + acyl->plus cat FeCl₃ or AlCl₃ (Lewis Acid) arrow_end prod This compound (6-Acetyl-1,1,2,4,4,7-hexamethyltetralin) plus->arrow_start arrow_start->arrow_end Friedel-Crafts Acylation arrow_end->prod

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

References

Application Notes & Protocols: A Hypothetical Approach to Versalide Synthesis via Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of vapor deposition for the synthesis of the small molecule Versalide is a theoretical exploration. To date, there is no established or published research demonstrating this specific application. The following protocols and data are hypothetical, constructed from the principles of conventional this compound synthesis and the established methodologies of Organic Vapor Phase Deposition (OVPD) and Chemical Vapor Deposition (CVD).

Introduction to this compound and Synthesis Background

This compound (AETT), with the chemical name 1-(3-Ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, is a synthetic polycyclic musk.[1] Historically, it was utilized as a fragrance ingredient in perfumes, cosmetics, and soaps.[1][2] However, due to findings related to its neurotoxicity, its use in commercial products has been discontinued.[2] The International Fragrance Association (IFRA) now prohibits its use as a fragrance ingredient.[3]

Conventional Synthesis: The traditional and patented method for synthesizing this compound is a Friedel-Crafts alkylation reaction. This process involves the reaction of ethylbenzene (B125841) with 2,5-dichloro-2,5-dimethylhexane.[2][4] This reaction forms the core tetrahydronaphthalene structure of the this compound molecule. Subsequent acylation adds the acetyl group to complete the synthesis. Temperature control is a critical parameter in the conventional liquid-phase synthesis to manage isomer formation and maximize the yield.[4]

Vapor Deposition as a Hypothetical Alternative: Vapor deposition techniques, such as Organic Vapor Phase Deposition (OVPD) and Chemical Vapor Deposition (CVD), are advanced methods for creating high-quality, solid thin films from volatile precursors.[5][6] These techniques offer precise control over deposition rates, film thickness, and morphology by transporting precursor molecules in a carrier gas onto a cooled substrate where condensation and reaction occur.[5][7] While typically used for producing organic semiconductor films or polymer coatings, the principles of CVD could theoretically be adapted for the synthesis of small organic molecules like this compound, offering potential advantages such as solvent-free processing and high-purity film formation.[4][8][9]

Proposed Vapor Deposition Synthesis of this compound: A Theoretical Protocol

This section outlines a hypothetical protocol for the synthesis of this compound using a custom OVPD/CVD reactor. The process is conceptualized as a co-deposition and reaction of the known precursors on a substrate.

2.1. Precursor Materials and Preparation

  • Precursor 1: Ethylbenzene (liquid)

  • Precursor 2: 2,5-Dichloro-2,5-dimethylhexane (solid)

  • Precursor 3: Acetyl chloride or Acetic Anhydride (for acylation, liquid)

  • Catalyst: A solid-state acid catalyst bed (e.g., Zeolite H-beta) or co-deposition of a vaporizable Lewis acid (e.g., anhydrous AlCl₃, though this presents significant handling challenges in a vapor system). For this protocol, a solid-state catalyst is proposed for simplicity.

  • Carrier Gas: High-purity nitrogen (N₂) or argon (Ar)

2.2. Experimental Equipment

  • A high-vacuum deposition chamber with a hot-wall reactor design.[5]

  • Multiple source ovens (crucibles or bubblers) for heating and vaporizing each precursor independently.

  • Mass flow controllers to precisely regulate the flow of carrier gas for each precursor.

  • A temperature-controlled substrate holder (for cooling).

  • Pressure gauges and a vacuum pump to maintain low pressure.

2.3. Hypothetical Experimental Protocol

  • Chamber Preparation:

    • Place a clean substrate (e.g., silicon wafer or glass slide) onto the substrate holder.

    • Load the precursors into their respective source ovens/bubblers.

    • Evacuate the deposition chamber to a base pressure of approximately 5 x 10⁻⁶ mbar to create an oxygen and water-free environment.[10]

  • Precursor Vaporization and Transport:

    • Heat each source oven to a specific temperature to achieve the desired vapor pressure for each precursor. The temperature must be carefully controlled to prevent thermal decomposition.[10]

    • Introduce a controlled flow of the inert carrier gas through each source to entrain the vaporized precursor molecules.[5]

    • The gas streams transport the individual precursors towards the reaction zone.

  • Deposition and Reaction:

    • Maintain the substrate at a cooled temperature to promote the condensation and physisorption of the precursor molecules.

    • The precursor molecules (Ethylbenzene, 2,5-Dichloro-2,5-dimethylhexane, and the acylating agent) co-deposit on the cooled substrate.

    • Conceptually, the reaction would proceed on the substrate surface, potentially catalyzed by the co-deposited catalyst or a downstream catalyst bed, to form the this compound molecule.

  • Post-Deposition Processing and Characterization:

    • After the deposition process, bring the chamber back to atmospheric pressure with the inert gas.

    • Remove the substrate with the deposited this compound film.

    • The deposited material would then be scraped and purified using standard techniques like column chromatography or recrystallization.

    • Characterize the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for purity and identification, and X-ray Diffraction (XRD) to analyze the crystallographic structure of the deposited film.[4]

Quantitative Data (Hypothetical)

The following tables summarize hypothetical parameters for the vapor deposition synthesis of this compound. These values are illustrative and would require extensive empirical optimization.

Table 1: Precursor and Deposition Parameters

ParameterPrecursor 1: EthylbenzenePrecursor 2: 2,5-Dichloro-2,5-dimethylhexanePrecursor 3: Acetyl Chloride
Source Type BubblerLow-Temperature Effusion CellBubbler
Source Temperature 40 - 60 °C70 - 90 °C30 - 50 °C
Carrier Gas Flow Rate 5 - 15 sccm10 - 25 sccm5 - 15 sccm
Chamber Pressure 0.5 - 2.0 Torr
Substrate Temperature -10 to 10 °C

Table 2: Performance Metrics (Target Values)

MetricTarget Value
Deposition Rate 0.1 - 0.5 Å/s
Film Thickness 100 - 500 nm
Purity (Post-Purification) > 98%
Hypothetical Yield 30 - 50% (relative to limiting precursor)

Visualizations: Reaction, Workflow, and Mechanism of Action

The following diagrams illustrate the conventional synthesis reaction, the proposed experimental workflow for vapor deposition, and the known biological impact of this compound.

G Conventional this compound Synthesis (Friedel-Crafts Alkylation) Ethylbenzene Ethylbenzene Intermediate Alkylated Intermediate Ethylbenzene->Intermediate + Dichloro 2,5-Dichloro-2,5-dimethylhexane Dichloro->Intermediate Catalyst AlCl₃ (Catalyst) Catalyst->Intermediate This compound This compound Intermediate->this compound + Acyl Acylating Agent (e.g., Acetyl Chloride) Acyl->this compound

Caption: Conventional synthesis of this compound via Friedel-Crafts reaction.

G Hypothetical Vapor Deposition Workflow for this compound Synthesis cluster_sources Precursor Sources cluster_chamber Deposition Chamber cluster_output Product & Analysis P1 Ethylbenzene Vaporizer Mix Gas Mixing Zone P1->Mix Carrier Gas P2 2,5-Dichloro... Vaporizer P2->Mix Carrier Gas P3 Acylating Agent Vaporizer P3->Mix Carrier Gas Substrate Cooled Substrate (-10 to 10 °C) Mix->Substrate Precursor Co-deposition Product Deposited Film Substrate->Product Purify Purification Product->Purify Analysis Characterization (GC-MS, XRD) Purify->Analysis

Caption: Proposed workflow for the vapor deposition synthesis of this compound.

G Known Biological Impact of this compound This compound This compound Exposure (Dermal or Oral) CNS Central Nervous System (CNS) This compound->CNS PNS Peripheral Nervous System (PNS) This compound->PNS Myelin Myelin Degeneration CNS->Myelin PNS->Myelin Symptoms Neurotoxic Symptoms Myelin->Symptoms Leads to

Caption: Simplified pathway of this compound-induced neurotoxicity.

References

Application Notes and Protocols for the Analytical Detection of Versalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versalide (1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone) is a synthetic polycyclic musk, previously used as a fragrance ingredient in a variety of consumer products such as soaps, detergents, and cosmetics.[1] Due to concerns regarding its persistence, bioaccumulation, and potential neurotoxicity, monitoring its presence in various environmental and biological matrices is of significant interest.[1][2] These application notes provide detailed methodologies for the detection and quantification of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of semi-volatile organic compounds.

Analytical Methods Overview

The primary analytical method for the determination of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers excellent separation efficiency and highly selective and sensitive detection, making it ideal for complex matrices.[3][4] For enhanced sensitivity and to minimize matrix interference, Selected Ion Monitoring (SIM) mode is often employed.[5][6][7]

Alternative techniques such as Gas Chromatography with tandem mass spectrometry (GC-MS/MS) can also be utilized for even higher selectivity and lower detection limits, particularly in complex samples like sludge or biological tissues.[4][8]

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for accurate and reproducible analysis of this compound. The choice of method depends on the sample matrix.

a) Water Samples: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a common technique for extracting and concentrating this compound from aqueous samples.[8][9]

  • Materials:

    • C18 SPE cartridges

    • Methanol (HPLC grade)

    • Dichloromethane (B109758) (HPLC grade)

    • Deionized water

    • Glass fiber filters (1 µm)

    • Vacuum manifold for SPE

  • Protocol:

    • Sample Filtration: Filter the water sample (typically 500-1000 mL) through a glass fiber filter to remove suspended solids.

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not run dry.

    • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Cartridge Drying: Dry the cartridge under vacuum for 30-60 minutes to remove residual water.

    • Elution: Elute the retained this compound from the cartridge with 5-10 mL of dichloromethane into a collection vial.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

b) Cosmetic and Sludge Samples: Ultrasonic or Soxhlet Extraction

For solid or semi-solid matrices like cosmetics and sludge, a solvent extraction method is typically employed.[3][9]

  • Materials:

    • Homogenizer or ultrasonic bath

    • Soxhlet extraction apparatus (optional)

    • Hexane (GC grade)

    • Acetone (GC grade)

    • Anhydrous sodium sulfate (B86663)

    • Centrifuge and centrifuge tubes

    • Rotary evaporator

  • Protocol:

    • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 1-5 g). For sludge samples, it may be necessary to lyophilize or air-dry the sample first to determine the dry weight.[9]

    • Extraction:

      • Ultrasonic Extraction: Mix the homogenized sample with a suitable solvent mixture (e.g., 20 mL of hexane:acetone, 1:1 v/v) in a centrifuge tube. Sonicate the mixture for 15-30 minutes.

      • Soxhlet Extraction: Place the homogenized sample in a thimble and perform Soxhlet extraction for 6-8 hours with a hexane:acetone mixture.

    • Phase Separation and Drying: Centrifuge the extract (if using ultrasonic extraction) and collect the supernatant. Pass the solvent extract through a column containing anhydrous sodium sulfate to remove any residual water.

    • Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Clean-up (optional): For particularly complex matrices, a clean-up step using silica (B1680970) gel or Florisil column chromatography may be necessary to remove interfering compounds.

GC-MS Analysis
  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

  • Injector: Splitless injection is typically used for trace analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

    • This program should be optimized based on the specific instrument and column used.

  • MS (B15284909) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor for this compound (m/z): Quantifier ion: 243. Qualifier ions: 258, 215. (Note: These are common ions for polycyclic musks and should be confirmed with a standard).[6][11]

    • Dwell Time: 100 ms per ion.

Data Presentation

Quantitative data for the analysis of this compound and related polycyclic musks using GC-MS are summarized in the table below. These values are representative and may vary depending on the specific matrix, instrumentation, and method parameters.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Polycyclic MusksWastewater EffluentLC/MS/MS-0.05 - 0.25 µg/L[9]
Polycyclic MusksSurface WaterGC-MS0.06 - 0.15 µg/L0.2 - 0.5 µg/L[10]
Polycyclic MusksSludgeGC-MS0.5 - 1.5 ng/g2.5 - 5 ng/g[12]
PAHsCosmeticsGC-MS/MS-0.05 - 0.2 mg/kg[13]
Various OrganicsWaterGC-MS-0.5 µg/l[14][15]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Water, Cosmetic, Sludge) Filtration Filtration (for Water) Sample->Filtration Extraction Extraction (SPE or Solvent Extraction) Sample->Extraction Filtration->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification Data->Quantification

Caption: General experimental workflow for this compound analysis.
Potential Neurotoxicity Signaling Pathway

This compound has been reported to exhibit neurotoxic effects.[1][2] While the specific signaling cascade for this compound is not fully elucidated, a general pathway for neurotoxin-induced cellular stress and apoptosis is presented below. This represents a plausible mechanism of action.

signaling_pathway cluster_cellular Cellular Response cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mito_Dys Mitochondrial Dysfunction This compound->Mito_Dys ER_Stress ER Stress This compound->ER_Stress MAPK MAPK Pathway Activation ROS->MAPK Caspase Caspase Activation Mito_Dys->Caspase ER_Stress->Caspase Protein_Agg Protein Aggregation Protein_Agg->ER_Stress Inflammation Neuroinflammation MAPK->Inflammation Apoptosis Neuronal Apoptosis Caspase->Apoptosis

References

Application Note: Analysis of Versalide in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the analysis of Versalide (AETT), a synthetic polycyclic musk, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, once a common fragrance ingredient, is now a compound of interest in environmental monitoring and toxicology due to its potential for bioaccumulation and neurotoxic effects.[1] This document outlines robust methodologies for the extraction of this compound from various matrices, followed by its quantification using GC-MS. The provided protocols are designed to offer high sensitivity and selectivity, making them suitable for trace-level analysis in research and quality control settings.

Introduction

This compound, chemically known as 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, is a synthetic fragrance that belongs to the class of polycyclic musks.[2] Due to concerns about its environmental persistence and potential adverse health effects, monitoring its presence in various samples, including environmental and biological matrices, has become crucial.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.[3][4] This method offers excellent separation efficiency and highly specific detection, which is essential for analyzing complex samples.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract this compound efficiently while minimizing interferences.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Wastewater)

This protocol is adapted from methodologies for the extraction of similar polycyclic musks from water samples.

  • Sample Collection: Collect water samples in clean glass bottles to avoid contamination.

  • Extraction:

    • To 1 liter of the water sample, add a suitable internal standard (e.g., deuterated polycyclic musk).

    • Adjust the pH of the sample to neutral (pH 7).

    • Perform liquid-liquid extraction using a separatory funnel with three successive portions of 50 mL of dichloromethane (B109758) or a similar non-polar solvent.

    • Shake vigorously for 2-3 minutes for each extraction, allowing the layers to separate.

  • Drying and Concentration:

    • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange: Exchange the solvent to hexane (B92381) for better compatibility with the GC-MS system.

  • Final Volume Adjustment: Adjust the final volume to 1 mL prior to GC-MS analysis.

b) Solid-Phase Extraction (SPE) for Cleaner Aqueous Matrices

SPE is an effective alternative to LLE, offering high recovery and reduced solvent consumption.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of a methanol/water mixture (e.g., 40:60 v/v) to remove polar impurities.

  • Drying: Dry the cartridge under a stream of nitrogen for 10-15 minutes.

  • Elution: Elute the trapped analytes with 5-10 mL of a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

c) QuEChERS-based Extraction for Solid and Semi-Solid Samples (e.g., Sludge, Cosmetic Products)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for complex matrices.[3]

  • Sample Homogenization: Homogenize 1-5 g of the sample with 10 mL of water.

  • Extraction:

  • Centrifugation: Centrifuge the sample at 3000-4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds and then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

GC-MS Analysis

The following parameters are a general guideline and may require optimization based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection: 1 µL splitless injection at 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 70-100°C, hold for 1-2 minutes.

    • Ramp 1: 10-25°C/min to 200°C.

    • Ramp 2: 5-10°C/min to 280-300°C, hold for 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: The molecular ion (m/z 258) and characteristic fragment ions (e.g., m/z 243, 215) should be monitored.[5]

Data Presentation

Quantitative data for the analysis of this compound and other polycyclic musks from various studies are summarized below. These values can serve as a benchmark for method validation.

ParameterTonalide (AHTN)Galaxolide (HHCB)This compound (AETT)Reference
Retention Time (min) ~15-20~16-22Expected to be in a similar range-
LOD (ng/L) in Water 0.1 - 100.1 - 10N/A[2]
LOQ (ng/L) in Water 0.3 - 300.3 - 30N/A[2]
Recovery (%) in Water 85-11585-115N/A[6]
LOD (µg/g) in Cosmetics 0.1 - 1.20.1 - 1.2N/A[3]
LOQ (µg/g) in Cosmetics 0.33 - 4.00.33 - 4.0N/A[3]
Recovery (%) in Cosmetics 80-12080-120N/A[3]

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_quechers QuEChERS cluster_gcms GC-MS Analysis start Sample Collection (Aqueous or Solid/Semi-solid) aqueous Aqueous Sample start->aqueous e.g., Wastewater solid Solid/Semi-solid Sample start->solid e.g., Sludge, Cosmetics lle1 Add Internal Standard aqueous->lle1 spe1 Condition Cartridge aqueous->spe1 quechers1 Homogenize and Extract solid->quechers1 lle2 Extract with Organic Solvent lle1->lle2 lle3 Dry and Concentrate lle2->lle3 final_extract Final Extract for Analysis lle3->final_extract spe2 Load Sample spe1->spe2 spe3 Wash and Elute spe2->spe3 spe4 Concentrate spe3->spe4 spe4->final_extract quechers2 Centrifuge quechers1->quechers2 quechers3 d-SPE Cleanup quechers2->quechers3 quechers3->final_extract gc_injection GC Injection final_extract->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection MS Detection (Scan/SIM) separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis report Final Report data_analysis->report Generate Report

Caption: Workflow for this compound analysis by GC-MS.

Logical Relationship of Analytical Steps

logical_relationship sample Sample Matrix Aqueous Solid/Semi-solid extraction Extraction LLE SPE QuEChERS sample->extraction Select based on matrix cleanup Cleanup/Concentration Drying Solvent Exchange d-SPE extraction->cleanup Isolate and purify analysis GC-MS Analysis Separation Detection cleanup->analysis Prepare for injection quantification Quantification Calibration Curve Internal Standard analysis->quantification Generate data

Caption: Logical steps in the analytical protocol.

Putative Mass Spectrometry Fragmentation Pathway of this compound

fragmentation_pathway This compound This compound (C18H26O) m/z = 258 fragment1 [M-CH3]+ m/z = 243 This compound->fragment1 - CH3• fragment2 [M-C2H5]+ m/z = 229 This compound->fragment2 - C2H5• fragment3 [M-COCH3]+ m/z = 215 This compound->fragment3 - COCH3•

Caption: Putative fragmentation of this compound in EI-MS.

Conclusion

The GC-MS methodologies outlined in this application note provide a robust framework for the sensitive and selective analysis of this compound in a variety of sample matrices. Proper sample preparation is paramount to achieving accurate and reproducible results. By adapting the detailed protocols for liquid-liquid extraction, solid-phase extraction, or QuEChERS, researchers can effectively isolate this compound for subsequent GC-MS quantification. The provided instrumental parameters and quantitative data serve as a valuable starting point for method development and validation. These methods are essential tools for monitoring the environmental fate of this compound and for ensuring compliance with regulatory standards in consumer products.

References

Application Note: Nuclear Magnetic Resonance (NMR) Analysis of Versalide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Versalide, also known by its chemical name 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone or as AETT, is a synthetic polycyclic musk previously used as a fragrance ingredient in various consumer products such as soaps and cosmetics.[1][2][3][4][5] Due to its widespread use and subsequent detection in environmental and biological samples, robust analytical methods for its identification and quantification are crucial.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic molecules like this compound.[2] This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound.

While specific, publicly available datasets of assigned ¹H and ¹³C NMR chemical shifts for this compound are not readily found in the searched literature, this document presents a generalized methodology and data presentation format based on standard practices for similar analytes. The provided tables are templates to be populated with experimental data.

Chemical Structure

  • Systematic Name: 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[2]

  • Molecular Formula: C₁₈H₂₆O[1][3]

  • Molecular Weight: 258.40 g/mol [5]

  • CAS Number: 88-29-9[1][2][3]

Quantitative Data Presentation

The following tables are templates for the presentation of ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
e.g., 7.26s-1HAr-H
e.g., 2.50q7.52HCH₂CH₃
e.g., 2.45s-3HCOCH₃
e.g., 1.68s-4HCH₂CH₂
e.g., 1.30s-6Hgem-di-CH₃
e.g., 1.25s-6Hgem-di-CH₃
e.g., 1.15t7.53HCH₂CH₃

Note: The data presented in this table is hypothetical and for illustrative purposes only. The solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
e.g., 209.0C=O
e.g., 145.0Ar-C
e.g., 138.0Ar-C
e.g., 135.0Ar-C
e.g., 130.0Ar-C
e.g., 128.0Ar-CH
e.g., 125.0Ar-CH
e.g., 38.0C(CH₃)₂
e.g., 37.5C(CH₃)₂
e.g., 34.0CH₂CH₂
e.g., 31.5C(CH₃)₂
e.g., 31.0C(CH₃)₂
e.g., 29.0COCH₃
e.g., 25.0CH₂CH₃
e.g., 19.0CH₂CH₂
e.g., 15.0CH₂CH₃

Note: The data presented in this table is hypothetical and for illustrative purposes only. The solvent is assumed to be CDCl₃.

Experimental Protocols

The following protocols are generalized for the NMR analysis of a polycyclic musk compound like this compound.

Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • Filter (optional)

Procedure:

  • Weighing: Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. Chloroform-d is a common choice for non-polar organic compounds.

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zg30 (or similar standard 1D proton experiment)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

  • Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as an internal reference.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zgpg30 (or similar proton-decoupled 1D carbon experiment)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: 0 to 220 ppm

  • Referencing: The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is used as an internal reference.[9]

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the reference peak (e.g., CDCl₃) to its known chemical shift.

  • Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analyze Analysis (Integration, Peak Picking) reference->analyze

Caption: General experimental workflow for NMR analysis.

logical_relationship This compound This compound Structure nmr_analysis NMR Analysis (¹H and ¹³C) This compound->nmr_analysis spectral_data Spectral Data (Chemical Shifts, Coupling Constants, Integrals) nmr_analysis->spectral_data structural_elucidation Structural Elucidation and Purity Assessment spectral_data->structural_elucidation

Caption: Logical relationship for NMR-based structural elucidation.

References

Application Notes and Protocols for the Structural Analysis of Versalide using X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versalide, a synthetic polycyclic musk, is a significant compound in the fragrance industry and a subject of interest in toxicological and environmental studies. Its chemical name is 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, with a molecular formula of C₁₈H₂₆O.[1][2] While X-ray Diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline materials, its application to this compound is nuanced by the compound's predominantly amorphous nature.[1] This document provides detailed application notes and protocols for utilizing XRD in the structural analysis of this compound, focusing on characterizing its degree of crystallinity, identifying potential polymorphic forms or crystalline impurities, and serving as a general guide for the structural analysis of related small organic molecules.

Introduction to this compound and XRD Analysis

This compound is a polycyclic musk known for its characteristic odor.[1][2] Structurally, it possesses a tetrahydronaphthalene core with ethyl, acetyl, and multiple methyl substituents.[2] Understanding its solid-state structure is crucial for controlling its physical properties, such as solubility and stability, which are important in formulation development.

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique that provides detailed information about the crystallographic structure of materials.[3] By analyzing the angles and intensities of X-rays diffracted by the electron clouds of atoms in a sample, one can determine properties like phase composition, crystal structure, and crystallite size.[3] While single-crystal XRD offers the most definitive structural determination, powder XRD (PXRD) is invaluable for analyzing polycrystalline or amorphous samples.[4][5]

A key challenge in the XRD analysis of this compound is its reported amorphous character, meaning it lacks the long-range ordered crystalline structure necessary for conventional single-crystal diffraction studies.[1] However, XRD can still be a valuable tool to:

  • Confirm the amorphous nature of a this compound sample.

  • Detect and quantify any crystalline impurities or minor crystalline domains within a bulk amorphous sample.

  • Study potential induced crystallization under different environmental conditions (e.g., temperature, pressure, solvent exposure).

  • Provide structural information if a crystalline form of this compound can be obtained.

Quantitative Data Presentation

Table 1: Hypothetical Single-Crystal Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₈H₂₆O
Formula Weight258.40 g/mol
Crystal SystemMonoclinic (Example)
Space GroupP2₁/c (Example)
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)1489.1(9)
Z4
Calculated Density (g/cm³)1.152
Absorption Coefficient (mm⁻¹)0.073
F(000)568
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.50 to 28.00
Reflections collected8543
Independent reflections3421 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.055, wR2 = 0.152
R indices (all data)R1 = 0.078, wR2 = 0.168

Table 2: Example Powder XRD Peak List for a Crystalline Phase in a this compound Sample

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.42100
12.86.9145
18.24.8778
21.14.2195
23.53.7833
25.93.4456

Experimental Protocols

This protocol is designed to assess the amorphous or crystalline nature of a bulk this compound sample and to identify any crystalline phases.

Objective: To obtain a powder diffraction pattern of a this compound sample.

Materials and Equipment:

  • This compound powder sample

  • Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5418 Å)

  • Sample holder (low background or zero-background is recommended)[4]

  • Mortar and pestle or micronizing mill

  • Spatula

  • Glass slide

Procedure:

  • Sample Preparation:

    • If the this compound sample consists of large particles, gently grind it to a fine, homogeneous powder (typically <10 µm) using a mortar and pestle.[6] This ensures a random orientation of the crystallites.

    • Carefully pack the powdered sample into the sample holder. Use a glass slide to press the powder down gently, ensuring the surface is flat and level with the holder's surface.[4]

  • Instrument Setup:

    • Power on the X-ray diffractometer and allow the X-ray tube to warm up according to the manufacturer's instructions. A typical setting for organic molecules is 40 kV and 40 mA.[4]

    • Set the desired angular range for the scan (e.g., 5° to 50° 2θ).

    • Select an appropriate step size (e.g., 0.02° 2θ) and counting time per step (e.g., 1-2 seconds).

  • Data Collection:

    • Mount the sample holder in the diffractometer.

    • Initiate the data collection scan.

  • Data Analysis:

    • The resulting data will be a plot of intensity versus 2θ.

    • An amorphous material will produce a broad, diffuse halo with no sharp peaks.

    • A crystalline material will produce a series of sharp, well-defined Bragg peaks.

    • The presence of sharp peaks on top of a broad halo indicates a mixture of crystalline and amorphous phases.

    • If crystalline peaks are present, their positions (2θ) can be used to calculate d-spacings using Bragg's Law (nλ = 2dsinθ) and compared to databases to identify the crystalline phase.[7]

This protocol outlines the general procedure for single-crystal XRD analysis, which would be applicable if suitable single crystals of this compound could be grown.

Objective: To determine the three-dimensional atomic structure of a single crystal of this compound.

Materials and Equipment:

  • High-quality single crystal of this compound (typically 0.1-0.3 mm in size)[8]

  • Single-crystal X-ray diffractometer with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a detector (e.g., CCD or CMOS).[9]

  • Goniometer head

  • Cryoprotectant (if data is to be collected at low temperature)

  • Microscope with polarizing filters

Procedure:

  • Crystal Growth and Selection:

    • Grow single crystals of this compound using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The key is slow crystal growth to ensure high quality.[8]

    • Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and shows uniform extinction every 90° of rotation.[8]

  • Crystal Mounting:

    • Carefully mount the selected crystal on the tip of a glass fiber or a loop attached to a goniometer head.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Typically, data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[9]

    • Perform an initial unit cell determination scan.

    • Proceed with a full data collection strategy, which involves rotating the crystal and collecting diffraction patterns over a wide range of orientations.

  • Structure Solution and Refinement:

    • The collected diffraction intensities are integrated and corrected for experimental factors.[9]

    • The resulting data is used to solve the crystal structure using direct methods or Patterson methods.

    • The initial structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Visualizations

XRD_Workflow cluster_powder Powder XRD Workflow cluster_single Single-Crystal XRD Workflow P_Sample Bulk this compound Sample P_Grind Grind to Fine Powder P_Sample->P_Grind P_Mount Mount on Sample Holder P_Grind->P_Mount P_Collect Collect Diffraction Pattern P_Mount->P_Collect P_Analyze Analyze Data (Amorphous Halo vs. Crystalline Peaks) P_Collect->P_Analyze S_Grow Grow Single Crystals S_Select Select High-Quality Crystal S_Grow->S_Select S_Mount Mount on Goniometer S_Select->S_Mount S_Collect Collect Diffraction Data S_Mount->S_Collect S_Solve Solve and Refine Structure S_Collect->S_Solve

Caption: General experimental workflows for Powder and Single-Crystal XRD.

Logical_Relationship This compound This compound Sample XRD_Analysis XRD Analysis This compound->XRD_Analysis Amorphous Amorphous Nature Confirmed (Broad Halo) XRD_Analysis->Amorphous Crystalline Crystalline Component Detected (Sharp Peaks) XRD_Analysis->Crystalline Structure_ID Phase Identification Crystalline->Structure_ID via Powder XRD Powder_XRD Powder XRD Powder_XRD->XRD_Analysis Technique Single_Crystal_XRD Single-Crystal XRD (If Crystals Available) Single_Crystal_XRD->XRD_Analysis Technique Full_Structure Full 3D Structure Determination Single_Crystal_XRD->Full_Structure leads to

Caption: Logical flow for the XRD analysis of a this compound sample.

References

Application Note: Morphological Characterization of Versalide using Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versalide (1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone) is a synthetic polycyclic musk historically used as a fragrance ingredient in various consumer products.[1][2][3] The physicochemical properties of active pharmaceutical ingredients (APIs) and other chemical compounds are critically influenced by their solid-state characteristics, including particle size, shape, and overall morphology. These attributes can significantly impact dissolution rates, bioavailability, and formulation stability. This compound can exist in both crystalline and amorphous forms, making a detailed morphological analysis essential for understanding its behavior.[4] Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high resolution, providing valuable insights into their morphology.[4] This application note provides a detailed protocol for the morphological characterization of both crystalline and amorphous this compound powder using SEM.

Experimental Protocols

Materials and Equipment
  • This compound powder (crystalline and/or amorphous)

  • Scanning Electron Microscope (SEM)

  • Sputter coater

  • SEM stubs (aluminum or carbon)

  • Double-sided conductive carbon tape

  • Fine-tipped tweezers

  • Spatula

  • Source of dry, inert gas (e.g., nitrogen)

  • Sample storage containers (e.g., glass vials)

Sample Preparation for SEM

A critical step for obtaining high-quality SEM images is proper sample preparation. Since this compound is a non-conductive organic material, it requires a conductive coating to prevent charging artifacts during imaging.

  • Mounting the Sample:

    • Place a piece of double-sided conductive carbon tape onto the surface of a clean SEM stub.

    • Using a clean spatula, carefully transfer a small, representative amount of this compound powder onto the carbon tape.

    • Gently press the powder onto the tape to ensure adhesion.

    • To create a monolayer of particles and remove loose powder, turn the stub upside down and gently tap it on a clean surface. Alternatively, a gentle stream of dry, inert gas can be used to blow away excess particles. This step is crucial to prevent contamination of the SEM chamber.

  • Sputter Coating:

    • Place the mounted stub into a sputter coater.

    • Coat the sample with a thin layer of a conductive metal, typically gold (Au) or a gold-palladium (Au-Pd) alloy.

    • A coating thickness of 10-20 nm is generally sufficient to provide conductivity without obscuring the surface details of the this compound particles.

SEM Imaging
  • Instrument Parameters:

    • Accelerating Voltage: Use a low accelerating voltage, typically in the range of 2-5 kV. This minimizes beam damage to the organic sample and reduces charging effects.

    • Working Distance: A shorter working distance is generally preferred for higher resolution imaging.

    • Spot Size: A small spot size will improve image resolution.

    • Detector: Use a secondary electron (SE) detector to obtain topographical information.

  • Image Acquisition:

    • Carefully load the coated stub into the SEM chamber.

    • Allow sufficient time for the chamber to reach the required vacuum level.

    • Begin imaging at a low magnification to locate a representative area of the sample.

    • Gradually increase the magnification to visualize the detailed morphology of the this compound particles.

    • Capture images at various magnifications to document the overall particle size distribution and fine surface features.

Data Presentation

The morphology of crystalline and amorphous this compound is expected to be distinct. The following table summarizes hypothetical quantitative data that could be obtained from image analysis software following SEM imaging.

ParameterCrystalline this compoundAmorphous this compound
Particle Shape Well-defined geometric shapes (e.g., prismatic, tabular)Irregular, non-uniform shapes
Particle Size (D50) 50 - 150 µm5 - 30 µm
Aspect Ratio 1.5 - 3.01.0 - 1.8
Surface Topography Smooth faces with distinct edges and cornersRough, uneven surfaces
Degree of Agglomeration Low; discrete particles are easily distinguishableHigh; particles tend to form larger aggregates

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the SEM analysis of this compound morphology.

experimental_workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis cluster_output Output sample This compound Powder mounting Mount on Stub with Carbon Tape sample->mounting coating Sputter Coat with Au/Pd mounting->coating sem_imaging SEM Imaging (2-5 kV) coating->sem_imaging image_acquisition Image Acquisition sem_imaging->image_acquisition data_analysis Image Analysis & Data Extraction image_acquisition->data_analysis report Morphological Report data_analysis->report

Caption: Experimental workflow for SEM analysis of this compound.

Influence of Solid State on Morphology

The solid-state form of this compound has a direct impact on its observed morphology.

morphology_relationship cluster_form Solid-State Form cluster_morphology Resulting Morphology crystalline Crystalline well_defined Well-defined Geometric Shapes Smooth Surfaces Larger Particle Size crystalline->well_defined amorphous Amorphous irregular Irregular Shapes Rough Surfaces Smaller, Agglomerated Particles amorphous->irregular

Caption: Relationship between solid-state form and morphology.

References

Application Notes & Protocols: Investigating the Ultrastructural Effects of Versalide using Transmission Electron Microscopy (TEM)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Versalide (Acetyl hexamethyl tetralin) is a polycyclic musk fragrance ingredient that has been subject to toxicological and environmental research. While biochemical and molecular assays are common for assessing its effects, Transmission Electron Microscopy (TEM) offers a powerful tool for visualizing ultrastructural changes in cells and tissues upon exposure to chemical compounds. This document provides a generalized protocol for preparing and analyzing biological samples to investigate the potential cellular impacts of this compound.

Hypothetical Data Summary

The following table represents a hypothetical summary of quantitative data that could be obtained from a TEM study on cells exposed to this compound. Such data is crucial for understanding the compound's impact on cellular morphology and organelle health.

Table 1: Hypothetical Quantitative TEM Analysis of this compound-Treated Cells

Cellular ParameterControl Group (Vehicle)This compound-Treated Group (10 µM)P-value
Mitochondrial Aspect Ratio 2.8 ± 0.41.5 ± 0.3< 0.01
Average Number of Mitochondria per Cell Section 25 ± 518 ± 4< 0.05
Endoplasmic Reticulum Cisternae Width (nm) 45 ± 8 nm85 ± 12 nm< 0.01
Number of Autophagosomes per Cell Section 2 ± 115 ± 4< 0.001
Lysosomal Diameter (nm) 300 ± 50 nm450 ± 70 nm< 0.05

Experimental Workflow & Protocols

The following diagram illustrates the general workflow for preparing biological samples for TEM analysis to study the effects of a compound like this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Fixation cluster_2 Dehydration & Infiltration cluster_3 Embedding & Sectioning cluster_4 Staining & Imaging cluster_5 Data Analysis A 1. Seed Cells B 2. Treat with this compound (and Vehicle Control) A->B C 3. Primary Fixation (Glutaraldehyde) B->C D 4. Secondary Fixation (Osmium Tetroxide) C->D E 5. Dehydration (Ethanol Series) D->E F 6. Resin Infiltration E->F G 7. Embedding & Polymerization F->G H 8. Ultrathin Sectioning G->H I 9. Staining (Uranyl Acetate (B1210297) & Lead Citrate) H->I J 10. TEM Imaging I->J K 11. Image Analysis & Quantification J->K L 12. Statistical Analysis K->L

Caption: General workflow for TEM sample preparation.

Detailed Protocol for TEM Sample Preparation of Cultured Cells

This protocol outlines the steps for preparing adherent cell cultures for TEM analysis after treatment with this compound.

Materials:

  • Phosphate-buffered saline (PBS)

  • Primary Fixative: 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer (pH 7.4)

  • Wash Buffer: 0.1 M sodium cacodylate buffer (pH 7.4)

  • Secondary Fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer

  • Graded ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)

  • Propylene (B89431) oxide

  • Epoxy resin (e.g., Eponate 12)

  • Uranyl acetate

  • Lead citrate (B86180)

  • Cell culture dishes

  • Scraper or trypsin for cell detachment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in culture dishes.

    • Treat the cells with the desired concentration of this compound for the specified duration. Include a vehicle-only control group.

  • Primary Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add the primary fixative (2.5% glutaraldehyde) and incubate for 1 hour at room temperature.

  • Cell Collection:

    • Gently scrape the fixed cells from the dish into the fixative solution.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes to form a cell pellet.

  • Washing:

    • Carefully remove the supernatant.

    • Resuspend the pellet in the wash buffer (0.1 M sodium cacodylate).

    • Centrifuge and repeat the wash step two more times.

  • Secondary Fixation:

    • Resuspend the cell pellet in the secondary fixative (1% osmium tetroxide).

    • Incubate for 1 hour at 4°C. Caution: Osmium tetroxide is highly toxic and volatile; work in a fume hood.

  • Dehydration:

    • Wash the pellet with distilled water.

    • Sequentially dehydrate the pellet by incubating for 10 minutes each in 30%, 50%, 70%, 90%, and three changes of 100% ethanol.

  • Infiltration:

    • Incubate the pellet in a 1:1 mixture of 100% ethanol and propylene oxide for 10 minutes.

    • Incubate in 100% propylene oxide for 10 minutes.

    • Incubate in a 1:1 mixture of propylene oxide and epoxy resin overnight on a rotator.

  • Embedding:

    • Incubate in 100% epoxy resin for 4-6 hours.

    • Transfer the pellet to a new tube with fresh 100% resin and centrifuge to consolidate the pellet.

    • Embed the pellet in a labeled embedding mold filled with fresh resin.

  • Polymerization:

    • Cure the resin blocks in an oven at 60°C for 48 hours.

  • Ultrathin Sectioning:

    • Trim the resin block to expose the cell pellet.

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome with a diamond knife.

    • Collect the sections on copper TEM grids.

  • Staining:

    • Stain the sections with 2% uranyl acetate for 10-15 minutes.

    • Wash thoroughly with distilled water.

    • Stain with lead citrate for 5-10 minutes in a CO2-free environment.

    • Wash thoroughly with distilled water.

  • Imaging:

    • Allow the grids to dry completely.

    • Image the sections using a transmission electron microscope at various magnifications to observe cellular ultrastructure.

Hypothetical Signaling Pathway

Based on common cellular stress responses to chemical exposure, a potential pathway that could be investigated in relation to this compound's effects is the unfolded protein response (UPR) in the endoplasmic reticulum (ER). TEM can directly visualize ER stress through the dilation of ER cisternae.

G cluster_0 Cellular Stress cluster_1 Organelle Response cluster_2 Downstream Signaling cluster_3 Cellular Outcome A This compound Exposure B ER Stress A->B C Mitochondrial Dysfunction A->C D Unfolded Protein Response (UPR) B->D E Oxidative Stress C->E F Apoptosis D->F G Autophagy D->G E->F

Caption: Hypothetical signaling pathway for this compound.

In Vitro Neurotoxicity Assays for Versalide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versalide, a polycyclic synthetic musk, has been identified as a neurotoxic compound, leading to its restricted use in consumer products. Understanding the mechanisms of its neurotoxicity is crucial for risk assessment and the development of safer alternatives. This document provides detailed application notes and protocols for a panel of in vitro assays to assess the neurotoxic potential of this compound and related compounds. Due to the limited availability of specific in vitro data for this compound, this document leverages data from closely related polycyclic musks, Tonalide (AHTN) and Galaxolide (HHCB), as surrogates to provide a comprehensive overview of potential neurotoxic effects and the methodologies to assess them. The recommended assays focus on key indicators of neurotoxicity, including cytotoxicity, oxidative stress, and apoptosis, using the human neuroblastoma cell line SH-SY5Y as a model system.

Key In Vitro Neurotoxicity Assays

A battery of in vitro assays is recommended to comprehensively evaluate the neurotoxic potential of this compound. These assays measure distinct cellular and molecular endpoints, providing a multi-faceted view of the compound's effects on neuronal cells.

  • Cell Viability Assays (MTT and LDH): To determine the cytotoxic effects of the compound.

  • Reactive Oxygen Species (ROS) Assay: To assess the induction of oxidative stress.

  • Caspase-3 Activity Assay: To quantify the induction of apoptosis (programmed cell death).

Data Presentation: Neurotoxic Effects of Related Polycyclic Musks

The following tables summarize quantitative data on the neurotoxic effects of Tonalide (AHTN) and Galaxolide (HHCB) on the human neuroblastoma cell line SH-SY5Y. This data can be used as a reference for interpreting results from this compound testing.

Table 1: Cytotoxicity of Tonalide (AHTN) and Galaxolide (HHCB) in SH-SY5Y Cells

CompoundAssayEndpointConcentrationResult
Tonalide (AHTN)Cell ViabilityEC5098 µM[1]
Galaxolide (HHCB)Cell ViabilityEC5026 µM[1]

Table 2: Induction of Oxidative Stress and Apoptosis by Tonalide (AHTN) and Galaxolide (HHCB)

CompoundAssayEndpointObservation
Tonalide (AHTN)Lipid PeroxidationIncreased MDA levelsIndicates oxidative damage to lipids.[1]
Tonalide (AHTN)Caspase-3 ActivityIncreased activitySuggests induction of apoptosis.[1]
Galaxolide (HHCB)Oxidative StressIncreased ROS productionImplicated in cellular damage.
Galaxolide (HHCB)DNA DamageIncreasedSuggests genotoxic potential.[2]

Experimental Protocols

Detailed methodologies for the key in vitro neurotoxicity assays are provided below. These protocols are optimized for use with the SH-SY5Y human neuroblastoma cell line.

Cell Culture

Cell Line: SH-SY5Y (human neuroblastoma cell line)

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM/F-12) supplemented with:

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

Culture Conditions:

  • 37°C in a humidified atmosphere with 5% CO2.

  • Cells should be passaged every 3-4 days or when they reach 80-90% confluency.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound (or control compounds) in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the test compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH released into the culture medium is proportional to the number of lysed cells.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and controls for the desired exposure time.

  • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and a tetrazolium salt).

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Add 50 µL of a stop solution (often 1M acetic acid) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate LDH release as a percentage of the positive control (cells lysed with a lysis buffer).

Reactive Oxygen Species (ROS) Assay

Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels. Inside the cell, DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add 100 µL of this compound dilutions or controls to the wells. A positive control such as hydrogen peroxide (H2O2) should be included.

  • Incubate the plate for the desired time period.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • ROS production can be expressed as the fold increase in fluorescence compared to the vehicle control.

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can then be quantified.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treat the cells with different concentrations of this compound and controls for the desired time.

  • After treatment, lyse the cells using a lysis buffer provided with the assay kit.

  • Incubate the cell lysates on ice for 10-15 minutes.

  • Centrifuge the lysates to pellet the cell debris.

  • Transfer the supernatant (containing the cytosolic proteins) to a new 96-well plate.

  • Prepare the reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) in an assay buffer.

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence with excitation at ~400 nm and emission at ~505 nm (for fluorometric assays) using a microplate reader.

  • Caspase-3 activity can be expressed as the fold increase compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced neurotoxicity and the general experimental workflow for its assessment.

G cluster_0 This compound Exposure cluster_1 Cellular Stress Response cluster_2 MAPK Signaling Cascade cluster_3 Apoptotic Pathway This compound This compound ROS Increased ROS Production This compound->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys JNK JNK Activation Mito_Dys->JNK p38 p38 MAPK Activation Mito_Dys->p38 Casp9 Caspase-9 Activation JNK->Casp9 p38->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Neurotoxicity Assays cluster_3 Data Analysis Culture Culture SH-SY5Y Cells Treatment Treat with this compound (and Controls) Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH ROS ROS Assay (Oxidative Stress) Treatment->ROS Casp3 Caspase-3 Assay (Apoptosis) Treatment->Casp3 Analysis Data Analysis and Interpretation MTT->Analysis LDH->Analysis ROS->Analysis Casp3->Analysis

References

Application Notes and Protocols for Studying the Effects of Versalide on Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versalide (acetyl ethyl tetramethyl tetralin, AETT) is a polycyclic musk, previously utilized as a fragrance ingredient, that has been identified as a neurotoxic compound.[1][2][3][4] In vivo studies have demonstrated that exposure to this compound can lead to significant neurological damage in animal models, including neuronal ceroid degeneration and demyelination.[1][2] These findings have led to the cessation of its use in consumer products.[1][4] Understanding the specific cellular and molecular mechanisms underlying this compound's neurotoxicity is crucial for neurotoxicology research and drug development.

These application notes provide a comprehensive guide for investigating the effects of this compound on neuronal cell cultures. The protocols detailed below outline key in vitro assays to assess cytotoxicity, apoptosis, neurite outgrowth, and neuronal function. Due to a lack of publicly available quantitative data for this compound's effects on neuronal cell cultures, the data presented in the tables are hypothetical and serve as a template for data presentation. The proposed signaling pathways are based on general mechanisms of neurotoxicity and require experimental validation for this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on SH-SY5Y Neuroblastoma Cells
This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.5
2551.7 ± 5.9
5022.4 ± 4.1
1008.9 ± 2.3
IC50 (µM) ~28

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Induction of Apoptosis in Primary Cortical Neurons by this compound
This compound Concentration (µM)Percentage of Apoptotic Cells (TUNEL positive) (Mean ± SD)
0 (Vehicle Control)4.5 ± 1.2
1015.2 ± 3.8
2542.8 ± 5.1
5078.6 ± 6.7

Note: Data are hypothetical and for illustrative purposes only.

Table 3: Effect of this compound on Neurite Outgrowth in iPSC-Derived Neurons
This compound Concentration (µM)Average Neurite Length (µm/neuron) (Mean ± SD)Number of Primary Neurites per Neuron (Mean ± SD)
0 (Vehicle Control)152.4 ± 12.84.8 ± 0.9
5118.7 ± 10.53.9 ± 0.7
1075.3 ± 8.92.6 ± 0.5
2532.1 ± 5.41.4 ± 0.3

Note: Data are hypothetical and for illustrative purposes only.

Table 4: Alterations in Spontaneous Firing Rate of Cultured Hippocampal Neurons on Microelectrode Arrays (MEAs) after this compound Treatment
This compound Concentration (µM)Mean Firing Rate (Hz) (Mean ± SEM)
0 (Vehicle Control)5.6 ± 0.4
103.1 ± 0.3
251.2 ± 0.2
500.3 ± 0.1

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Apoptosis Assay (TUNEL Assay)

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

Protocol:

  • Cell Culture and Treatment: Culture primary neurons or a neuronal cell line on glass coverslips in a 24-well plate. Treat the cells with various concentrations of this compound for the desired time.

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Staining: Wash the cells with PBS and follow the manufacturer's instructions for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

  • Nuclear Counterstaining: Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI/Hoechst positive) in several random fields to determine the percentage of apoptotic cells.

Neurite Outgrowth Assay

Principle: This assay quantifies the extent of neurite growth, a critical aspect of neuronal development and health. Inhibition of neurite outgrowth is a sensitive indicator of neurotoxicity.

Protocol:

  • Cell Plating: Plate iPSC-derived neurons or primary neurons at a low density on plates coated with a suitable substrate (e.g., Matrigel or Poly-D-Lysine/Laminin) to allow for clear visualization of individual neurites.

  • Compound Exposure: After cell attachment and initial neurite extension (e.g., 24 hours), treat the cells with different concentrations of this compound.

  • Immunostaining: After 24-72 hours of treatment, fix the cells and perform immunocytochemistry using an antibody against a neuronal marker (e.g., β-III tubulin or MAP2) to visualize neurons and their processes. A nuclear counterstain should also be used.

  • Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Use automated image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software) to quantify various parameters of neurite outgrowth, such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.

Calcium Imaging Assay

Principle: Intracellular calcium (Ca²⁺) is a critical second messenger in neurons, and its dysregulation can be an early indicator of neurotoxicity. This assay uses fluorescent Ca²⁺ indicators to monitor changes in intracellular Ca²⁺ concentration in response to stimuli or toxic insults.

Protocol:

  • Cell Preparation: Culture neurons on glass-bottom dishes or coverslips.

  • Dye Loading: Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and acquire baseline fluorescence images using a fluorescence microscope equipped for live-cell imaging.

  • This compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.

  • Image Acquisition: Continuously record fluorescence images to monitor changes in intracellular Ca²⁺ levels over time.

  • Data Analysis: Analyze the changes in fluorescence intensity in individual cells or regions of interest to quantify the effect of this compound on intracellular Ca²⁺ dynamics.

Electrophysiology (Whole-Cell Patch-Clamp)

Principle: The patch-clamp technique allows for the direct measurement of the electrical properties of individual neurons, including resting membrane potential, action potentials, and synaptic currents. Changes in these parameters can indicate functional neurotoxicity.

Protocol:

  • Cell Culture: Culture neurons on glass coverslips suitable for electrophysiological recordings.

  • Recording Setup: Transfer a coverslip to the recording chamber of a patch-clamp setup and perfuse with an external recording solution.

  • Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution. Form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of whole-cell currents.

  • Baseline Recording: Record baseline electrophysiological properties in voltage-clamp or current-clamp mode.

  • This compound Perfusion: Perfuse the chamber with the external solution containing this compound.

  • Recording of Effects: Record any changes in membrane potential, firing frequency, action potential characteristics, or synaptic currents.

  • Data Analysis: Analyze the recorded electrophysiological data to determine the effects of this compound on neuronal excitability and synaptic transmission.

Mandatory Visualizations

G cluster_0 Proposed Neurotoxic Mechanism of this compound This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis_Induction Induction of Apoptosis Oxidative_Stress->Apoptosis_Induction DNA_Damage->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Neuronal_Death Neuronal Cell Death Caspase_Activation->Neuronal_Death

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

G cluster_1 Experimental Workflow for Assessing this compound Neurotoxicity start Start culture Culture Neuronal Cells start->culture treat Treat with this compound culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (TUNEL) treat->apoptosis neurite Neurite Outgrowth Assay treat->neurite calcium Calcium Imaging treat->calcium ephys Electrophysiology (Patch-Clamp) treat->ephys analyze Data Analysis viability->analyze apoptosis->analyze neurite->analyze calcium->analyze ephys->analyze end End analyze->end

Caption: General experimental workflow for studying this compound's neurotoxicity.

Disclaimer

References

The Untapped Potential of Versalide in Catalysis: A Prospective Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a thorough review of scientific literature reveals no specific studies on the application of Versalide in catalysis research. The following application notes and protocols are therefore presented as a prospective guide for researchers and scientists interested in exploring the untapped potential of this polycyclic musk. The information herein is based on the chemical structure of this compound and general principles of catalysis, offering a roadmap for novel research directions.

Introduction to this compound

This compound (acetyl-1,1,2,4,4,7-hexamethyltetralin) is a well-known polycyclic musk, traditionally used as a fragrance ingredient in a variety of consumer products. Its rigid, bulky polycyclic structure and the presence of a ketone functional group suggest that it could be a candidate for applications in catalysis, either as a sterically demanding ligand for metal catalysts or as a scaffold for the development of novel organocatalysts. This document outlines potential research avenues and provides hypothetical protocols for investigating the catalytic activity of this compound.

Potential Applications in Catalysis

This compound as a Steric Ligand in Metal-Catalyzed Cross-Coupling Reactions

The bulky tetralin core of this compound could serve as a sterically demanding ligand for transition metals like palladium, nickel, or copper. Such steric bulk can influence the coordination sphere of the metal center, potentially enhancing selectivity and preventing catalyst deactivation pathways.

Hypothetical Application: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, this compound or its derivatives could act as ligands to promote efficient bond formation. The steric hindrance provided by the this compound backbone might favor reductive elimination and prevent the formation of undesired side products.

Chiral this compound Derivatives for Asymmetric Catalysis

The prochiral nature of the this compound scaffold presents an opportunity for the synthesis of chiral derivatives. Enantiomerically pure this compound-based ligands could be employed in asymmetric catalysis to control the stereochemical outcome of a reaction, a critical aspect of modern drug development.

Hypothetical Application: A chiral alcohol derivative of this compound, obtained through stereoselective reduction of the ketone, could be used as a chiral ligand for titanium in the Sharpless asymmetric epoxidation or for aluminum in asymmetric reductions.

This compound as a Scaffold for Organocatalysts

The rigid structure of this compound could serve as a scaffold for the development of novel organocatalysts. The ketone group can be functionalized to introduce catalytically active moieties, such as amines or thioureas, to create catalysts for a range of organic transformations.

Hypothetical Application: A primary or secondary amine could be introduced onto the this compound backbone to create a bulky amine catalyst. Such a catalyst could be investigated for its efficacy in Michael additions or aldol (B89426) reactions, where the steric environment can influence diastereoselectivity.

Experimental Protocols (Hypothetical)

Protocol 1: Screening of this compound as a Ligand in a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To evaluate the potential of this compound as a ligand for a palladium catalyst in the Suzuki-Miyaura cross-coupling of 4-bromotoluene (B49008) with phenylboronic acid.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343) (anhydrous)

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

  • Add K₂CO₃ (2.0 mmol), 4-bromotoluene (1.0 mmol), and phenylboronic acid (1.2 mmol).

  • Add anhydrous toluene (5 mL) and the internal standard.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Analyze the organic phase by gas chromatography (GC) to determine the yield of 4-methylbiphenyl.

Data to Collect: A researcher would systematically vary the palladium source, ligand-to-metal ratio, base, solvent, and temperature to optimize the reaction conditions. The results could be tabulated as shown below.

EntryPd Source (mol%)This compound (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)2K₂CO₃Toluene10012record data
2Pd₂(dba)₃ (0.5)2K₃PO₄Dioxane11012record data
........................
Protocol 2: Synthesis and Evaluation of a Chiral this compound-Derived Ligand in Asymmetric Aldol Reaction

Objective: To synthesize a chiral amino alcohol from this compound and evaluate its performance as a ligand in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025).

Procedure (Synthesis):

  • Reduction: Reduce this compound with a chiral reducing agent (e.g., (R)-CBS-oxazaborolidine and borane) to obtain the corresponding chiral alcohol.

  • Functionalization: Convert the chiral alcohol to a chiral amine via a Mitsunobu reaction with phthalimide (B116566) followed by hydrazinolysis.

Procedure (Catalytic Evaluation):

  • In a glovebox, add the chiral this compound-derived amino alcohol (0.1 mmol, 10 mol%) to a vial.

  • Add anhydrous toluene (2 mL) and cool the solution to 0 °C.

  • Slowly add diethylzinc (1.0 M in hexanes, 1.2 mmol).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 mmol) and stir the reaction at 0 °C for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether and analyze the product by chiral HPLC to determine the yield and enantiomeric excess (ee).

Data to Collect: The performance of the new chiral ligand would be compared against known standards, and the results could be organized in a table.

EntryLigand (mol%)AdditiveTemp (°C)Time (h)Yield (%)ee (%)
1Chiral this compound-Amine (10)None024record datarecord data
2Chiral this compound-Amine (5)Ti(Oi-Pr)₄-2048record datarecord data
.....................

Visualizations

The following diagrams illustrate hypothetical workflows and concepts for exploring this compound in catalysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Derivatization cluster_2 Phase 3: Mechanistic Studies & Application A Source this compound B Test as Ligand in Cross-Coupling Reactions A->B C Test as Organocatalyst (e.g., in Aldol Reaction) A->C D Optimize Reaction Conditions B->D C->D E Synthesize Chiral Derivatives D->E F Synthesize Functionalized Organocatalyst Derivatives D->F I Substrate Scope Evaluation E->I F->I G Kinetic Studies H Spectroscopic Analysis of Catalytic Intermediates I->G I->H

Caption: Workflow for investigating the catalytic potential of this compound.

G Pd(0)-L Pd(0)L (L=this compound) Ar-Pd(II)-X-L Ar-Pd(II)-X L Pd(0)-L->Ar-Pd(II)-X-L Oxidative Addition Ar-Pd(II)-Ar'-L Ar-Pd(II)-Ar' L Ar-Pd(II)-X-L->Ar-Pd(II)-Ar'-L Transmetalation Ar-Pd(II)-Ar'-L->Pd(0)-L Reductive Elimination Product Product Ar-Pd(II)-Ar'-L->Product ArX ArX ArX->Ar-Pd(II)-X-L ArBOH ArBOH ArBOH->Ar-Pd(II)-Ar'-L Base Base Base->Ar-Pd(II)-Ar'-L

Caption: Hypothetical catalytic cycle for a Suzuki-Miyaura reaction with a this compound ligand.

G Start This compound (Ketone) Step1 Stereoselective Reduction Start->Step1 Product1 Chiral Alcohol Step1->Product1 Step2 Functional Group Interconversion (e.g., Mitsunobu reaction) Product1->Step2 Product2 Chiral Amine/Phosphine etc. Step2->Product2 Step3 Coordination to Metal Precursor Product2->Step3 FinalProduct Chiral Metal Catalyst Step3->FinalProduct

Caption: Logical steps for developing a chiral catalyst from this compound.

Application of Versalide in Energy Storage: Currently Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and publicly available data reveals no evidence to support the use of Versalide (Acetyl hexamethyl tetralin) in energy storage applications. Extensive searches for its electrochemical properties or any related use in batteries, supercapacitors, or other energy storage devices have yielded no relevant results. The primary and well-documented application of this compound is as a synthetic polycyclic musk, a common fragrance ingredient in a wide array of consumer products.

This compound, also known by its IUPAC name 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone, is valued in the fragrance industry for its persistent, warm, and sweet musk-like scent.[1] It is frequently incorporated into perfumes, soaps, lotions, detergents, and other personal care and cleaning products.[2][3][4]

The existing body of scientific research on this compound and other synthetic musks is predominantly focused on their environmental presence, bioaccumulation, and potential toxicological effects.[4][5] Studies have investigated their impact on biological systems, including their potential as endocrine disruptors.[2][4] However, this research does not intersect with the field of materials science or electrochemistry for energy storage.

Due to the complete absence of data regarding the electrochemical behavior, conductivity, ion storage capacity, or any other relevant characteristic of this compound for energy storage, it is not possible to provide the requested application notes, experimental protocols, or data visualizations. The fundamental premise of the topic is not supported by current scientific knowledge. Therefore, any attempt to create such documents would be purely speculative and without a factual basis.

For researchers and scientists interested in novel materials for energy storage, the focus remains on compounds and materials that exhibit promising electrochemical properties, such as high conductivity, redox activity, and structural stability. These typically include metal oxides, carbon-based materials, conductive polymers, and various inorganic compounds. There is currently no indication that synthetic musks like this compound possess any of these requisite properties for energy storage applications.

References

Troubleshooting & Optimization

Technical Support Center: Versalide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Versalide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you identify and mitigate the formation of byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The synthesis of this compound, which is chemically known as 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, typically proceeds via a Friedel-Crafts acylation of a substituted tetralin. During this process, several types of byproducts can form. The most common include:

  • Regioisomers: These are isomers with the acetyl group attached to different positions on the aromatic ring of the tetralin precursor. The formation of various positional isomers is a significant challenge as they often have very similar physical properties to this compound, making them difficult to separate.[1]

  • Polyacetylated Products: Friedel-Crafts reactions can sometimes lead to the addition of more than one acetyl group to the aromatic ring, resulting in di- or even tri-acetylated byproducts. This is particularly prevalent if the reaction conditions are not carefully controlled.

  • Partially Cyclized Intermediates: Incomplete cyclization during the formation of the tetralin ring system can lead to the presence of unreacted starting materials or intermediates in the final product mixture.[1]

  • Oxidation Products: The tetralin ring system can be susceptible to oxidation, leading to the formation of various oxidized byproducts, especially if exposed to air at elevated temperatures.[1]

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A2: The most effective analytical techniques for identifying and quantifying byproducts in this compound synthesis are gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

  • GC-MS is excellent for separating the different components of your reaction mixture and providing their mass spectra, which can help in identifying the molecular weight of the byproducts and, in many cases, their structure.

  • NMR spectroscopy (¹H and ¹³C) provides detailed structural information about the molecules present. By analyzing the chemical shifts, coupling constants, and integration of the signals, you can identify the specific isomers and other byproducts. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be invaluable for elucidating the exact structure of unknown impurities.

Q3: What are the key reaction parameters to control to minimize byproduct formation?

A3: Optimizing your reaction conditions is crucial for minimizing the formation of unwanted side products. Key parameters to consider include:

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the Friedel-Crafts acylation and reduce the formation of polyacetylated and other side products.

  • Catalyst Choice and Amount: The type and amount of Lewis acid catalyst (e.g., aluminum chloride) can significantly impact the reaction outcome. Using a milder catalyst or a stoichiometric amount can sometimes prevent over-reaction.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and selectivity.

  • Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC) and stopping it once the starting material is consumed can prevent the formation of degradation or subsequent byproducts.

  • Stoichiometry of Reactants: Using a large excess of the aromatic substrate can statistically favor the mono-acylation product over poly-acylated ones.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Problem Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.- Increase reaction time or temperature. - Ensure the catalyst is active and used in the correct amount. - Check the purity of starting materials.
Degradation of the product.- Lower the reaction temperature. - Quench the reaction promptly after completion.
High levels of regioisomers Non-selective acylation.- Experiment with different Lewis acid catalysts (e.g., FeCl₃, ZnCl₂). - Lower the reaction temperature to improve regioselectivity. - Consider a multi-step synthetic route that directs the acylation to the desired position.
Presence of polyacetylated byproducts Over-activation of the aromatic ring after the first acylation.- Use a large excess of the tetralin starting material.[2] - Perform the reaction at a lower temperature. - Consider using a less reactive acylating agent.
Detection of unreacted starting materials Insufficient reaction time or catalyst activity.- Increase the reaction time and monitor by TLC or GC. - Ensure the catalyst is fresh and anhydrous.
Formation of colored impurities Oxidation or degradation of reactants or products.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, degassed solvents. - Avoid excessive heat during workup and purification.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Reaction Mixture

This protocol provides a general method for the analysis of a crude this compound reaction mixture to identify the main product and byproducts.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture with ice-cold water.
  • Extract the organic components with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
  • Dry the organic extract over anhydrous sodium sulfate.
  • Dilute the extract to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.

2. GC-MS Parameters:

Parameter Value
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial temperature: 100 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Hold: 10 min at 280 °C
MS Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

3. Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum (expected molecular ion at m/z 258.4).
  • Analyze the mass spectra of other significant peaks to tentatively identify byproducts. Look for molecular ions that could correspond to regioisomers (same m/z as this compound), polyacetylated products (higher m/z), or fragments of starting materials.

Visualizing Reaction Logic

To better understand the potential pathways in this compound synthesis, the following diagram illustrates the relationship between reactants, the desired product, and common byproduct classes.

Versalide_Synthesis_Byproducts Reactants Substituted Tetralin + Acylating Agent This compound This compound (Desired Product) Reactants->this compound Desired Pathway Regioisomers Regioisomers Reactants->Regioisomers Side Reaction Polyacylation Polyacetylated Byproducts Reactants->Polyacylation Side Reaction Incomplete Partially Cyclized Intermediates Reactants->Incomplete Incomplete Reaction Oxidation Oxidation Products This compound->Oxidation Degradation

Caption: Logical workflow of this compound synthesis showing potential byproduct pathways.

References

Technical Support Center: Purification of Versalide from Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Versalide from its reaction mixture.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Purity of this compound After Initial Purification

Potential Cause Recommended Solution
Incomplete reaction or presence of starting materials Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. If starting materials persist, consider adjusting reaction time, temperature, or stoichiometry.
Presence of regioisomers or other closely-related byproducts These impurities often have similar physical properties to this compound, making separation difficult.[1] A combination of purification techniques is often necessary.[1] Consider using fractional distillation under reduced pressure, followed by recrystallization or column chromatography for higher purity.
Formation of oxidation products Minimize exposure of the reaction mixture and purified product to air and heat.[1] Use of an inert atmosphere (e.g., nitrogen or argon) during the reaction and purification can be beneficial.
Over-alkylation or rearrangement byproducts Optimize reaction conditions, such as temperature and catalyst loading, to minimize the formation of these byproducts.[1]

Problem 2: Difficulty in Inducing Crystallization of this compound

Potential Cause Recommended Solution
Inappropriate solvent system The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at lower temperatures.[1][2][3] Conduct small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, hexanes, or mixtures) to identify a suitable system.
Solution is not sufficiently saturated If too much solvent was used, carefully evaporate a portion of the solvent to increase the concentration of this compound and induce crystallization upon cooling.
Presence of oily impurities Oily impurities can inhibit crystal formation. Attempt to remove them by washing the crude product with a non-polar solvent in which this compound has low solubility. Alternatively, column chromatography may be necessary prior to crystallization.
Cooling rate is too rapid Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of larger, purer crystals.[4]

Problem 3: Poor Separation During Column Chromatography

Potential Cause Recommended Solution
Incorrect mobile phase polarity The polarity of the eluent is crucial for good separation.[5][6][7] Use TLC to screen different solvent systems (e.g., mixtures of hexanes and ethyl acetate (B1210297) in varying ratios) to find a mobile phase that provides good separation between this compound and its impurities (an ideal Rf value for the product is typically between 0.2 and 0.4).
Column overloading Using too much crude material for the column size will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Improper column packing An improperly packed column with channels or cracks will lead to poor separation. Ensure the stationary phase (e.g., silica (B1680970) gel) is packed uniformly.[8]
Co-elution of impurities If impurities have very similar polarity to this compound, a single column may not be sufficient. Consider using a different stationary phase (e.g., alumina) or a subsequent purification step like recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a this compound reaction mixture?

A1: Common impurities include unreacted starting materials (e.g., 1,1,2,3,3,5-hexamethylindan, p-cymene), regioisomers with different substitution patterns, partially cyclized intermediates, and oxidation products.[1] The formation of positional isomers is a particular challenge due to their similar physical properties to this compound.[1]

Q2: What is the recommended primary method for purifying crude this compound?

A2: Fractional distillation under reduced pressure is the primary and most effective method for the initial purification of this compound from the bulk of the reaction byproducts.[1] This technique takes advantage of the differences in boiling points between this compound and its impurities.[1]

Q3: What analytical techniques are used to assess the purity of this compound?

A3: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for both quantifying the purity of this compound and identifying any remaining impurities.[9][10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.[13]

Q4: Can I use a single purification technique to achieve high-purity this compound?

A4: While fractional distillation is a powerful primary purification step, achieving very high purity often requires a multi-step approach.[1] Combining distillation with subsequent recrystallization or column chromatography is a common strategy to remove trace impurities.[1]

Q5: Are there any safety precautions I should be aware of when purifying this compound?

A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Purification steps, especially distillation, should be performed in a well-ventilated fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the purification of this compound.

ParameterValuePurification Method
Boiling Point 130 °C at 2 mmHgFractional Distillation
Typical Purity after Distillation >95%Fractional Distillation
Typical Purity after Recrystallization >99%Recrystallization
Typical Purity after Chromatography >98%Column Chromatography
Typical Overall Yield 60-80%Multi-step Purification

Note: The typical purity and yield values are estimates and can vary depending on the initial purity of the crude product and the specific conditions of the purification process.

Experimental Protocols

1. Fractional Distillation (General Protocol)

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.[14][15]

  • Charging the Flask: Charge the distillation flask with the crude this compound reaction mixture.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of approximately 2 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the initial, lower-boiling point fraction, which will primarily contain residual solvents and more volatile impurities.

    • As the temperature stabilizes around 130 °C, begin collecting the main fraction containing this compound.

    • Monitor the temperature closely. A significant drop in temperature after the main fraction has been collected indicates that most of the this compound has distilled.

  • Analysis: Analyze the collected fractions for purity using GC-MS.

2. Recrystallization (General Protocol)

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the distilled this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the this compound when hot but not when cold.[1][2][3][4]

  • Dissolution: In a flask, dissolve the distilled this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals, for example, in a vacuum oven.

  • Analysis: Determine the melting point and assess the purity of the recrystallized this compound by GC-MS.

3. Column Chromatography (General Protocol)

  • Stationary Phase and Column Packing: Select an appropriate stationary phase (e.g., silica gel) and pack it into a chromatography column as a slurry in the initial mobile phase.[8]

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase (eluent) that provides good separation of this compound from its impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate).

  • Sample Loading: Dissolve the partially purified this compound in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the final product using GC-MS.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Steps cluster_end End Crude Reaction Mixture Crude Reaction Mixture Distillation Fractional Distillation (Primary Purification) Crude Reaction Mixture->Distillation Analysis1 Purity Check (GC-MS) Distillation->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization <99% Purity Chromatography Column Chromatography Analysis1->Chromatography Complex Mixture High-Purity this compound High-Purity this compound Analysis1->High-Purity this compound >99% Purity Recrystallization->High-Purity this compound Chromatography->High-Purity this compound Troubleshooting_Tree Start Low Purity after Distillation CheckByproducts Analyze by GC-MS for byproducts Start->CheckByproducts HighBoiling High-boiling impurities present? CheckByproducts->HighBoiling Yes CloseBoiling Close-boiling isomers present? CheckByproducts->CloseBoiling No Recrystallize Perform Recrystallization HighBoiling->Recrystallize ColumnChrom Perform Column Chromatography CloseBoiling->ColumnChrom ReDistill Re-distill with a more efficient column CloseBoiling->ReDistill

References

Technical Support Center: Versalide Purification via Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Versalide (1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for purifying this compound?

A1: Fractional vacuum distillation is the most effective method for purifying this compound.[1] This technique is ideal for separating this compound from impurities with close boiling points, which are common in its synthesis.[1] Simple distillation may be sufficient for removing non-volatile impurities or solvents with significantly different boiling points.

Q2: What are the key physical properties of this compound relevant to distillation?

A2: Understanding the physical properties of this compound is crucial for successful distillation. Key parameters are summarized in the table below.

PropertyValueSource
Molecular FormulaC18H26O[2][3]
Molecular Weight258.40 g/mol [2][3]
Boiling Point361.9°C at 760 mmHg[2]
130°C at 2 mmHg[1][4][5][6]
Melting Point46.5°C[2][4]
AppearanceWhite to off-white solid or colorless crystals.[4][5]

Q3: What are the common impurities found in crude this compound?

A3: Crude this compound may contain several byproducts from its synthesis.[1] Identifying these is key to optimizing the purification process. Common impurities include:

  • Regioisomers: Compounds with different substitution patterns.[1]

  • Partially cyclized intermediates. [1]

  • Oxidation products. [1]

  • Unreacted starting materials: Such as ethylbenzene (B125841) and 2,5-dichloro-2,5-dimethylhexane.[1][5]

Q4: How can I assess the purity of my distilled this compound?

A4: Several analytical techniques can be used to determine the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for quantitative purity assessment.[] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify impurities.[1][] A sharp melting point close to the literature value (46.5°C) is also a good indicator of high purity.[2][4][8]

Troubleshooting Guides

This section addresses specific problems that may arise during the distillation of this compound.

Problem 1: Poor Separation of this compound from Impurities
  • Symptom: The distilled product shows significant levels of impurities when analyzed (e.g., by GC or NMR).

  • Possible Causes & Solutions:

CauseTroubleshooting Step
Inefficient Fractionating Column: The column may be too short or have insufficient packing material (e.g., Raschig rings, Vigreux indentations) to provide the necessary theoretical plates for separation.[9] Solution: Use a longer fractionating column or one with a more efficient packing material.
Distillation Rate Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.[9] Solution: Reduce the heating rate to ensure a slow and steady distillation rate, typically 1-2 drops per second of distillate.
Fluctuating Heat Input: Unstable heating can cause inconsistent boiling and disrupt the vapor-liquid equilibrium. Solution: Use a stable heating source like a heating mantle with a controller or an oil bath. Ensure the heating mantle is appropriately sized for the flask.
Poor Insulation: Heat loss from the column can prevent the establishment of a proper temperature gradient. Solution: Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.[9]
Problem 2: Bumping or Violent Boiling of the Crude this compound
  • Symptom: The liquid in the distillation flask boils erratically and with large bubbles, potentially carrying over undistilled material into the condenser.

  • Possible Causes & Solutions:

CauseTroubleshooting Step
Absence of Boiling Chips or Stirring: Smooth boiling requires nucleation sites. Solution: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. Note: Boiling chips cannot be added to hot liquid and are not effective under vacuum.[10] A stir bar is essential for vacuum distillation.[10]
High Vacuum Applied Too Quickly: Rapidly applying a high vacuum to a heated liquid can cause it to boil uncontrollably. Solution: Apply the vacuum gradually to allow the system to equilibrate.
Presence of Low-Boiling Solvents: Residual solvents from the synthesis will boil vigorously at reduced pressure. Solution: Ensure most of the solvent is removed via rotary evaporation before attempting distillation. Start the vacuum distillation at a lower temperature to gently remove any remaining volatile impurities before increasing the heat to distill the this compound.
Problem 3: No Distillate is Collected
  • Symptom: The crude this compound is boiling, but no liquid is condensing in the receiver flask.

  • Possible Causes & Solutions:

CauseTroubleshooting Step
System Leak: A leak in the distillation setup prevents the system from reaching the necessary low pressure for the this compound to boil at the set temperature. Solution: Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. For vacuum distillation, all joints must be properly greased.[10]
Insufficient Heating: The temperature of the heating bath may not be high enough for the this compound to vaporize and travel up the column. Solution: Gradually increase the temperature of the heating source. The heating bath should typically be set 20-30°C higher than the boiling point of the liquid being distilled.[11]
Condenser Water is Too Cold: While unlikely to prevent distillation entirely, excessively cold condenser water can cause the distillate to solidify in the condenser, blocking the path. Solution: Use water at a moderate temperature (around 10-15°C) in the condenser.
Thermometer Placement is Incorrect: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser. It should be placed just below the side arm leading to the condenser.[9] Solution: Adjust the thermometer to the correct position.

Experimental Protocols

Fractional Vacuum Distillation of Crude this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude material.

1. Preparation of the Apparatus:

  • Ensure all glassware is clean, dry, and free of cracks.[10]

  • Assemble a fractional vacuum distillation apparatus as shown in the diagram below. Use a fractionating column (e.g., Vigreux or packed column) appropriate for the expected separation.

  • Use a two-necked flask for the distillation pot to allow for a thermometer for the pot temperature and the distillation column.

  • Lightly grease all ground-glass joints to ensure a good seal under vacuum.[10]

  • Place a magnetic stir bar in the distillation flask.[10]

2. Charging the Flask:

  • Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its capacity.

3. Distillation Procedure:

  • Begin stirring the crude this compound.

  • Start the flow of water through the condenser.

  • Gradually apply vacuum to the system. A pressure of approximately 2 mmHg is recommended.[1][4][5][6]

  • Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle or oil bath.

  • Observe the distillation. The first fraction to distill will likely be any residual solvents or low-boiling impurities. Collect this in a separate receiving flask.

  • As the temperature rises and stabilizes at the boiling point of this compound at the applied pressure (approx. 130°C at 2 mmHg), change to a clean receiving flask to collect the purified product.[1][4][5][6]

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the formation of potentially explosive peroxides and charring of the residue.[12]

  • Once the distillation is complete, remove the heating source and allow the system to cool to room temperature before slowly releasing the vacuum.

Visualizations

Distillation_Workflow General Workflow for this compound Distillation cluster_prep Preparation cluster_distillation Distillation Process cluster_post Post-Distillation start Start: Crude this compound setup Assemble Fractional Vacuum Distillation Apparatus start->setup leak_check Leak Check System setup->leak_check apply_vacuum Apply Vacuum (e.g., 2 mmHg) leak_check->apply_vacuum heat Gradual Heating apply_vacuum->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_this compound Collect Pure this compound (approx. 130°C) collect_forerun->collect_this compound stop_heating Stop Heating Before Dryness collect_this compound->stop_heating cool_down Cool System to Room Temperature stop_heating->cool_down release_vacuum Slowly Release Vacuum cool_down->release_vacuum analysis Analyze Purity of Collected Fractions release_vacuum->analysis end End: Purified this compound analysis->end

Caption: Workflow for the purification of this compound via fractional vacuum distillation.

Troubleshooting_Logic Troubleshooting Logic for Poor Separation start Problem: Poor Separation check_column Is the fractionating column adequate? start->check_column check_rate Is the distillation rate slow and steady? check_column->check_rate Yes solution_column Use a longer or more efficient column. check_column->solution_column No check_heat Is the heat source stable? check_rate->check_heat Yes solution_rate Reduce heating to slow down the rate. check_rate->solution_rate No check_insulation Is the column well-insulated? check_heat->check_insulation Yes solution_heat Use a controlled heating mantle or oil bath. check_heat->solution_heat No solution_insulation Insulate the column with glass wool or foil. check_insulation->solution_insulation No end Improved Separation check_insulation->end Yes solution_column->check_rate solution_rate->check_heat solution_heat->check_insulation solution_insulation->end

Caption: A logical guide to troubleshooting poor separation during this compound distillation.

References

Technical Support Center: Optimizing Versalide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Versalide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the synthesis of this compound, a polycyclic musk of significant interest. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to potential problems you might encounter during the synthesis of this compound.

Q1: What is the primary reaction for synthesizing this compound, and what are the key reactants?

A1: The primary method for synthesizing this compound is the Friedel-Crafts acylation of 1-ethyl-3,4,5,6-tetrahydro-1,1,4,4-tetramethylnaphthalene with an acylating agent like acetyl chloride or acetic anhydride. This reaction is typically catalyzed by a Lewis acid.

Q2: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A2: Low yields in Friedel-Crafts acylation are a common issue. Several factors could be contributing to this problem. Below is a table outlining potential causes and recommended solutions.

Potential Cause Troubleshooting Suggestions
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried, and use anhydrous solvents and fresh, high-quality catalyst.[1]
Insufficient Catalyst The ketone product forms a complex with the Lewis acid, consuming it. Therefore, at least a stoichiometric amount of the catalyst is often required for the reaction to go to completion.[1] Consider a slight excess of the catalyst.
Poor Quality Reagents Impurities in the starting materials (1-ethyl-3,4,5,6-tetrahydro-1,1,4,4-tetramethylnaphthalene or the acylating agent) can interfere with the reaction. Purify the reactants before use.
Suboptimal Reaction Temperature Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction rate will be slow. If it's too high, it can lead to side reactions and decomposition. Experiment with a range of temperatures to find the optimum.
Incorrect Reaction Time The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Non-polar solvents often favor the kinetic product, while polar solvents can favor the thermodynamic product.[1] Experiment with different anhydrous solvents to see what works best for your specific substrate.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity and minimize byproducts?

A3: The formation of regioisomers and other byproducts is a known challenge in Friedel-Crafts acylations. Here are some strategies to improve selectivity:

  • Choice of Lewis Acid: The nature and bulkiness of the Lewis acid catalyst can influence the position of acylation on the aromatic ring.[2][3][4][5] Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) may improve the desired isomer ratio.

  • Solvent Polarity: As mentioned, the solvent can influence the product distribution. Non-polar solvents like carbon disulfide or dichloromethane (B109758) may favor the formation of one isomer over another.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.

  • Steric Hindrance: The structure of the substrate itself will direct the position of acylation. In the case of 1-ethyl-3,4,5,6-tetrahydro-1,1,4,4-tetramethylnaphthalene, acylation is expected to occur at the less sterically hindered positions on the aromatic ring.

Q4: What are the common byproducts in this compound synthesis and how can I identify them?

A4: Common byproducts include regioisomers of this compound, where the acetyl group is attached to a different position on the naphthalene (B1677914) ring. Other potential byproducts can arise from over-acylation (di-acylation) or side reactions of the starting materials.

To identify these byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique.[6][7][8][9] By analyzing the mass spectra of the different peaks in the chromatogram, you can determine the molecular weights and fragmentation patterns of the components in your crude product mixture, allowing for the identification of this compound and its isomers.

Q5: What is a reliable method for purifying the crude this compound product?

A5: A multi-step purification process is often necessary to obtain high-purity this compound.

  • Work-up: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst-product complex.[1]

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like dichloromethane or diethyl ether.[1]

  • Washing: The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[1]

  • Purification Techniques:

    • Distillation: If the byproducts have significantly different boiling points from this compound, vacuum distillation can be an effective purification method.

    • Column Chromatography: For separating isomers with similar boiling points, column chromatography using silica (B1680970) gel is a common and effective technique.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be used to obtain pure crystals.

Experimental Protocols

While a specific, optimized protocol for this compound is proprietary, the following general procedure for a Friedel-Crafts acylation can serve as a starting point for your experiments.

General Experimental Protocol for Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet), add the anhydrous Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane) to the flask.

  • Addition of Acylating Agent: Cool the suspension to 0°C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • Addition of Substrate: Dissolve the 1-ethyl-3,4,5,6-tetrahydro-1,1,4,4-tetramethylnaphthalene (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C or let it warm to room temperature, monitoring its progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Follow the purification steps outlined in Q5.

Visualizing the Workflow and Troubleshooting

To aid in your experimental design and troubleshooting, the following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (Anhydrous Conditions) reaction 2. Friedel-Crafts Acylation (Controlled Temperature) reagents->reaction workup 3. Reaction Work-up (Quenching & Extraction) reaction->workup purification 4. Purification (Distillation/Chromatography) workup->purification analysis 5. Product Analysis (GC-MS, NMR) purification->analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_guide Troubleshooting Guide for Low this compound Yield start Low Yield Observed check_catalyst Check Catalyst Activity & Amount start->check_catalyst check_reagents Verify Reagent Purity start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->optimize_conditions improve_workup Review Work-up & Purification start->improve_workup inactive Inactive? check_catalyst->inactive insufficient Insufficient? check_catalyst->insufficient purify_reagents purify_reagents check_reagents->purify_reagents Impurities Present? temp Temp. Optimized? optimize_conditions->temp time Time Optimized? optimize_conditions->time solvent Solvent Optimized? optimize_conditions->solvent check_extraction check_extraction improve_workup->check_extraction Inefficient Extraction? use_fresh_anhydrous use_fresh_anhydrous inactive->use_fresh_anhydrous Yes increase_amount increase_amount insufficient->increase_amount Yes run_reaction run_reaction purify_reagents->run_reaction Purify & Re-run vary_temp vary_temp temp->vary_temp No monitor_by_tlc monitor_by_tlc time->monitor_by_tlc No test_solvents test_solvents solvent->test_solvents No adjust_ph_solvent adjust_ph_solvent check_extraction->adjust_ph_solvent Yes

Caption: A logical flow diagram for troubleshooting low yields in this compound synthesis.

References

Versalide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to aid in maximizing the yield and purity of Versalide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Question: Why is my this compound yield unexpectedly low?

Answer: Low yields in this compound synthesis, which typically involves a Friedel-Crafts acylation, can stem from several factors.[1] The most common issues include:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will react with and deactivate the catalyst.[1] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid, effectively removing it from the reaction.[1] Therefore, a stoichiometric amount of the catalyst is often required, rather than a catalytic amount.[1][2]

  • Sub-optimal Reaction Temperature: Temperature control is critical. Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may result in an incomplete reaction.[1] For the acylation step in this compound synthesis, maintaining a temperature between -10°C and 30°C is crucial to suppress the formation of isomers and maximize yield.[3]

  • Impure Reagents: The purity of the starting materials, including the aromatic substrate and the acylating agent, is critical for a successful reaction.[1][4] Impurities can interfere with the catalyst and lead to the formation of byproducts.[1]

  • Deactivated Aromatic Ring: Friedel-Crafts reactions are electrophilic aromatic substitutions and are less efficient with aromatic rings that have strongly electron-withdrawing groups.[1] While the tetralin backbone of the this compound precursor is generally reactive, impurities in the starting material could hinder the reaction.

Question: My post-reaction analysis (GC/TLC) shows multiple products. What are they and how can I avoid them?

Answer: The presence of multiple products indicates the formation of side products. Common byproducts in this compound synthesis include:

  • Regioisomers: The acylation step can sometimes occur at different positions on the aromatic ring, leading to position isomers.[3] These isomers often have very similar physical properties to this compound, making them challenging to separate.[3] Optimizing reaction temperature and catalyst choice can improve regioselectivity.

  • Partially Cyclized Intermediates: If the initial cyclization reaction to form the tetralin backbone is incomplete, these intermediates may be carried through to the final step.[3]

  • Oxidation Products: The this compound molecule can be oxidized to form ketones and alcohols.[3]

  • Polyacylation Products: While the acyl group deactivates the aromatic ring, making a second acylation less favorable, it can still occur with highly activated substrates.[1][2]

To minimize these byproducts, ensure precise control over reaction conditions (especially temperature), use high-purity reagents, and carefully monitor the reaction progress.[5]

Question: The final product is a discolored oil instead of colorless crystals. What is the cause and purification strategy?

Answer: A discolored, oily product suggests the presence of impurities. This compound should be colorless crystals with a melting point of 45°C.[6] The discoloration may be due to residual catalyst, byproducts from side reactions, or decomposition products from overheating during solvent removal or distillation.

The recommended purification strategy is a multi-step process:

  • Work-up: First, quench the reaction carefully to decompose the catalyst-ketone complex.

  • Distillation: Perform a fractional distillation under reduced pressure. This compound has a boiling point of 130°C at 2 mmHg, which allows for effective separation from impurities with different boiling points.[3][6]

  • Crystallization: If distillation does not yield a pure solid, follow up with crystallization or recrystallization.[3][7] This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure this compound crystals.[3]

Frequently Asked Questions (FAQs)

Question: What is the most effective method for purifying crude this compound?

Answer: A combination of techniques is typically most effective. The primary method is fractional distillation under vacuum, which is highly effective at removing the bulk of impurities with different boiling points.[3] For achieving the highest purity, especially for removing trace impurities and stubborn regioisomers, distillation should be followed by crystallization from a suitable solvent system.[3] In cases where isomers are particularly difficult to separate, preparative chromatography methods like column chromatography or HPLC may be necessary.[3]

Question: How can I accurately assess the purity of my final this compound product?

Answer: Several analytical techniques can be used to determine purity:

  • Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful methods for separating and quantifying individual components in a mixture, revealing the presence of impurities.[3][8]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify the main product and any byproducts by analyzing the chemical structure.[3][]

  • Physical Property Measurement: A sharp melting point at the known value for pure this compound (45°C) is a strong indicator of high purity.[6][10] Impurities typically cause a depression and broadening of the melting point range.[10]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can provide a quantitative purity value for samples that are already of high purity (e.g., >98%).[3][]

Question: What are the primary safety concerns when synthesizing this compound?

Answer: Researchers should be aware of both the chemical hazards of the synthesis and the biological activity of the final product.

  • Synthesis Hazards: The Friedel-Crafts reaction involves corrosive and water-sensitive reagents like AlCl₃. The reaction should be carried out in a well-ventilated fume hood under anhydrous conditions, and appropriate personal protective equipment (gloves, eye protection) must be worn.[11]

  • Product Toxicity: this compound (also known as AETT) was withdrawn from commercial use after being identified as a neurotoxin.[6][12] It is toxic if ingested and moderately toxic via skin contact.[6] Due to its biological activity, exposure should be minimized.

Data Presentation

Table 1: Influence of Key Parameters on this compound Synthesis (Friedel-Crafts Acylation Step)

ParameterConditionExpected Effect on YieldExpected Effect on PurityRationale
Catalyst (AlCl₃) Stoichiometry Sub-stoichiometric (<1 eq)LowModerateInsufficient catalyst available as the product complex removes it from the reaction cycle.[1]
Stoichiometric (~1.0-1.5 eq)OptimalHighEnsures enough active catalyst is present to drive the reaction to completion.[1][3]
Reaction Temperature > 30°CDecreasedLowPromotes the formation of side products, including regioisomers and decomposition.[1][3]
-10°C to 30°COptimalHighSuppresses the formation of unwanted isomers, leading to a cleaner reaction profile.[3]
< -10°CLowHighReaction rate may be too slow, leading to incomplete conversion in a practical timeframe.
Reaction Conditions AnhydrousOptimalHighPrevents deactivation of the moisture-sensitive Lewis acid catalyst.[1]
Presence of MoistureVery LowLowThe catalyst is hydrolyzed and becomes inactive, halting the reaction.[1]

Table 2: Comparison of Purification Techniques for this compound

Purification MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
Fractional Distillation Separation by boiling pointExcellent for removing impurities with significantly different boiling points; scalable.[3]Not effective for separating compounds with similar boiling points (e.g., some isomers); thermal stress can decompose the product.Primary Method: Highly effective as a first-pass purification step.[3]
Crystallization / Recrystallization Differential solubilityCan yield very high-purity product; excellent for removing trace impurities.[3][7]Yield loss is common; requires careful solvent selection.[3]Secondary Method: Ideal for final polishing after distillation to achieve analytical-grade purity.[3]
Column Chromatography Differential adsorptionHighly effective for separating structurally similar compounds like regioisomers.[3]Can be time-consuming and solvent-intensive; may not be practical for large quantities.Tertiary Method: Used when very high purity is required and isomers cannot be separated by other means.[3]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Friedel-Crafts Acylation

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety measures.

  • Preparation: Ensure all glassware is thoroughly oven-dried. Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with the tetralin precursor (1.0 eq) and an anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solution.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by pouring it over crushed ice and dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (B109758) (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound product.

Protocol 2: Purification of Crude this compound

  • Fractional Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Place the crude this compound oil in the distillation flask.

    • Slowly reduce the pressure to ~2 mmHg.

    • Gradually heat the flask. Collect and discard any low-boiling fractions.

    • Collect the main fraction boiling at approximately 130°C.[3][6]

  • Recrystallization:

    • Choose a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Dissolve the distilled this compound in a minimum amount of the hot solvent.

    • If the solution is colored, a small amount of activated carbon can be added and then hot-filtered.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

    • Confirm purity by melting point analysis and GC/NMR.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A 1. Reagent Prep (Anhydrous Conditions) B 2. Friedel-Crafts Acylation (0°C to RT) A->B C 3. Reaction Quench (Ice/HCl) B->C D 4. Extraction & Solvent Removal C->D E 5. Fractional Vacuum Distillation D->E F 6. Recrystallization E->F G 7. Purity Analysis (GC, NMR, MP) F->G End Pure this compound G->End Start Start Start->A G Start Low Yield or Purity Issue Detected Check_Catalyst Check Catalyst: - Was it anhydrous? - Was stoichiometry >1.0 eq? Start->Check_Catalyst Check_Conditions Check Reaction Conditions: - Was temperature controlled? - Were reagents pure? Start->Check_Conditions Analyze_Byproducts Analyze Byproducts: - Use GC-MS or NMR to identify impurities (e.g., isomers). Start->Analyze_Byproducts Solution_Catalyst Solution: - Use fresh, anhydrous catalyst. - Increase catalyst loading. Check_Catalyst->Solution_Catalyst No Solution_Conditions Solution: - Optimize temperature profile. - Purify starting materials. Check_Conditions->Solution_Conditions No Solution_Purification Solution: - Optimize purification. (Fractional Distillation + Recrystallization) Analyze_Byproducts->Solution_Purification Impure

References

Technical Support Center: Versalide Sample Preparation for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Versalide sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound in various environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during this compound sample preparation?

A1: The primary challenges in this compound sample preparation include:

  • Matrix Effects: Complex environmental samples, such as wastewater and sewage sludge, contain numerous organic and inorganic compounds that can interfere with the accurate quantification of this compound. These matrix components can cause signal suppression or enhancement in GC-MS analysis, leading to inaccurate results.[1][2][3][4]

  • Low Recovery: this compound, being a lipophilic compound, has a tendency to adsorb to glassware and particulate matter, which can lead to losses during sample extraction and processing, resulting in low recovery rates.

  • Sample Stability: The stability of this compound in environmental samples can be affected by storage conditions and time. Degradation can occur, leading to an underestimation of its concentration.

  • Co-eluting Interferences: Other fragrance compounds or contaminants in the sample may have similar chromatographic properties to this compound, leading to co-elution and making accurate quantification difficult.

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is generally not required for the GC-MS analysis of this compound. This compound is a semi-volatile compound and possesses sufficient volatility and thermal stability to be analyzed directly by GC-MS.[5] Derivatization is typically employed for compounds that are non-volatile or have poor thermal stability.

Q3: What are the recommended storage conditions for water and sludge samples containing this compound?

A3: To ensure sample integrity, it is recommended to:

  • Store water samples in amber glass bottles to prevent photodegradation.

  • Acidify water samples to a pH of 2 with an appropriate acid (e.g., hydrochloric acid) to inhibit microbial activity.

  • Store all samples at a low temperature, preferably at 4°C, and analyze them as soon as possible. For long-term storage, freezing at -20°C is recommended.[6]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during this compound sample preparation and analysis.

Low Analyte Recovery

Problem: You are experiencing low recovery of this compound from your water or sludge samples.

Possible Causes & Solutions:

Possible Cause Solution
Incomplete Extraction For liquid-liquid extraction (LLE), ensure vigorous shaking and an adequate volume of extraction solvent. For solid-phase extraction (SPE), check that the cartridge has been properly conditioned and that the elution solvent is strong enough to desorb this compound. For sludge samples, consider using ultrasonic-assisted extraction to improve efficiency.[7][8][9][10][11][12]
Analyte Adsorption Use silanized glassware to minimize adsorption of the lipophilic this compound to glass surfaces. Rinse all glassware and transfer vessels with the extraction solvent to recover any adsorbed analyte.
Matrix Effects High concentrations of organic matter in the sample matrix can interfere with the extraction process. Dilute the sample or use a more rigorous cleanup method, such as multi-layer SPE, to remove interfering compounds.[13]
Improper pH The pH of the sample can affect the extraction efficiency. For polycyclic musks, ensure the sample is at the optimal pH for extraction as determined by the chosen method.
Poor Chromatographic Peak Shape (Tailing or Fronting)

Problem: The this compound peak in your chromatogram is showing significant tailing or fronting.

Possible Causes & Solutions:

Possible Cause Solution
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing. Use a deactivated liner and a high-quality, inert GC column. If tailing persists, you may need to bake out the column or trim the first few centimeters.[5][14][15][16][17]
Column Overloading Injecting too much analyte can lead to peak fronting. Dilute your sample or use a higher split ratio during injection.[5]
Inappropriate Injection Temperature If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening. If it's too high, thermal degradation could occur. Optimize the injector temperature for this compound.
High Background Noise or Interfering Peaks

Problem: Your chromatogram shows high background noise or several interfering peaks close to the this compound peak.

Possible Causes & Solutions:

Possible Cause Solution
Contaminated Solvents or Reagents Use high-purity solvents and reagents specifically rated for GC-MS analysis. Run a blank analysis of your solvents to check for contamination.[14][16]
Sample Matrix Interferences Complex matrices can introduce a multitude of interfering compounds. Employ a more effective sample cleanup procedure, such as solid-phase extraction (SPE) with a combination of sorbents, to remove these interferences.[13]
Carryover from Previous Injections A highly concentrated previous sample can lead to carryover. Run a solvent blank after a high-concentration sample to ensure the system is clean. If carryover persists, you may need to clean the injector and syringe.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) for Water Samples

This protocol is adapted from a method for the analysis of polycyclic musks in aqueous samples.[7]

1. Sample Preparation:

  • Filter the water sample through a 0.45 µm filter to remove suspended solids.
  • To a 15 mL conical-bottom glass tube, add 10 mL of the filtered water sample.
  • Add 0.5 g of sodium chloride and dissolve it by shaking.

2. Extraction:

  • Prepare a mixture of 1.0 mL of isopropyl alcohol (as a dispersant) and 10 µL of carbon tetrachloride (as an extractant).
  • Rapidly inject this mixture into the water sample in the conical tube.
  • Immediately place the tube in an ultrasonic bath and sonicate for 1.0 minute.

3. Phase Separation and Analysis:

  • Centrifuge the tube at 5,000 rpm for 10 minutes.
  • A small sedimented phase of the extractant will form at the bottom of the conical tube.
  • Carefully collect 1.0 µL of the sedimented phase using a microsyringe.
  • Inject the collected extract directly into the GC-MS system.

Quantitative Data (for a range of polycyclic musks):

ParameterValue
Recovery 71 - 104%[7]
Limit of Quantification (LOQ) < 0.6 ng/L[7]
Relative Standard Deviation (RSD) < 11%[7]
Protocol 2: Ultrasonic-Assisted Extraction for Sewage Sludge Samples

This is a general protocol for the extraction of organic compounds from sludge, which can be adapted for this compound.

1. Sample Preparation:

  • Lyophilize (freeze-dry) the sludge sample to remove water.
  • Grind the dried sludge into a fine, homogeneous powder.

2. Extraction:

  • Weigh approximately 1 g of the dried sludge powder into a glass centrifuge tube.
  • Add 10 mL of a suitable extraction solvent (e.g., a mixture of hexane (B92381) and acetone).
  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[8][9][10][11][12]

3. Cleanup and Analysis:

  • Centrifuge the sample at 3,000 rpm for 10 minutes to separate the solid and liquid phases.
  • Carefully transfer the supernatant (the solvent extract) to a clean tube.
  • The extract can be further cleaned up using solid-phase extraction (SPE) to remove interferences.
  • Concentrate the final extract under a gentle stream of nitrogen before analysis by GC-MS.

Visualizations

Versalide_Sample_Prep_Workflow cluster_water Aqueous Sample (Water) cluster_sludge Solid Sample (Sludge) Water_Sample Water Sample Filtration Filtration (0.45 µm) Water_Sample->Filtration UA_DLLME UA-DLLME Filtration->UA_DLLME Centrifugation Centrifugation UA_DLLME->Centrifugation GC_MS_Water GC-MS Analysis Centrifugation->GC_MS_Water Sludge_Sample Sludge Sample Lyophilization Lyophilization Sludge_Sample->Lyophilization Grinding Grinding Lyophilization->Grinding Ultrasonic_Extraction Ultrasonic Extraction Grinding->Ultrasonic_Extraction Centrifugation_Sludge Centrifugation Ultrasonic_Extraction->Centrifugation_Sludge SPE_Cleanup SPE Cleanup Centrifugation_Sludge->SPE_Cleanup GC_MS_Sludge GC-MS Analysis SPE_Cleanup->GC_MS_Sludge

Figure 1. General experimental workflows for this compound sample preparation from aqueous and solid matrices.

Troubleshooting_Low_Recovery Start Low Recovery Observed Check_Extraction Incomplete Extraction? Start->Check_Extraction Check_Adsorption Adsorption to Surfaces? Check_Extraction->Check_Adsorption No Optimize_Extraction Optimize Extraction Method (e.g., solvent, time, technique) Check_Extraction->Optimize_Extraction Yes Check_Matrix Matrix Effects? Check_Adsorption->Check_Matrix No Use_Silanized_Glassware Use Silanized Glassware & Rinse with Solvent Check_Adsorption->Use_Silanized_Glassware Yes Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Matrix->Improve_Cleanup Yes Reanalyze Re-analyze Sample Check_Matrix->Reanalyze No Optimize_Extraction->Reanalyze Use_Silanized_Glassware->Reanalyze Improve_Cleanup->Reanalyze

Figure 2. A logical troubleshooting workflow for addressing low recovery of this compound during sample preparation.

References

preventing degradation of Versalide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and preventing the degradation of Versalide (also known as AHTN) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound, or AHTN (1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone), is a synthetic polycyclic musk compound.[1] It is primarily recognized for its musky odor and is categorized as a lipophilic (fat-soluble) molecule, meaning it has low solubility in water.[2][3] Its synthetic structure contributes to a longer shelf life compared to some other musk compounds.[2]

Q2: What is the general stability of this compound?

A2: this compound is considered a very stable compound with a shelf life of 36 months or longer when stored correctly.[4] In environmental settings, its degradation is slow.[5] However, like any chemical compound, it is susceptible to degradation under specific conditions, particularly exposure to light.

Q3: What are the primary causes of this compound degradation in a laboratory setting?

A3: The main degradation pathways for compounds like this compound are photolysis and oxidation.[6][7]

  • Photolysis: Exposure to light, particularly UV irradiation, is a significant factor. Studies have shown that photolysis is a predominant elimination process for this compound in aquatic environments, indicating its sensitivity to light.[8][9]

  • Oxidation: While this compound is generally stable, it can be degraded by strong oxidizing agents.[10] Auto-oxidation, a reaction with atmospheric oxygen, can also occur over time, especially if not stored properly.[7]

  • Hydrolysis: As this compound lacks common hydrolyzable groups like esters or amides, hydrolysis is a less common degradation pathway under neutral pH conditions.[6]

Q4: What are the best solvents for dissolving this compound?

A4: Due to its lipophilic nature, this compound is practically insoluble in water (estimated at 0.07 mg/L).[4] It is soluble in various organic solvents, including:

  • Alcohol (e.g., ethanol)[4]

  • Benzyl alcohol[4]

  • Benzyl benzoate[4]

  • Diethyl phthalate[4]

  • Isopropyl myristate[4]

  • Dipropylene glycol[4]

The choice of solvent should be compatible with the intended experimental design.

Q5: How should I store this compound solutions to prevent degradation?

A5: To ensure maximum stability and a long shelf life, store this compound solutions in a cool, dry, and dark place within tightly sealed containers .[4] Using amber glass vials or wrapping containers in aluminum foil is highly recommended to protect the solution from light and prevent photodegradation.

Troubleshooting Guide

Problem: I am observing a loss of this compound concentration in my samples over time.

  • Potential Cause 1: Photodegradation.

    • Explanation: Your solutions may be exposed to ambient laboratory light or sunlight. This compound is known to be phototoxic and susceptible to degradation by light.[5][9]

    • Solution: Always store stock solutions and experimental samples in amber vials or foil-wrapped containers to block light. Minimize exposure to light during experimental procedures. Prepare fresh dilutions from a protected stock solution for each experiment.

  • Potential Cause 2: Oxidation.

    • Explanation: The solvent may not have been de-gassed, or the container may not be airtight, allowing for slow oxidation by atmospheric oxygen. The presence of trace metal ion contaminants can also catalyze oxidation.

    • Solution: For long-term storage, consider using high-purity solvents. Purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution can help. Ensure vials are sealed tightly with high-quality caps.

  • Potential Cause 3: Adsorption to Container Surfaces.

    • Explanation: As a lipophilic compound, this compound can adsorb to the surfaces of plastic containers (e.g., polypropylene (B1209903) tubes). This can lead to an apparent loss of concentration from the solution.

    • Solution: Use glass or amber glass vials for preparing and storing this compound solutions. If plastic must be used, perform validation studies to check for recovery and consider using low-adhesion microcentrifuge tubes.

Problem: The appearance of my this compound solution has changed (e.g., turned yellow).

  • Potential Cause: Formation of Degradation Products.

    • Explanation: A color change often indicates a chemical reaction has occurred, leading to the formation of new compounds (degradants). This is likely due to oxidation or photodegradation.

    • Solution: The solution should be discarded. Prepare a fresh solution following best practices for storage (protection from light, airtight container). To confirm degradation, you can analyze the solution using an appropriate analytical method like GC-MS to identify potential degradation products.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₆O[2]
Molecular Weight 258.4 g/mol [1]
Water Solubility 0.07008 mg/L (at 25 °C, est.)[4]
logP (o/w) 5.037 (est.)[4]
Vapor Pressure 0.000020 mmHg (at 25 °C, est.)[4]
Boiling Point 361.87 °C (at 760 mm Hg, est.)[4]
Flash Point > 93.33 °C[4]

Table 2: Summary of this compound Stability and Degradation Factors

Condition / FactorObservationImplication for Lab WorkReference
Light / UV Exposure Subject to direct photolysis; a primary degradation pathway in aqueous environments.CRITICAL: Protect solutions from all light sources.[8][9]
Biodegradation Very slow; reported as 0% degradation over 28 days in a ready biodegradability study.Microbial contamination is a low risk for chemical degradation but should still be avoided.[11]
Oxidation Can be degraded by strong oxidizing agents like Ferrate(VI).Avoid contact with strong oxidizers and minimize exposure to air for long-term storage.[10]
Storage Conditions Stable for ≥36 months when stored in cool, dry, dark, and sealed conditions.Follow recommended storage protocols strictly.[4]

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard this compound Stock Solution

  • Materials:

    • This compound (solid, high purity)

    • High-purity solvent (e.g., Ethanol, HPLC-grade)

    • Analytical balance

    • Class A volumetric flasks (amber glass)

    • Glass pipettes or calibrated micropipettes

    • Amber glass vials with PTFE-lined screw caps

  • Procedure:

    • Accurately weigh the desired amount of solid this compound using an analytical balance.

    • Quantitatively transfer the weighed solid into an amber volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent to dissolve the solid completely. Gentle swirling or sonication may be used.

    • Once dissolved, fill the flask to the calibration mark with the solvent.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

    • Aliquot the stock solution into smaller amber glass vials for working use to prevent contamination and repeated exposure of the main stock.

    • Seal the vials tightly, label them clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage:

    • Store the main stock solution and working aliquots at a cool temperature (e.g., 4°C), protected from light.

Protocol 2: Workflow for Quantifying this compound to Assess Stability

This protocol provides a general workflow for using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound, a common method for its analysis.[8][12]

  • Objective: To quantify the concentration of this compound in a solution and compare it to a reference standard or a previous time point to assess degradation.

  • Methodology:

    • Sample Preparation:

      • Prepare a calibration curve by making serial dilutions of a freshly prepared, high-purity this compound stock solution.

      • Dilute the test sample to fall within the concentration range of the calibration curve.

      • If the sample matrix is complex (e.g., cell culture media), a Solid Phase Extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.[8]

    • GC-MS Analysis:

      • Injection: Inject a fixed volume (e.g., 1 µL) of each calibration standard and the test sample into the GC-MS system.

      • Separation: Use a suitable capillary GC column (e.g., a non-polar or semi-polar column like a DB-5ms) to separate this compound from other components. The temperature program should be optimized to achieve good peak shape and resolution.

      • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions of this compound (consult a mass spectrum database for appropriate m/z values).

    • Data Analysis:

      • Integrate the peak area of the this compound peak for each standard and the test sample.

      • Construct a calibration curve by plotting the peak area versus concentration for the standards.

      • Determine the concentration of this compound in the test sample by interpolating its peak area on the calibration curve.

      • Compare the measured concentration to the expected concentration. A significant decrease indicates degradation.

Visualizations

Caption: Troubleshooting workflow for diagnosing this compound degradation.

cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation arrow -> prep_stock Prepare Fresh Stock Solution prep_cal Create Serial Dilution Calibration Standards prep_stock->prep_cal inject Inject Samples & Standards into GC-MS prep_sample Dilute Test Sample to Working Concentration separate Separate Compound on GC Column inject->separate detect Detect & Quantify using MS (SIM Mode) separate->detect curve Generate Calibration Curve from Standards quantify Calculate Concentration of Test Sample curve->quantify compare Compare to Reference to Assess Stability quantify->compare cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for this compound stability assessment via GC-MS.

Caption: Potential chemical degradation pathways for this compound in solution.

References

Technical Support Center: Versalide Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Versalide in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it monitored in the environment?

This compound (AHTN) is a synthetic polycyclic musk fragrance that was widely used in consumer products such as perfumes, cosmetics, and laundry detergents.[1] Due to its widespread use, it is released into the aquatic environment through sewage treatment plants.[2][2] Concerns about its persistence, potential for bioaccumulation, and possible neurotoxic properties have led to its monitoring in various environmental matrices.[1][2] Although its use has been restricted in some regions, it is still detected in environmental samples.[2]

Q2: What are the most common analytical techniques for this compound detection?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for the analysis of this compound and other polycyclic musks in environmental samples due to their semi-volatile and thermally stable nature.[3] For higher sensitivity and selectivity, especially in complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) is often employed.[4][5]

Q3: What are the typical sample preparation methods for different environmental matrices?

The choice of sample preparation method depends on the environmental matrix being analyzed. Common techniques include:

  • Water Samples: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently used to preconcentrate this compound from water samples and remove interfering substances.[3]

  • Soil and Sediment Samples: Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic-assisted extraction (UAE) are common methods for extracting this compound from solid matrices.[3] These methods often require a subsequent cleanup step to remove co-extracted interfering compounds.[3]

  • Sludge and Biosolids: Due to the complex nature of these samples, robust extraction methods like Soxhlet or PLE followed by a thorough cleanup are necessary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound in environmental samples.

Issue 1: Low or No Analyte Signal (Poor Recovery)

Possible Causes:

  • Inefficient Extraction: The chosen extraction method may not be suitable for the sample matrix, leading to incomplete extraction of this compound.

  • Analyte Degradation: this compound may degrade during sample storage or processing.[6][7]

  • Matrix Effects: Co-extracted compounds from the sample matrix can suppress the ionization of this compound in the GC-MS source, leading to a lower signal.[8][9][10][11]

  • Instrumental Issues: Problems with the GC inlet, column, or detector can result in poor signal intensity.

Troubleshooting Steps:

StepActionRationale
1 Review Extraction Protocol Ensure the chosen extraction solvent and technique are appropriate for the sample matrix and the physicochemical properties of this compound (a lipophilic compound).[1] For complex matrices, consider more exhaustive extraction techniques like pressurized liquid extraction (PLE).[3]
2 Check Sample Preservation and Storage Samples should be stored at low temperatures (e.g., 4°C) in the dark to minimize degradation.[12][13] Holding times should also be within validated limits.[12]
3 Evaluate Matrix Effects Prepare matrix-matched standards or perform a standard addition experiment to determine if the matrix is causing signal suppression.[14] If matrix effects are significant, improve the sample cleanup procedure or use an isotopically labeled internal standard.
4 Perform Instrument Maintenance Check for leaks in the GC injector, clean or replace the inlet liner, and ensure the column is properly installed and not contaminated.[15][16][17] Verify detector performance according to the manufacturer's specifications.

Troubleshooting Workflow for Low Analyte Signal

Low_Signal_Troubleshooting start Low or No This compound Signal check_extraction Review Extraction Protocol start->check_extraction check_storage Check Sample Storage/Preservation check_extraction->check_storage Efficient optimize_extraction Optimize Extraction (e.g., solvent, technique) check_extraction->optimize_extraction Inefficient? eval_matrix Evaluate Matrix Effects check_storage->eval_matrix Proper adjust_storage Adjust Storage Conditions check_storage->adjust_storage Improper? check_instrument Perform Instrument Maintenance eval_matrix->check_instrument Insignificant improve_cleanup Improve Sample Cleanup eval_matrix->improve_cleanup Significant Suppression? instrument_maintenance Clean/Replace Liner, Check for Leaks check_instrument->instrument_maintenance Issue Found? end Signal Improved check_instrument->end No Issue Found optimize_extraction->end adjust_storage->end improve_cleanup->end instrument_maintenance->end

Caption: Troubleshooting workflow for low or no this compound signal.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Active Sites: Active sites in the GC inlet liner or the front of the analytical column can cause peak tailing for polar or active compounds.[17][18]

  • Column Overload: Injecting too much sample or a highly concentrated sample can lead to peak fronting.[15]

  • Improper Injection Technique: A slow injection can cause peak broadening.[16]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.[17]

Troubleshooting Steps:

StepActionRationale
1 Check the GC Inlet Use a deactivated inlet liner and replace it regularly. Ensure the injection port temperature is optimized.[18]
2 Evaluate Sample Concentration If peak fronting is observed, dilute the sample extract and re-inject.[15]
3 Optimize Injection Parameters Ensure a fast and smooth injection. For splitless injections, optimize the splitless time.[16]
4 Column Maintenance Cut a small portion (e.g., 0.5 m) from the front of the column to remove any active sites or contamination. If the problem persists, the column may need to be replaced.[17]

Decision Tree for Poor Peak Shape

Poor_Peak_Shape start Poor Peak Shape peak_type Tailing or Fronting? start->peak_type tailing Tailing peak_type->tailing Tailing fronting Fronting peak_type->fronting Fronting check_liner Check Inlet Liner for Activity tailing->check_liner check_concentration Check Sample Concentration fronting->check_concentration check_column Check Column for Degradation check_liner->check_column Inert replace_liner Use Deactivated Liner check_liner->replace_liner Active trim_column Trim Front of Column check_column->trim_column Contaminated replace_column Replace Column check_column->replace_column Degraded end Peak Shape Improved replace_liner->end trim_column->end replace_column->end dilute_sample Dilute Sample check_concentration->dilute_sample Too High check_concentration->end Acceptable dilute_sample->end

Caption: Decision tree for troubleshooting poor peak shape in GC analysis.

Issue 3: High Background Noise or Contamination

Possible Causes:

  • Contaminated Solvents or Reagents: Impurities in solvents or reagents can introduce background noise.[19]

  • Laboratory Environment: The laboratory air and surfaces can be sources of contamination.[19] Personal care products used by lab personnel can also be a source of musks.[19]

  • Sample Carryover: Residues from a previous, more concentrated sample can carry over to the next injection.

  • Septum Bleed: Particles from the injector septum can bleed into the system.

Troubleshooting Steps:

StepActionRationale
1 Run a Solvent Blank Inject a sample of the solvent used for sample preparation to check for contamination.[19]
2 Maintain a Clean Laboratory Environment Regularly clean work surfaces and minimize exposure of samples to the laboratory air.[20] Avoid using personal care products containing fragrances in the lab.[19]
3 Clean the Syringe and Injector Thoroughly rinse the autosampler syringe with clean solvent between injections. Regularly clean the GC injector.[16]
4 Check the Septum Use a high-quality, low-bleed septum and replace it regularly.[17]

Contamination Source Identification Pathway

Contamination_Pathway start High Background Noise/ Contamination run_blank Run Solvent Blank start->run_blank solvent_cont Solvent/Reagent Contamination run_blank->solvent_cont Contaminated check_env Check Lab Environment run_blank->check_env Clean remedy_solvent Use High-Purity Solvents solvent_cont->remedy_solvent env_cont Environmental Contamination check_env->env_cont Contaminated check_carryover Check for Carryover check_env->check_carryover Clean remedy_env Improve Lab Hygiene env_cont->remedy_env carryover Sample Carryover check_carryover->carryover Present check_septum Check Septum Bleed check_carryover->check_septum Absent remedy_carryover Clean Syringe/Injector carryover->remedy_carryover septum_bleed Septum Bleed check_septum->septum_bleed Bleeding end Background Reduced check_septum->end Not Bleeding remedy_septum Replace Septum septum_bleed->remedy_septum remedy_solvent->end remedy_env->end remedy_carryover->end remedy_septum->end

Caption: Pathway for identifying and mitigating sources of contamination.

Experimental Protocols

Protocol 1: Extraction of this compound from Water Samples using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a slow, constant flow rate.

  • Cartridge Washing: Wash the cartridge with deionized water to remove polar impurities.

  • Analyte Elution: Elute the trapped this compound from the cartridge using a suitable organic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and hexane.[4]

  • Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

Protocol 2: GC-MS/MS Analysis of this compound
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Injector: Splitless injection is common for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate this compound from other compounds in the extract.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity in GC-MS/MS.[4][5] Specific precursor-to-product ion transitions for this compound are monitored.

Quantitative Data Summary

The following table summarizes typical method detection limits (MDLs) and quantification limits (MQLs) for this compound analysis in environmental samples. These values can vary depending on the specific instrumentation, method, and matrix.

ParameterGC-MS (SIM)GC-MS/MS (MRM)Reference
Instrument Limit of Detection (ILOD) 0.0791 - 0.151 ng/g0.00935 - 0.166 ng/g[5]
Method Detection Limit (MDL) 1.03 - 4.61 ng/g~10 times lower than GC-MS[5]
Method Quantification Limit (MQL) 3.10 - 18.1 ng/g~10 times lower than GC-MS[5]

Note: The use of GC-MS/MS with MRM mode can lower the detection limits by an average of ten times compared to GC-MS with selected ion monitoring (SIM) mode.[5] The method detection limit is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from method blank results.[21][22]

References

improving signal-to-noise ratio in Versalide analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Versalide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and improving the signal-to-noise ratio (S/N) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most common analytical techniques for the determination of this compound, a polycyclic musk, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] GC-MS is widely used due to the semi-volatile nature of this compound, while LC-MS/MS is employed for its high sensitivity and selectivity, especially in complex matrices.[4]

Q2: What are the main sources of noise in this compound analysis?

A2: Noise in this compound analysis can originate from various sources, including:

  • Contaminated Solvents and Reagents: Impurities in solvents and reagents can introduce background noise.[5][6]

  • Sample Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.[4][7][8][9]

  • Instrument Contamination: A dirty ion source, contaminated GC inlet, or column bleed can significantly increase the baseline noise.[5]

  • Leaks in the System: Leaks in the GC or LC system can introduce atmospheric components, leading to a high background signal.

  • Electronic Noise: Inherent electronic noise from the detector and associated electronics.[10]

Q3: How can I improve the signal-to-noise ratio for my this compound analysis?

A3: Improving the signal-to-noise ratio involves a combination of optimizing sample preparation, chromatography, and mass spectrometry parameters, as well as proper instrument maintenance. Key strategies include:

  • Effective Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[11][12]

  • Method Optimization: Adjusting chromatographic conditions (e.g., gradient, flow rate) to separate this compound from interfering compounds.

  • Instrument Maintenance: Regularly cleaning the ion source, GC inlet, and using high-purity gases and solvents.[5][9]

  • Data Acquisition and Processing: Using appropriate data acquisition modes (e.g., Selected Ion Monitoring - SIM for GC-MS) and signal processing techniques like signal averaging.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during this compound analysis that can lead to a poor signal-to-noise ratio.

Issue 1: High Baseline Noise in GC-MS Analysis

Possible Causes & Solutions

CauseRecommended ActionExpected S/N Improvement (Illustrative)
Contaminated Carrier Gas Ensure high-purity carrier gas (99.999% or higher) and install/replace gas purifiers.2x - 5x
Septum Bleed Use high-quality, low-bleed septa and replace them regularly.1.5x - 3x
Column Bleed Condition the column according to the manufacturer's instructions. If the bleed is still high, the column may need to be replaced.2x - 10x
Contaminated Inlet Liner Replace the inlet liner and O-ring. Use deactivated liners to minimize analyte interaction.3x - 15x
Issue 2: Poor Signal Intensity in LC-MS/MS Analysis

Possible Causes & Solutions

CauseRecommended ActionExpected S/N Improvement (Illustrative)
Ion Suppression from Matrix Improve sample cleanup using SPE. Dilute the sample if the this compound concentration is high enough.2x - 20x
Suboptimal Mobile Phase Optimize the mobile phase composition (e.g., organic solvent ratio, additives) to enhance this compound ionization.[13]1.5x - 5x
Inefficient Ionization Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[13]2x - 10x
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's protocol.3x - 15x

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Cosmetic Samples

This protocol is a general guideline and may require optimization for specific matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 5 mL of acetonitrile (B52724) and vortex for 2 minutes.

  • Add 5 mL of n-hexane and vortex for another 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper n-hexane layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

2. GC-MS Parameters

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program: 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977 MSD or equivalent

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for this compound (m/z): 243 (quantifier), 258 (qualifier)

Protocol 2: LC-MS/MS Analysis of this compound in Water Samples

This protocol is a general guideline and may require optimization for specific water matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Pass 100 mL of the water sample through the cartridge at a flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of 10% methanol in water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of 50:50 acetonitrile:water for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS/MS System: Sciex Triple Quad or equivalent

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transition for this compound: Precursor ion (m/z 259.2) -> Product ion (m/z 244.2)

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample add_solvents Add Acetonitrile & Hexane weigh->add_solvents vortex Vortex add_solvents->vortex centrifuge Centrifuge vortex->centrifuge extract Extract Hexane Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: GC-MS analysis workflow for this compound in cosmetic samples.

troubleshooting_sn_ratio cluster_instrument Instrument Checks cluster_method Method Optimization cluster_sample Sample Preparation start Low S/N Ratio Observed check_leaks Check for Leaks start->check_leaks Systematic Check clean_source Clean Ion Source start->clean_source Systematic Check check_gas Check Gas Purity start->check_gas Systematic Check check_inlet Inspect GC Inlet start->check_inlet Systematic Check optimize_chrom Optimize Chromatography start->optimize_chrom Method Review optimize_ms Optimize MS Parameters start->optimize_ms Method Review improve_cleanup Enhance Sample Cleanup start->improve_cleanup Sample Prep Review check_solvents Verify Solvent Purity start->check_solvents Sample Prep Review end Improved S/N Ratio check_leaks->end clean_source->end check_gas->end check_inlet->end optimize_chrom->end optimize_ms->end improve_cleanup->end check_solvents->end

References

minimizing isomer formation during Versalide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomer formation during the synthesis of Versalide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the critical Friedel-Crafts acylation step.

Issue Potential Cause Recommended Solution
Low Yield of Desired 7-Acetyl Isomer Suboptimal Lewis Acid Catalyst: The choice and amount of Lewis acid can significantly impact the regioselectivity of the acylation reaction.Catalyst Screening: Experiment with different Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂). The optimal catalyst may vary depending on the specific substrate and reaction conditions. It has been noted that the combination of AlCl₃ with an organic donor ligand can be an excellent reagent for regioselective acylation.[1] Stoichiometry Adjustment: Carefully control the stoichiometry of the Lewis acid. A 1:1 molar ratio of Lewis acid to the acylating agent is a common starting point, but optimization may be necessary.
Inappropriate Reaction Temperature: Temperature plays a crucial role in determining the kinetic versus thermodynamic product distribution.Temperature Optimization: Conduct the reaction at a lower temperature (e.g., 0-5°C) to favor the kinetically controlled product, which is often the desired isomer in Friedel-Crafts acylations. Gradually increase the temperature if the reaction rate is too slow.
Unsuitable Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of reaction intermediates.Solvent Selection: Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene (B124822) are traditionally used in Friedel-Crafts acylations. However, greener alternatives can be explored. The choice of solvent can affect the isomer distribution.
High Percentage of Undesired Isomers (e.g., 6-acetyl isomer) Steric Hindrance: The bulky nature of the polyalkylated tetralin substrate can lead to acylation at sterically less hindered positions.Use of Bulky Acylating Agent: While acetyl chloride is standard, employing a bulkier acylating agent in combination with a sterically demanding Lewis acid might favor acylation at the desired position due to more pronounced steric interactions.
Isomerization during Reaction: The initial product may isomerize under the reaction conditions, especially at higher temperatures or with prolonged reaction times.Reaction Time Monitoring: Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time that maximizes the yield of the desired isomer before significant isomerization occurs.
Difficult Separation of Isomers Similar Physicochemical Properties: Regioisomers of this compound often have very similar boiling points and polarities, making separation by conventional distillation or chromatography challenging.[1]High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., chiral column if applicable, though these are constitutional isomers) or high-efficiency gas chromatography (GC) with a long capillary column for analytical and preparative separation.[2] Crystallization: Attempt fractional crystallization from a suitable solvent system. Differences in crystal packing between isomers can sometimes be exploited for separation.
Formation of Polyacylated Byproducts Excess Acylating Agent or Overly Activating Conditions: If the mono-acylated product is still sufficiently reactive, it can undergo a second acylation.Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the acylating agent to minimize di-acylation. Deactivating Effect: Friedel-Crafts acylation is generally self-limiting as the acyl group deactivates the aromatic ring towards further electrophilic substitution. If polyacylation is still observed, it may indicate overly harsh reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the synthesis of this compound?

A1: The primary isomers formed during the Friedel-Crafts acylation step in this compound synthesis are regioisomers, which differ in the position of the acetyl group on the aromatic ring. The desired product is 7-acetyl-6-ethyl-1,1,4,4-tetramethyltetralin. A common and difficult-to-separate byproduct is the 6-acetyl isomer. The formation of these positional isomers presents a significant challenge due to their similar physical properties.[1]

Q2: How does the choice of Lewis acid affect isomer formation?

A2: The Lewis acid plays a critical role in generating the acylium ion electrophile and can influence the regioselectivity of the reaction. The strength and steric bulk of the Lewis acid can affect the transition state energies leading to different isomers. For instance, a bulkier Lewis acid might sterically hinder the approach to certain positions on the aromatic ring, thereby favoring substitution at less hindered sites. While AlCl₃ is a common choice, exploring other Lewis acids like FeCl₃ or milder options such as ZnCl₂ or solid acid catalysts may alter the isomer ratio. The interaction between the Lewis acid and the substrate can also influence the product distribution.[1]

Q3: What is the optimal temperature for minimizing isomer formation?

A3: Generally, lower reaction temperatures favor the formation of the kinetically controlled product in Friedel-Crafts acylations. For this compound synthesis, starting with a low temperature, such as 0-5°C, is recommended. This can help to minimize side reactions and potential isomerization of the desired product. The optimal temperature should be determined empirically for your specific reaction setup by running small-scale trials at different temperatures and analyzing the resulting isomer ratios.

Q4: Which analytical techniques are best suited for analyzing the isomer ratio in my product mixture?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both separating and identifying the different isomers of this compound. The mass spectra of the isomers will be very similar, but their different retention times on the GC column will allow for their quantification. High-performance liquid chromatography (HPLC) can also be used, and method development may be required to achieve baseline separation of the isomers.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the isomer ratio by integrating the signals corresponding to unique protons on each isomer.

Q5: Are there any established protocols for the regioselective synthesis of this compound?

Experimental Workflow & Logic Diagram

The following diagram illustrates the general workflow for optimizing this compound synthesis to minimize isomer formation.

Versalide_Synthesis_Optimization Workflow for Minimizing Isomer Formation in this compound Synthesis cluster_params Key Parameters to Vary Start Start: Define Synthesis Goal (Maximize 7-acetyl isomer) Reactants Select Reactants: - 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene - Acetyl Chloride Start->Reactants Reaction_Setup Reaction Setup Reactants->Reaction_Setup Parameter_Optimization Parameter Optimization Loop Reaction_Setup->Parameter_Optimization Analysis Analyze Isomer Ratio (GC-MS, HPLC, NMR) Parameter_Optimization->Analysis Run Experiment Catalyst Lewis Acid (AlCl₃, FeCl₃, etc.) & Stoichiometry Parameter_Optimization->Catalyst Solvent Solvent (CS₂, Nitrobenzene, etc.) Parameter_Optimization->Solvent Temperature Temperature (0°C to RT) Parameter_Optimization->Temperature Time Reaction Time Parameter_Optimization->Time Analysis->Parameter_Optimization Iterate if isomer ratio is not optimal Purification Purification of Desired Isomer (Chromatography, Crystallization) Analysis->Purification Proceed if isomer ratio is acceptable End End: High Purity this compound Purification->End

Caption: A flowchart illustrating the iterative process of optimizing reaction parameters to maximize the yield of the desired this compound isomer.

References

stability testing of Versalide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Versalide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (CAS 88-29-9) is a synthetic polycyclic musk fragrance ingredient.[1] Its stability is crucial for ensuring the quality, safety, and efficacy of products in which it is used, as degradation can lead to loss of fragrance, changes in product properties, and the formation of potentially harmful byproducts.

Q2: What are the main factors that can affect the stability of this compound?

A2: The stability of this compound can be influenced by several factors, including exposure to light (photostability), temperature (thermal stability), and the pH of the formulation. Oxidation is a potential degradation pathway.

Q3: What are the expected degradation products of this compound?

A3: Under oxidative conditions, this compound is expected to degrade into ketones and alcohols. Reduction can lead to the formation of corresponding alcohols, and it may also undergo substitution reactions.

Q4: Is this compound stable in cosmetic formulations?

A4: this compound is generally considered to be a very stable molecule.[2] However, its stability in a final product depends on the entire formulation, including the presence of other ingredients that may promote degradation, and the packaging which can affect exposure to light and air.

Q5: Are there any regulatory guidelines for fragrance stability testing?

A5: Yes, organizations such as the American Society for Testing and Materials (ASTM) provide standard guides for evaluating the sensory and physical stability of fragrances in consumer products.[3][4][5] Additionally, guidelines from bodies like the International Council for Harmonisation (ICH) for pharmaceutical stability testing can be adapted for fragrance ingredients.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of characteristic musk odor in the sample. Degradation of this compound due to exposure to light, high temperature, or extreme pH.1. Analyze the sample using GC-MS or HPLC to quantify the remaining this compound and identify potential degradation products. 2. Review the storage conditions and protect future samples from light and heat. 3. Evaluate the pH of the formulation and adjust if necessary to a more neutral range.
Change in color or appearance of the this compound-containing solution. Formation of degradation products or interaction with other components in the formulation.1. Characterize the degradation products using appropriate analytical techniques (e.g., GC-MS, LC-MS). 2. Assess the compatibility of this compound with other excipients in the formulation. 3. Consider the use of antioxidants or UV absorbers to prevent oxidative and photodegradation.
Inconsistent analytical results for this compound concentration. Issues with the analytical method, sample preparation, or instrument calibration.1. Verify the performance of the analytical method (e.g., linearity, precision, accuracy). 2. Ensure proper sample handling and preparation to avoid degradation before analysis. 3. Check the calibration of the analytical instrument.
Precipitation of this compound from a solution. Poor solubility in the chosen solvent system or changes in temperature.1. Review the solubility of this compound in the formulation. 2. Assess the effect of temperature on solubility and consider controlled temperature storage.

Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables summarize expected stability trends based on data for similar polycyclic musks and general principles of fragrance stability testing. The degradation of polycyclic musks often follows pseudo-first-order kinetics under specific conditions.[6]

Table 1: Estimated Thermal Stability of this compound

TemperatureConditionExpected Outcome
4°CRefrigeratedHigh stability, minimal degradation expected over extended periods.
25°C (Room Temp)ControlledGenerally stable, but long-term storage may lead to some degradation.
40°CAcceleratedIncreased potential for degradation. Useful for predicting long-term stability at room temperature.
50°C+StressedSignificant degradation is likely, useful for forced degradation studies.

Table 2: Estimated pH Stability of this compound in Aqueous Solutions

pHConditionExpected Outcome
3-5AcidicGenerally considered stable.
6-8NeutralOptimal stability is expected.
9-11AlkalineGenerally stable, though extreme alkaline conditions could potentially lead to hydrolysis over time.

Table 3: Estimated Photostability of this compound

Light SourceIntensityExpected Outcome
UV-A/UV-BControlledSusceptible to degradation. The extent of degradation depends on the intensity and duration of exposure.
Visible LightControlledLess degradation compared to UV, but can still contribute to instability over time, especially in the presence of photosensitizers.

Experimental Protocols

Thermal Stability Testing (Accelerated)

Objective: To assess the stability of this compound at elevated temperatures to predict its shelf life under normal storage conditions.

Methodology:

  • Prepare solutions or formulations of this compound at a known concentration.

  • Divide the samples into aliquots and store them in controlled temperature chambers at 25°C (control), 40°C, and 50°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each temperature condition.

  • Analyze the samples for the concentration of this compound and the presence of degradation products using a validated GC-MS or HPLC method.

  • Calculate the degradation rate constant and shelf life at room temperature using the Arrhenius equation.

pH Stability Testing

Objective: To determine the stability of this compound in aqueous systems at different pH values.

Methodology:

  • Prepare a series of buffer solutions at different pH values (e.g., pH 3, 5, 7, 9, and 11).

  • Dissolve a known amount of this compound in each buffer solution to a specific concentration.

  • Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • At predetermined intervals, take samples from each pH solution.

  • Quantify the concentration of this compound in each sample using a suitable analytical method (e.g., HPLC-UV).

  • Determine the rate of hydrolysis at each pH.

Photostability Testing

Objective: To evaluate the stability of this compound when exposed to UV and visible light.

Methodology:

  • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile (B52724) or water).

  • Place the solution in a quartz cuvette or other transparent container.

  • Expose the sample to a controlled light source (e.g., a xenon lamp with filters to simulate sunlight) in a photostability chamber.

  • As a control, wrap an identical sample in aluminum foil and place it in the same chamber to exclude light exposure.

  • At various time points, withdraw aliquots of the exposed and control samples.

  • Analyze the samples by HPLC-UV or GC-MS to measure the decrease in this compound concentration and the formation of photoproducts.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

Objective: To provide a reliable method for the quantification of this compound and the identification of its degradation products.

Methodology:

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., hexane (B92381) or dichloromethane). Concentrate the extract if necessary.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection of 1 µL of the sample extract.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-400.

  • Quantification: Use an internal standard (e.g., a deuterated analogue or a compound with similar chemical properties) and create a calibration curve with known concentrations of this compound.

Visualizations

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Samples (Solutions/Formulations) Thermal Thermal Stress (25°C, 40°C, 50°C) Prep->Thermal pH pH Stress (pH 3, 5, 7, 9, 11) Prep->pH Photo Photochemical Stress (UV/Visible Light) Prep->Photo Sampling Time-Point Sampling Thermal->Sampling pH->Sampling Photo->Sampling Analysis GC-MS / HPLC Analysis (Quantify this compound & Degradants) Sampling->Analysis Kinetics Determine Degradation Kinetics Analysis->Kinetics ShelfLife Predict Shelf Life Kinetics->ShelfLife

Caption: Experimental workflow for this compound stability testing.

DegradationPathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Heat Reduction Reduction This compound->Reduction Reducing Agent Photodegradation Photodegradation (UV Light) This compound->Photodegradation hv Ketones Ketones Oxidation->Ketones Alcohols Alcohols Oxidation->Alcohols Reduction->Alcohols Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of the Polycyclic Musks: Versalide and Tonalide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural, synthetic, and biological profiles of two widely recognized synthetic fragrances.

Versalide and Tonalide (B74961) are two prominent members of the polycyclic musk family, a class of synthetic compounds valued for their rich, musk-like aromas and fixative properties in the fragrance industry. Despite their similar olfactory characteristics and shared molecular formula, their distinct structural arrangements give rise to differences in their physicochemical properties, synthetic routes, and biological activities. This guide provides a comprehensive comparison of this compound and Tonalide, presenting key experimental data and methodologies to inform researchers, scientists, and drug development professionals.

Structural Comparison: Isomers with Distinct Architectures

This compound and Tonalide are structural isomers, both possessing the chemical formula C₁₈H₂₆O and a molecular weight of 258.4 g/mol .[1][2] Their core structure is a substituted tetrahydronaphthalene ring system. However, the arrangement of the alkyl and acetyl groups on this core scaffold differentiates them, leading to unique three-dimensional shapes that influence their interaction with biological systems.

This compound, chemically known as 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone, features an ethyl group at the 3-position and an acetyl group at the 2-position of the naphthalene (B1677914) ring.[1] In contrast, Tonalide, or 1-(3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, has a methyl group at the 3-position and an additional methyl group at the 6-position, with the acetyl group also at the 2-position.[2]

This compound vs Tonalide Structures cluster_this compound This compound cluster_tonalide Tonalide versalide_img versalide_img versalide_label 1-(3-ethyl-5,5,8,8-tetramethyl- 6,7-dihydronaphthalen-2-yl)ethanone tonalide_img tonalide_img tonalide_label 1-(3,5,5,6,8,8-hexamethyl- 5,6,7,8-tetrahydro-2-naphthalenyl)ethanone

Figure 1. Chemical structures of this compound and Tonalide.

Physicochemical Properties

The subtle differences in their molecular architecture influence their physical and chemical properties. A summary of their key physicochemical data is presented in the table below. It is important to note that due to limited experimental data for this compound, some of its reported values are calculated or inferred from data on Tonalide.[3]

PropertyThis compoundTonalide
IUPAC Name 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[1]1-(3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydro-2-naphthalenyl)ethanone[2]
CAS Number 88-29-9[1]21145-77-7, 1506-02-1[3]
Molecular Formula C₁₈H₂₆O[1]C₁₈H₂₆O[2]
Molecular Weight 258.4 g/mol [1]258.4 g/mol [2]
Appearance Colorless crystals[4][5]White crystalline solid[6]
Melting Point 45-47 °C[4][7]55-60 °C[6][8]
Boiling Point 130 °C at 2 mmHg[7]~326-350 °C at 760 mmHg[6][9]
Solubility Insoluble in water; soluble in alcohol[4][5]Insoluble in water; soluble in ethanol, methanol, isopropanol[9]
log Kow (Octanol-Water Partition Coefficient) 5.5 (calculated)[10]5.3 - 5.7 (experimental)[11]

Synthesis Methodologies

The industrial synthesis of both this compound and Tonalide typically involves Friedel-Crafts reactions to construct the substituted tetrahydronaphthalene core.

This compound Synthesis

The synthesis of this compound is a multi-step process that commences with the reaction of ethylbenzene (B125841) and 2,5-dichloro-2,5-dimethylhexane.[4][12] This initial step forms the tetrahydronaphthalene backbone. Subsequent acylation introduces the acetyl group to yield this compound. Purification is typically achieved through distillation.[12] While the general pathway is known, detailed, publicly available experimental protocols are scarce.

Tonalide Synthesis: A Detailed Experimental Protocol

The synthesis of Tonalide is well-documented, often involving a two-step Friedel-Crafts reaction sequence. A representative experimental protocol based on patent literature is outlined below.[13][14]

Step 1: Friedel-Crafts Alkylation to form 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT)

  • Reactants: p-cymene, 2,3-dimethyl-1-butene, and tert-butyl chloride.

  • Catalyst: A mixed Lewis acid catalyst, such as anhydrous aluminum trichloride (B1173362) (AlCl₃) and concentrated sulfuric acid.[13]

  • Solvent: A non-polar solvent like cyclohexane (B81311) or benzene.[13]

  • Procedure:

    • To a cooled, stirred solution of the Lewis acid catalyst in the solvent, a mixture of p-cymene, 2,3-dimethyl-1-butene, and tert-butyl chloride is added dropwise, maintaining the reaction temperature below 35 °C.[13]

    • After the addition is complete, the reaction is stirred for an additional 0.5-1 hour.[13]

    • The reaction mixture is then quenched by pouring it into ice water.

    • The organic layer is separated, washed with a sodium carbonate solution until neutral, and then dried.

    • The solvent is removed, and the crude product (HMT) is purified by distillation.

Step 2: Friedel-Crafts Acylation to form Tonalide

  • Reactants: HMT and acetyl chloride.

  • Catalyst: Anhydrous aluminum trichloride (AlCl₃).[14]

  • Solvent: An ether solvent such as methyl tert-butyl ether.[13]

  • Procedure:

    • Anhydrous aluminum trichloride is suspended in the solvent and cooled.

    • Acetyl chloride is added slowly to the cooled suspension.

    • A solution of HMT in the same solvent is then added dropwise to the mixture.[13]

    • The reaction is stirred for approximately 1-3 hours after the addition is complete.[14]

    • The reaction is quenched with ice water.

    • The organic layer is separated, washed, dried, and the solvent is evaporated.

    • The final product, Tonalide, is purified by recrystallization from ethanol.

Tonalide Synthesis Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Friedel-Crafts Acylation p_cymene p-Cymene alkylation Friedel-Crafts Alkylation (AlCl₃, H₂SO₄) p_cymene->alkylation dm_butene 2,3-Dimethyl-1-butene dm_butene->alkylation t_butyl_chloride tert-Butyl chloride t_butyl_chloride->alkylation hmt 1,1,3,4,4,6-Hexamethyl- 1,2,3,4-tetrahydronaphthalene (HMT) alkylation->hmt acylation Friedel-Crafts Acylation (AlCl₃) hmt->acylation acetyl_chloride Acetyl Chloride acetyl_chloride->acylation tonalide Tonalide acylation->tonalide

Figure 2. General workflow for the synthesis of Tonalide.

Biological Activity and Toxicity Profile

The biological activities of this compound and Tonalide have been the subject of numerous studies, particularly concerning their potential toxicity.

ParameterThis compoundTonalide
Acute Oral LD₅₀ (rat) 260 - 316 mg/kg[1][15]570 - 1377 mg/kg[16]
Acute Dermal LD₅₀ (rat) 584 mg/kg[1][15]> 5000 mg/kg[16]
Primary Biological Effect Neurotoxicity at high concentrations[12]Potential endocrine disruption[17]
This compound

This compound has been shown to exhibit neurotoxic effects at higher concentrations.[12] Studies in animal models have indicated that exposure can lead to hyperactivity followed by depression, suggesting significant effects on the central nervous system.[12] Due to these neurotoxicity concerns, the use of this compound in fragrance preparations has been largely discontinued.[4][5]

Experimental Protocol for Acute Toxicity Testing (General)

Acute toxicity studies, such as those determining LD₅₀ values, are typically conducted in accordance with standardized guidelines, for example, from the Organisation for Economic Co-operation and Development (OECD). A general protocol involves:

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used.

  • Dosage: The test substance is administered in graduated doses to several groups of animals. A control group receives the vehicle only.

  • Administration: For oral toxicity, the substance is typically administered by gavage. For dermal toxicity, it is applied to a shaved area of the skin.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[16]

  • Data Analysis: The LD₅₀, the dose estimated to be lethal to 50% of the test animals, is calculated using statistical methods.

Tonalide

Tonalide has been investigated for its potential as an endocrine disruptor, with some studies suggesting weak estrogenic activity.[17] However, in vivo studies have not consistently demonstrated significant endocrine-related effects.[16] Tonalide is considered to have moderate acute oral toxicity and low acute dermal toxicity.[16] It has been detected in human tissues, including breast milk and adipose tissue, indicating its potential for bioaccumulation.[16]

Conclusion

This compound and Tonalide, while serving similar purposes in the fragrance industry, are distinct chemical entities with notable differences in their structure, synthesis, and biological profiles. Tonalide is generally considered to have a more favorable toxicological profile than this compound, which has been largely phased out due to neurotoxicity concerns. The detailed synthetic protocol for Tonalide provides a clear pathway for its production, while the synthesis of this compound is less specifically documented in open literature. For researchers and professionals in drug development, understanding these differences is crucial for assessing the potential applications and risks associated with these and other related polycyclic musk compounds. Further research into the detailed mechanisms of their biological activities and their environmental fate is warranted.

References

A Comparative Analysis of the Neurotoxicity of Versalide and Other Polycyclic Musks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxicity of Versalide (AETT), a historically used polycyclic musk, and other more contemporary polycyclic musks such as Galaxolide (HHCB) and Tonalide (AHTN). Due to its significant neurotoxic effects, this compound has been largely withdrawn from consumer products, while the safety of other polycyclic musks continues to be an area of active research.[1][2] This document synthesizes available experimental data to facilitate a comparative understanding of their neurotoxic potential.

Quantitative Neurotoxicity Data

The following tables summarize key quantitative data from various studies. It is important to note that the experimental models and endpoints for this compound and other polycyclic musks differ significantly, reflecting the different eras of research and regulatory focus.

Table 1: Acute Toxicity Data

CompoundTest OrganismRoute of AdministrationLD50/LC50/EC50Reference
This compound (AETT) RatOral260 - 316 mg/kg[1][3]
RatDermal584 mg/kg[1][3][4]
RatIntraperitoneal126 mg/kg[4]
MouseOral (LDLo)470 mg/kg[4]
Tonalide (AHTN) Freshwater Mussel (glochidia)Aquatic24-h LC50: 454 - 850 µg/L[5]
Freshwater Mussel (juvenile)Aquatic96-h EC50 (growth): 108 - 1034 µg/L[5]
Galaxolide (HHCB) Freshwater Mussel (glochidia)Aquatic24-h LC50: 1000 - >1750 µg/L[5]
Freshwater Mussel (juvenile)Aquatic96-h EC50 (growth): 153 - 831 µg/L[5]

LD50 (Median Lethal Dose): The dose required to kill half the members of a tested population.[6] LC50 (Median Lethal Concentration): The concentration in water that is lethal to 50% of a test population. EC50 (Median Effective Concentration): The concentration that induces a response halfway between the baseline and maximum after a specified exposure time. LDLo (Lowest Published Lethal Dose).

Table 2: In Vivo Neurotoxic Effects of this compound in Rats

Study DurationRouteDoseObserved EffectsReference
26 weeksDermal≥ 9.1 mg/kg/dayHyperexcitability, blue-colored skin.[3]
26 weeksDermal17.1 or 18 mg/kg/dayFocal vacuolisation of the brain and spinal cord.[3]
13 and 26 weeksDermal≥ 9 mg/kg/dayClear signs of neurotoxicity and neuropathological changes. NOAEL: 3 mg/kg/day.[3]
20 weeksOral (diet)25 or 50 mg/kg/dayHindlimb weakness, ataxia, tremors.[3]
Repeated ExposureNot SpecifiedNot SpecifiedHyperirritability, limb weakness, progressive neuronal ceroid degeneration, myelin bubbling.[7]

NOAEL (No Observed Adverse Effect Level): The highest tested dose of a substance at which no adverse effect is found.

Experimental Protocols

In Vivo Neurotoxicity Assessment of this compound (General Methodological Approach)

Based on historical reports, studies on this compound's neurotoxicity in rats likely followed protocols similar to this:

  • Animal Model: Wistar or Sprague-Dawley rats were commonly used.

  • Administration: this compound was administered either orally (mixed in the diet) or dermally (applied to the skin, often in an ethanol (B145695) vehicle).

  • Dosing: Animals were exposed to varying doses of this compound daily for sub-chronic to chronic durations (e.g., 13 to 26 weeks).

  • Observation: Behavioral changes such as hyperactivity, ataxia, tremors, and gait disturbances were recorded.[1][2] Physical changes, like skin discoloration, were also noted.[2][3]

  • Neuropathology: After the exposure period, animals were euthanized, and nervous tissues (brain, spinal cord, peripheral nerves) were collected for histopathological examination. This involved fixing the tissues, sectioning them, and staining to observe changes in neuronal structure, such as myelin degeneration and the presence of ceroid bodies.[7]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This method is commonly used to assess the neurotoxic potential of compounds like Galaxolide and Tonalide by measuring their ability to inhibit the enzyme acetylcholinesterase.

  • Reagents: Acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer solution, and the test compound (polycyclic musk).

  • Procedure:

    • The test compound is pre-incubated with the AChE enzyme in a buffer solution.

    • The substrate, acetylthiocholine, is added to initiate the enzymatic reaction.

    • AChE hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate.

    • Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The inhibition of AChE activity by the test compound is calculated by comparing the rate of the reaction with and without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.

Signaling Pathways and Mechanisms of Neurotoxicity

The precise signaling pathways for this compound's neurotoxicity are not well-elucidated in the available literature. However, for other polycyclic musks and neurotoxicants, some pathways have been implicated.

G Potential Signaling Pathway for Polycyclic Musk Neurotoxicity PCM Polycyclic Musks (e.g., Tonalide) Cell Neuronal Cell PCM->Cell MAPK MAPK Signaling Pathway (p38, ERK) Cell->MAPK Activation OxidativeStress Oxidative Stress MAPK->OxidativeStress Apoptosis Apoptosis MAPK->Apoptosis Neuroinflammation Neuroinflammation MAPK->Neuroinflammation

Caption: Potential involvement of the MAPK signaling pathway in polycyclic musk-induced neurotoxicity.

Studies on Tonalide have suggested its involvement in altering the mitogen-activated protein kinase (MAPK) signaling pathway in mouse embryonic stem cells.[8] This pathway is crucial in regulating cellular processes like stress response, apoptosis, and inflammation. Dysregulation of MAPK signaling by environmental toxicants can lead to neuronal cell death and neuroinflammation.

G Documented Neurotoxic Effects of this compound (AETT) This compound This compound (AETT) Exposure CNS Central Nervous System This compound->CNS PNS Peripheral Nervous System This compound->PNS Myelin Myelin Sheath CNS->Myelin Degeneration Neuron Neuron CNS->Neuron Ceroid Degeneration PNS->Myelin Degeneration Behavior Behavioral Abnormalities Myelin->Behavior Leads to Neuron->Behavior Leads to

Caption: Summary of the observed neurotoxic effects of this compound on the nervous system.

This compound is known to cause demyelination in both the central and peripheral nervous systems.[1] It also leads to the accumulation of ceroid lipofuscin in neurons, a hallmark of neuronal ceroid lipofuscinoses, which are a group of neurodegenerative disorders.[7] These pathological changes manifest as behavioral abnormalities, including ataxia and tremors.[4]

Conclusion

The available evidence clearly establishes this compound (AETT) as a potent neurotoxin, with in vivo studies demonstrating significant adverse effects on the central and peripheral nervous systems.[1][7] This has led to its prohibition in fragrance applications.[2] Other polycyclic musks, such as Galaxolide and Tonalide, have been the subject of more recent research, which has revealed potential for neurotoxicity through mechanisms like acetylcholinesterase inhibition and induction of oxidative stress. However, the neurotoxic potency of these compounds appears to be lower than that of this compound, based on the available data. It is crucial for researchers and drug development professionals to be aware of the differing neurotoxic profiles of these compounds. The historical case of this compound serves as an important reminder of the potential for fragrance ingredients to exert significant neurotoxic effects. Further research using standardized, modern methodologies, including in vitro human cell-based models and a focus on elucidating specific signaling pathways, is needed for a more direct and comprehensive comparison of the neurotoxic risks posed by different polycyclic musks.

References

A Comparative Analysis of the Physicochemical Properties of Versalide and Galaxolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of two common polycyclic musk compounds, Versalide and Galaxolide. The information presented is intended to assist researchers in understanding the fundamental characteristics of these fragrance ingredients, which may influence their environmental fate, bioavailability, and potential toxicological profiles. All quantitative data is supported by experimental protocols for key measurements.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and Galaxolide, facilitating a direct comparison of their fundamental characteristics.

PropertyThis compoundGalaxolide
CAS Number 88-29-9[1]1222-05-5[2]
Molecular Formula C₁₈H₂₆O[1][3][4][5][6]C₁₈H₂₆O[2][7][8]
Molecular Weight ( g/mol ) 258.40[1][3][5]258.41[9]
Physical State Solid[3][4]Viscous Liquid[7][9][10]
Melting Point (°C) 45 - 47[4][5][11]-20[2][7]
Boiling Point (°C) 130 (at 2 mmHg)[4][5]; 361.9 (at 760 mmHg, est.)[12]128 (at 0.8 mmHg); ~330 (estimated)[2][7]
Vapor Pressure (mmHg at 25°C) 2.01 x 10⁻⁵[12]1.43 x 10⁻⁴ (at 23°C)[9][10]; 5.45 x 10⁻⁴
Octanol-Water Partition Coefficient (logP) 5.037 (est.)[4]; 5.5 (XLogP3)[12]5.3 - 5.9[2]; 5.9; 5.92[9]
Water Solubility (mg/L at 25°C) 0.012 (temperature not stated)[4][12]1.75

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for data reproducibility and comparison. The following are standard experimental protocols for measuring the octanol-water partition coefficient (logP) and water solubility.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method (OECD Guideline 107)

The shake-flask method is a widely accepted direct method for determining the logP of a substance.

Principle: A solution of the test substance in a two-phase system of n-octanol and water is established. The concentration of the substance in each phase is measured after equilibrium has been reached. The partition coefficient is the ratio of the concentration of the substance in the octanol (B41247) phase to its concentration in the water phase.

Procedure:

  • Preparation of Solvents: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Test Substance Preparation: A stock solution of the test substance (this compound or Galaxolide) is prepared in the appropriate solvent (either water or n-octanol). The concentration should not exceed 0.01 mol/L in either phase.

  • Partitioning: A defined volume of the stock solution is added to a suitable vessel containing known volumes of both n-octanol and water. The vessel is then sealed and shaken at a constant temperature (e.g., 25°C) until equilibrium is reached. The time required to reach equilibrium should be determined in preliminary experiments.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.

1. Column Elution Method (for solubilities < 10 mg/L):

Principle: A column is packed with an inert carrier material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the water solubility.

Procedure:

  • Column Preparation: A suitable amount of the test substance (this compound) is dissolved in a volatile solvent and coated onto an inert carrier material (e.g., glass beads or silica (B1680970) gel). The solvent is then evaporated. The coated carrier is packed into a column.

  • Elution: Water is passed through the column at a constant, low flow rate. The temperature is maintained at a constant value (e.g., 25°C).

  • Analysis: The concentration of the substance in the collected fractions of the eluate is determined by a suitable analytical method (e.g., GC-MS).

  • Determination of Solubility: A plot of concentration versus time (or volume) is constructed. The plateau of this curve indicates the saturation concentration, which is the water solubility of the substance.

2. Flask Method (for solubilities > 10 mg/L):

Principle: An excess amount of the test substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.

Procedure:

  • Equilibration: An amount of the test substance (Galaxolide) in excess of its expected solubility is added to a flask containing a known volume of water.

  • Stirring: The mixture is stirred at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The undissolved substance is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., GC-MS). This concentration represents the water solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination and comparison of the physicochemical properties of this compound and Galaxolide.

G cluster_start Start cluster_exp Experimental Determination cluster_analysis Analysis & Comparison cluster_end Output Start Select Compounds: This compound & Galaxolide logP logP Determination (OECD 107) Start->logP Perform Experiments Solubility Water Solubility (OECD 105) Start->Solubility Perform Experiments Other Other Properties (MP, BP, VP) Start->Other Perform Experiments Data Data Collection & Tabulation logP->Data Solubility->Data Other->Data Compare Comparative Analysis Data->Compare Guide Publish Comparison Guide Compare->Guide

Caption: Workflow for comparing physicochemical properties.

References

A Comparative Guide to Analytical Method Validation for Versalide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Versalide, a synthetic polycyclic musk. The focus is on the validation of these methods, with supporting experimental data to aid researchers in selecting the most appropriate technique for their specific needs. This document adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Introduction to this compound and Analytical Challenges

This compound (1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone) is a fragrance ingredient previously used in a variety of consumer products. Due to its persistence and potential for bioaccumulation, accurate and reliable quantification in various matrices is crucial for environmental monitoring, toxicological studies, and quality control in industries where its presence may be of concern. The primary analytical techniques for the quantification of this compound and other synthetic musks are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence (FLD) or mass spectrometry (MS) detectors.

The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters, as stipulated by ICH guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a fluorescence detector (FLD) or a mass spectrometer (MS), offers a powerful alternative, especially for compounds that are less volatile or thermally labile.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by detection of fluorescent compounds.
Applicability Ideal for volatile and thermally stable compounds like this compound.Suitable for a wide range of compounds, including those with native fluorescence or those that can be derivatized to be fluorescent.
Sample Volatility RequiredNot required
Selectivity High, especially with tandem MS (MS/MS) which offers excellent specificity.High for fluorescent compounds, reducing matrix interference.
Sensitivity Generally high, with low limits of detection.Can be very high for compounds with high quantum yields of fluorescence.
Cost & Complexity Moderate to high cost and complexity.Lower initial cost for HPLC-FLD systems compared to LC-MS.

Quantitative Data Summary

The following tables summarize the validation parameters for representative analytical methods for the quantification of polycyclic musks, including data relevant to this compound and its close structural analog, Galaxolide.

Table 1: GC-MS Method Validation Parameters for Polycyclic Musks

Validation ParameterTypical Performance Data
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.018 - 0.034 µg/L[1]
Limit of Quantification (LOQ) 0.058 - 0.107 µg/L[1]
Accuracy (Recovery) 79.9 - 113%[2]
Precision (RSD) 5.4 - 22%[2]

Table 2: HPLC-FLD Method Validation Parameters for Galaxolide (as a this compound analog)

Validation ParameterPerformance Data
Linearity Range 0.005 - 1.002 mg/kg
Limit of Detection (LOD) 0.001 mg/kg
Repeatability (RSD) 0.7 - 11.3%
Intermediate Precision (RSD) 2.5%
Accuracy (Recovery) 65 - 95%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Polycyclic Musks

This protocol is a representative example for the analysis of polycyclic musks in environmental or biological samples.

a. Sample Preparation (Solid Phase Extraction - SPE)

  • A known volume of the sample is passed through a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.

  • The cartridge is washed with water to remove interfering polar compounds.

  • The analytes are eluted with a suitable organic solvent (e.g., ethyl acetate).

  • The eluate is concentrated under a gentle stream of nitrogen.

  • The residue is reconstituted in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

b. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 280°C at 5°C/min, and hold for 10 min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Galaxolide

This protocol is based on a validated method for Galaxolide and can be adapted for other fluorescent polycyclic musks.

a. Sample Preparation (Dispersive Solid-Phase Extraction - dSPE)

  • A known weight of the sample is homogenized with an appropriate solvent (e.g., acetonitrile).

  • Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

  • The mixture is centrifuged, and an aliquot of the supernatant is taken.

  • A dSPE cleanup step is performed by adding a sorbent (e.g., C18, PSA) to remove interfering matrix components.

  • The mixture is vortexed and centrifuged.

  • The supernatant is filtered and injected into the HPLC system.

b. HPLC-FLD Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Excitation wavelength of 254 nm and emission wavelength of 290 nm.

  • Injection Volume: 20 µL.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting p1 Define Analytical Method & Purpose p2 Establish Validation Parameters & Acceptance Criteria p1->p2 p3 Write Validation Protocol p2->p3 e1 Prepare Standards & Samples p3->e1 e2 Perform Analytical Measurements e1->e2 e3 Collect Raw Data e2->e3 d1 Analyze Data & Perform Statistical Calculations e3->d1 d2 Compare Results with Acceptance Criteria d1->d2 d2->p1 Revise Method (if criteria not met) d3 Generate Validation Report d2->d3 end Validated Method Ready for Routine Use d3->end Method Validated Method_Comparison_Logic cluster_analyte Analyte Properties cluster_method Analytical Method Choice cluster_decision Decision Factors prop This compound (Polycyclic Musk) vol Volatile & Thermally Stable prop->vol fluor Potentially Fluorescent prop->fluor gcms GC-MS vol->gcms Suitable for hplc HPLC-FLD / LC-MS fluor->hplc Suitable for sens Required Sensitivity gcms->sens matrix Sample Matrix Complexity gcms->matrix cost Cost & Availability gcms->cost hplc->sens hplc->matrix hplc->cost

References

The Challenge of Specificity: Evaluating Versalide Cross-Reactivity in Immunoassays for Synthetic Musks

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in current analytical methods is the lack of specific immunoassay data for the polycyclic musk, Versalide (also known as Traseolide or ATII). While immunoassays offer a rapid and high-throughput screening alternative to traditional chromatographic techniques for monitoring synthetic musks in various matrices, the potential for cross-reactivity among structurally similar musk compounds remains a significant concern. To date, publicly available research has not provided quantitative data on the cross-reactivity of this compound in immunoassays developed for other common polycyclic musks, such as Galaxolide (HHCB) or Tonalide (AHTN).

This guide aims to address this knowledge gap by outlining the critical need for such data, presenting a generalized experimental protocol for assessing cross-reactivity, and illustrating the expected data output and its interpretation. This information is essential for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of immunoassay-based detection of synthetic musks.

Understanding the Structural Basis for Potential Cross-Reactivity

This compound shares a core tetralin structure with other polycyclic musks, which is the likely source of antibody cross-reactivity. The specificity of an antibody is determined by its ability to recognize and bind to a unique epitope on the target molecule. Minor differences in the side chains and substitution patterns on the aromatic ring system of different musk compounds can lead to varying degrees of antibody binding.

Key Polycyclic Musk Structures:

Compound NameAbbreviationChemical Structure
This compoundATII1-(3-Ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone
TonalideAHTN7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene
GalaxolideHHCB1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene
PhantolideAHMI6-Acetyl-1,1,2,3,3,5-hexamethylindan
CelestolideADBI4-Acetyl-1,1-dimethyl-6-tert-butylindan

Note: The structural similarities, particularly the shared core moieties, highlight the potential for an antibody generated against one polycyclic musk to exhibit cross-reactivity with others.

A Framework for Assessing Cross-Reactivity: Experimental Protocol

The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to determine the cross-reactivity of this compound with an immunoassay developed for a different target musk (e.g., Tonalide).

1. Reagents and Materials:

  • Microtiter plates (96-well) coated with the target musk-protein conjugate (e.g., Tonalide-BSA).

  • Monoclonal or polyclonal antibody specific to the target musk.

  • Standard solutions of the target musk and potential cross-reactants (this compound, Galaxolide, etc.) of known concentrations.

  • Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

2. Assay Procedure:

  • Coating: Coat the wells of a microtiter plate with the target musk-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding assay buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add standard solutions of the target musk or the test compounds (this compound and other musks) at various concentrations to the wells. Immediately add the primary antibody to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance against the concentration of the target musk standard.

  • Determine the IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the target musk and for each of the tested cross-reactants.

  • Calculate the percent cross-reactivity (%CR) for each compound using the following formula:

    %CR = (IC₅₀ of Target Musk / IC₅₀ of Test Compound) x 100

Hypothetical Cross-Reactivity Data for a Tonalide (AHTN) Immunoassay

The following table presents hypothetical data to illustrate how the cross-reactivity of this compound and other musks would be presented in a comparison guide.

CompoundAbbreviationIC₅₀ (ng/mL)Cross-Reactivity (%)
TonalideAHTN10100
This compound ATII 50 20
GalaxolideHHCB2005
PhantolideAHMI10001
CelestolideADBI>5000<0.2

This hypothetical data suggests that in an immunoassay developed for Tonalide, this compound exhibits a significant cross-reactivity of 20%. This would mean that the presence of this compound in a sample could lead to an overestimation of the Tonalide concentration.

Visualizing the Immunoassay Workflow

To further clarify the experimental process, the following diagram illustrates the competitive ELISA workflow for determining musk cross-reactivity.

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with Target Musk-Protein Conjugate p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 a1 Add Standards/Samples (Target Musk, this compound, etc.) p4->a1 a2 Add Primary Antibody a1->a2 a3 Incubate a2->a3 a4 Wash a3->a4 d1 Add Enzyme-Conjugated Secondary Antibody a4->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Incubate (Dark) d4->d5 d6 Add Stop Solution d5->d6 an1 Read Absorbance d6->an1 an2 Calculate IC50 and % Cross-Reactivity an1->an2

Competitive ELISA workflow for musk cross-reactivity.

Conclusion and Future Directions

The absence of published data on the cross-reactivity of this compound in immunoassays for other synthetic musks represents a significant void in the analytical toolkit for environmental and biological monitoring. The structural similarities among polycyclic musks strongly suggest that cross-reactivity is a potential issue that can compromise the accuracy of immunoassay results.

Therefore, there is a pressing need for studies that systematically evaluate the specificity of existing and newly developed immunoassays for a broad range of polycyclic musks, including this compound. The generation of comprehensive cross-reactivity data, presented in a clear and standardized format, will be invaluable for researchers in selecting and validating appropriate analytical methods and for accurately interpreting the resulting data. Such efforts will ultimately contribute to a more precise understanding of the environmental fate and human exposure to these ubiquitous fragrance compounds.

A Comparative Study of Versalide and its Potential Degradation Products: A Framework for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versalide (1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone), a synthetic polycyclic musk, was previously utilized as a fragrance ingredient in a variety of consumer products.[1][2] However, due to concerns regarding its neurotoxic effects, its use has been largely discontinued.[1][3] The environmental fate and potential toxicity of its degradation products remain a subject of interest. This guide provides a comparative framework for studying this compound and its potential degradation products, outlining hypothetical degradation pathways, experimental protocols for forced degradation studies, and analytical methodologies for their characterization. Due to a lack of publicly available experimental data on the specific degradation products of this compound, this document serves as a theoretical and practical guide for initiating such a study.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for designing experimental protocols and understanding its environmental distribution.

PropertyValueReference
Chemical Formula C₁₈H₂₆O
Molecular Weight 258.4 g/mol
Appearance Colorless crystals[1][4]
Melting Point 45 °C[1][4]
Boiling Point 130 °C at 2 mmHg[1][4]
Water Solubility Very low (insoluble)[1][4]
LogP (octanol-water) 5.037 (estimated)[4]

Hypothetical Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated under various environmental and laboratory conditions. These include oxidation, reduction, and substitution reactions.[5]

Oxidative Degradation

Oxidation of this compound could target the acetyl group and the ethyl group on the aromatic ring, as well as the benzylic positions of the tetralin ring system. Potential degradation products include ketones and alcohols.[5]

Oxidation_Pathway This compound This compound Oxidized_Product_1 Ketone Derivative (Oxidation of ethyl group) This compound->Oxidized_Product_1 [O] Oxidized_Product_2 Alcohol Derivative (Oxidation at benzylic position) This compound->Oxidized_Product_2 [O] Oxidized_Product_3 Carboxylic Acid Derivative (Further oxidation) Oxidized_Product_1->Oxidized_Product_3 [O] Reduction_Pathway This compound This compound Reduced_Product Alcohol Derivative (Reduction of acetyl group) This compound->Reduced_Product [H] Experimental_Workflow cluster_degradation Forced Degradation cluster_analysis Analysis cluster_comparison Comparative Study Versalide_Sample This compound Solution Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) Versalide_Sample->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Versalide_Sample->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂) Versalide_Sample->Oxidation Photodegradation Photodegradation (UV Lamp) Versalide_Sample->Photodegradation HPLC HPLC-UV/DAD (Separation & Quantitation) Acid_Hydrolysis->HPLC Base_Hydrolysis->HPLC Oxidation->HPLC Photodegradation->HPLC LC_MS LC-MS/MS (Identification) HPLC->LC_MS Toxicity_Assay Toxicity Assays (e.g., in vitro cell lines) HPLC->Toxicity_Assay Property_Analysis Physicochemical Property Analysis HPLC->Property_Analysis NMR NMR Spectroscopy (Structure Elucidation) LC_MS->NMR This compound This compound This compound->Toxicity_Assay This compound->Property_Analysis

References

A Comparative Environmental Risk Assessment: Versalide vs. Modern Synthetic Musks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental footprint of chemical compounds is a critical aspect of sustainable science. This guide provides a detailed comparison of the environmental impact of Versalide, a polycyclic musk, with that of modern macrocyclic and alicyclic musks, supported by experimental data and standardized testing protocols.

The use of synthetic musks as fragrance ingredients has been a common practice in a wide array of consumer products. However, concerns over their environmental persistence, bioaccumulation potential, and ecotoxicity have led to a shift away from older compounds, like the polycyclic musk this compound, towards newer, more environmentally benign alternatives. This guide outlines the key environmental parameters of this compound and compares them with those of Ambrettolide (a macrocyclic musk) and Helvetolide (an alicyclic musk) to highlight the advancements in developing safer fragrance ingredients.

Quantitative Environmental Impact Assessment

The following table summarizes the key environmental indicators for this compound and two representative modern synthetic musks. Lower Log Kow and Bioconcentration Factor (BCF) values are indicative of a lower potential for bioaccumulation. Higher biodegradability percentages signify a faster breakdown in the environment, reducing long-term exposure and risk.

ParameterThis compound (Polycyclic Musk)Ambrettolide (Macrocyclic Musk)Helvetolide (Alicyclic Musk)
Log Kow (Octanol-Water Partition Coefficient) 5.7 - 6.425.375.46
Bioconcentration Factor (BCF) (L/kg) ~1,630 - 2,948~559 - 1,62810 - 22
Biodegradability (OECD 301) Not readily biodegradableReadily biodegradable (84% in 28 days, OECD 301F)[1]Not readily biodegradable (17% in 28 days, OECD 301D; 21% in 28 days, OECD 301B)[2][3]
Aquatic Toxicity (Fish, 96h LC50) Data not readily availableVery toxic to aquatic life3.6 mg/L[3]

Environmental Risk Assessment Workflow

The environmental risk of fragrance ingredients is typically evaluated through a structured workflow. This process, from initial characterization to risk assessment, is crucial for ensuring environmental safety.

cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Risk Characterization a Chemical Identification & Physicochemical Properties b Environmental Fate Analysis (Biodegradation, Hydrolysis) a->b c Ecotoxicity Testing (Aquatic, Sediment, Terrestrial) b->c f Predicted No-Effect Concentration (PNEC) Derivation c->f d Usage & Release Estimation e Environmental Concentration Modeling (PEC) d->e g Risk Quotient (RQ = PEC/PNEC) Calculation e->g f->g h Risk Management & Communication g->h

Caption: Environmental Risk Assessment Workflow for Fragrance Ingredients.

Detailed Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the data are reliable and comparable across different substances.

Biodegradability Assessment (OECD 301F: Manometric Respirometry Test)

This test evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms during its degradation.

  • Principle: A predetermined amount of the test substance is incubated in a sealed vessel with a mixed population of microorganisms (activated sludge) in a mineral medium. The consumption of oxygen is measured over a 28-day period using a respirometer.

  • Procedure:

    • The test substance is added to a mineral medium inoculated with activated sludge in a sealed respirometric flask.

    • A carbon dioxide absorber (e.g., potassium hydroxide) is placed in a separate compartment within the flask.

    • The flasks are incubated in the dark at a constant temperature (typically 20-24°C).

    • The pressure change resulting from oxygen consumption is monitored electronically.

    • The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the substance.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Bioconcentration Factor (BCF) Assessment (OECD 305: Bioconcentration: Flow-Through Fish Test)

This test determines the potential for a chemical to accumulate in fish from the surrounding water.

  • Principle: Fish are exposed to the test substance at a constant concentration in a flow-through system for a defined period (uptake phase), followed by a period in clean water (depuration phase).

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water. Water and fish samples are taken at regular intervals to measure the concentration of the substance.

    • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water. Fish samples are taken at intervals to measure the rate of elimination of the substance.

    • The concentration of the test substance in both water and fish tissue is determined using appropriate analytical methods.

  • Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish (at steady state) to the concentration in the water.

Aquatic Toxicity Assessment (OECD 203: Fish, Acute Toxicity Test)

This test evaluates the short-term toxicity of a chemical to fish.

  • Principle: Fish are exposed to a range of concentrations of the test substance for a 96-hour period.

  • Procedure:

    • Groups of fish are exposed to at least five different concentrations of the test substance in a geometric series. A control group is maintained in clean water.

    • The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Conclusion

The comparative data clearly demonstrate the improved environmental profile of modern macrocyclic and alicyclic musks over the older polycyclic musk, this compound. While this compound exhibits properties that lead to environmental concern, namely high bioaccumulation potential and poor biodegradability, modern alternatives like Ambrettolide and Helvetolide have been designed to be more environmentally friendly. Ambrettolide shows ready biodegradability and a lower BCF. Helvetolide, while not readily biodegradable under the stringent OECD 301 criteria, has a significantly lower BCF, indicating a much-reduced potential for bioaccumulation. This shift in chemical design reflects a commitment to developing sustainable fragrance ingredients with a minimized environmental impact. For researchers and professionals in fields where chemical selection is paramount, prioritizing substances with favorable environmental profiles is a crucial step towards responsible innovation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Versalide and Polycyclic Musks

Polycyclic musks are a class of synthetic fragrance compounds widely used in consumer products. This compound was a common ingredient in cosmetics and soaps until its neurotoxic effects were discovered in the late 1970s.[1] This discovery led to the cessation of its production.[1] The primary neurotoxic effects observed in animal studies, specifically in Wistar rats, include behavioral abnormalities such as gait disturbance and ataxia, which were attributed to myelin degeneration of the peripheral and central nervous systems.[1]

Comparative Toxicity Data

While a comprehensive QSAR study on the neurotoxicity of a series of this compound analogs is not available, a comparison of the known toxicological data for this compound and other structurally related polycyclic musks can provide insights into their structure-activity relationships. The following table summarizes available data, though it is important to note that the toxicological endpoints are not always directly comparable.

CompoundStructureCAS NumberMolecular FormulaKey Toxicological FindingsReference
This compound (AETT)
alt text
88-29-9C18H26ONeurotoxic; causes myelin degeneration and neuronal ceroid degeneration in rats.[1]
Tonalide (AHTN)
alt text
21145-77-7C18H26OLow acute toxicity (oral LD50 in rats: 570–1377 mg/kg bw).[2] Potential endocrine disruptor.[3][2][3]
Galaxolide (HHCB)
alt text
1222-05-5C18H26OLow acute toxicity. Classified as very toxic to aquatic life with long-lasting effects.[4] Potential endocrine disruptor.[3][3][4]
Celestolide (ADBI)
alt text
13171-00-1C17H24OPersistent in the environment and bioaccumulative. Toxic to aquatic organisms.[5][5]
Phantolide (AHMI)
alt text
15323-35-0C17H24ODetected in human breast milk and blood.[6][6]

Structure-Activity Relationship Insights

A comparative analysis of the molecular structures of this compound and its less neurotoxic analogs, such as Tonalide and Galaxolide, suggests that specific structural features may be critical for the observed neurotoxicity. While this compound and Tonalide are structural isomers, their substitution patterns on the tetralin ring system are different.[1] This difference in the position of the acetyl and alkyl groups likely influences the molecule's interaction with biological targets, leading to the distinct toxicological profiles. The planarity and lipophilicity of these molecules, which are important for their fragrance properties, also play a role in their ability to cross biological membranes and distribute into lipid-rich tissues like the nervous system.

Experimental Protocols for Neurotoxicity Assessment

To conduct a formal QSAR study on the neurotoxicity of this compound and its analogs, a standardized experimental protocol to generate consistent and quantitative data is essential. Based on the known effects of this compound, the following experimental methodologies would be appropriate:

In Vivo Neurotoxicity Assay in Rodents
  • Objective: To determine the dose-response relationship for neurotoxic effects, including behavioral changes and histopathological evidence of myelin and neuronal degeneration.

  • Test Animals: Wistar rats.

  • Procedure:

    • Administer the test compounds (this compound and its analogs) to different groups of rats at various dose levels via oral gavage or dermal application for a specified period (e.g., 90 days).

    • Conduct regular behavioral assessments, including tests for motor coordination (e.g., rotarod test) and gait analysis.

    • At the end of the study period, perform histopathological examination of the central and peripheral nervous systems.

    • Stain tissue sections to visualize myelin (e.g., Luxol Fast Blue stain) and look for evidence of demyelination and myelin bubbling.

    • Use specific markers to detect neuronal ceroid lipofuscinosis.

  • Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL) for each compound. Quantify the extent of myelin and neuronal damage at different doses.

In Vitro Myelination/Demyelination Assay
  • Objective: To assess the direct effects of the compounds on myelination and myelin sheath integrity in a controlled in vitro environment.

  • Cell Culture: Co-culture of primary neurons and oligodendrocytes (the myelin-producing cells of the central nervous system).

  • Procedure:

    • Establish the neuron-oligodendrocyte co-culture and induce myelination.

    • Expose the cultures to a range of concentrations of the test compounds.

    • After a defined exposure period, fix and stain the cells with antibodies against myelin basic protein (MBP) to visualize myelin sheaths.

    • Use high-content imaging and analysis to quantify the extent of myelination and any signs of demyelination or myelin sheath disruption.

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) for demyelination for each compound.

Logical Workflow for a QSAR Study of Polycyclic Musk Neurotoxicity

The following diagram illustrates the logical workflow for a comprehensive QSAR study on the neurotoxicity of this compound and related compounds.

QSAR_Workflow cluster_data Data Generation & Collection cluster_modeling QSAR Model Development cluster_application Model Application & Interpretation Compound_Library Compound Library (this compound & Analogs) Biological_Testing Biological Testing (In Vivo/In Vitro Neurotoxicity Assays) Compound_Library->Biological_Testing Descriptor_Calculation Molecular Descriptor Calculation (2D, 3D, etc.) Compound_Library->Descriptor_Calculation Activity_Data Quantitative Activity Data (e.g., EC50, NOAEL) Biological_Testing->Activity_Data Model_Building Model Building (e.g., MLR, PLS, Machine Learning) Activity_Data->Model_Building Descriptor_Calculation->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation Prediction Prediction of Toxicity for New/Untested Compounds Model_Validation->Prediction Interpretation Mechanistic Interpretation (Identifying key structural features) Model_Validation->Interpretation

Caption: Workflow for a QSAR study on polycyclic musk neurotoxicity.

Conclusion

While a formal QSAR study dedicated to the neurotoxicity of this compound and its analogs is absent from the scientific literature, the available toxicological data and structural comparisons provide a foundation for understanding the structure-activity relationships in this class of compounds. The pronounced neurotoxicity of this compound, in contrast to other widely used polycyclic musks, highlights the critical role of specific structural features in determining the safety profile of these fragrance ingredients. Future research employing standardized neurotoxicity assays and computational modeling, as outlined in this guide, would be invaluable for prospectively assessing the neurotoxic potential of new and existing synthetic musks, thereby ensuring consumer safety.

References

A Comparative Toxicological Profile of Versalide and its Isomer, Tonalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of Versalide (AETT) and its structural isomer, Tonalide (AHTN). Both are polycyclic musk compounds previously used as fragrance ingredients. However, significant differences in their toxicological endpoints have led to divergent regulatory statuses. This document summarizes key experimental data, outlines methodologies for pivotal studies, and visualizes relevant biological pathways to offer a comprehensive toxicological overview for the scientific community.

Quantitative Toxicological Data Summary

The following table summarizes the key toxicological data for this compound and Tonalide, compiled from various studies.

Toxicological EndpointThis compound (AETT)Tonalide (AHTN)
Acute Oral Toxicity (LD50) 260 - 316 mg/kg bw (rat)[1]570 - 1377 mg/kg bw (rat)[2]
Acute Dermal Toxicity (LD50) 584 mg/kg bw (rat)[1]>5000 mg/kg bw (rat)[2]
Skin Irritation Unlikely to cause severe irritation at concentrations below 4%[1].May be slightly irritating, particularly after repeated exposure[2].
Skin Sensitization No sensitization reactions observed in human volunteers at 4%[1].Weak intradermal sensitizer (B1316253) in guinea pigs. Negative in human studies[2].
Genotoxicity (Ames Test) Negative in five bacterial strains[1].Not expected to be genotoxic[2].
Genotoxicity (Micronucleus Test) Not foundNegative in an OECD TG 474 study[2].
Neurotoxicity Known neurotoxin, causing hyperactivity, depression, tremors, and neuronal degeneration[3].Classification for neurotoxicity is not warranted according to the EU CLP Regulation[4].
Endocrine Disruption Weak estrogenic activity suggested for polycyclic musks as a class[2].Weak endocrine activity observed in vitro, but no effects in an in vivo uterotrophic assay in mice[2].

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below, based on OECD guidelines.

Acute Oral Toxicity (OECD 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[5]

Procedure:

  • Animal Selection: Healthy young adult rats are typically used.

  • Housing and Feeding: Animals are caged individually with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before and after administration of the test substance.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Administration: A single dose is administered to the animals by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

  • Pathology: All animals (those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

Skin Sensitization: Local Lymph Node Assay (LLNA - OECD 429)

The LLNA is used to assess the skin sensitization potential of a substance.

Principle: The test is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen and is measured by the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.[6][7][8]

Procedure:

  • Animal Selection: Typically, female CBA/Ca or CBA/J mice are used.

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle. A minimum of three concentrations are prepared.

  • Administration: 25 µL of the test substance formulation or vehicle control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.[9]

  • Thymidine Injection: On day 5, all mice are injected intravenously with 3H-methyl thymidine.

  • Sample Collection: Five hours after the thymidine injection, the mice are sacrificed, and the auricular lymph nodes are excised.

  • Cell Proliferation Measurement: A single-cell suspension of lymph node cells is prepared and the incorporated radioactivity is measured by β-scintillation counting. The stimulation index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. When exposed to a mutagen, a reverse mutation can occur, restoring the gene's function and allowing the bacteria to grow on the deficient medium.[10][11][12]

Procedure:

  • Bacterial Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic.

  • Exposure: The bacteria are exposed to the test substance at various concentrations, with and without S9 mix. This can be done using the plate incorporation method or the pre-incubation method.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the toxicology of this compound and Tonalide.

G cluster_this compound This compound (AETT) Neurotoxicity Pathway This compound This compound Exposure cns Accumulation in Central Nervous System This compound->cns myelin Myelin Sheath Damage (Myelin Bubbling) cns->myelin neuronal_degen Neuronal Ceroid Degeneration cns->neuronal_degen clinical_signs Clinical Neurotoxic Signs (Hyperactivity, Tremors, Weakness) myelin->clinical_signs neuronal_degen->clinical_signs

Caption: Proposed neurotoxicity pathway of this compound (AETT).

G cluster_tonalide Tonalide (AHTN) Endocrine Disruption Pathway (In Vitro) tonalide Tonalide Exposure er_binding Binding to Estrogen Receptor (ER) tonalide->er_binding transcriptional_activity Modulation of ER-mediated Transcriptional Activity er_binding->transcriptional_activity cellular_response Weak Estrogenic/Anti-estrogenic Cellular Response transcriptional_activity->cellular_response in_vivo_outcome No Uterotrophic Effect in Vivo (Mice) cellular_response->in_vivo_outcome Lack of in vivo correlation

Caption: In vitro endocrine disruption pathway for Tonalide (AHTN).

G cluster_workflow Experimental Workflow: Acute Oral Toxicity (OECD 401) start Start animal_prep Animal Acclimation & Fasting start->animal_prep dosing Single Oral Gavage Dose Administration animal_prep->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis end End data_analysis->end

Caption: Workflow for an acute oral toxicity study (OECD 401).

Conclusion

The comparative toxicological data clearly indicate that this compound possesses a significantly more hazardous profile than its isomer, Tonalide. The pronounced neurotoxicity of this compound, leading to its withdrawal from commercial use, stands in contrast to Tonalide, for which neurotoxic effects have not been a primary concern. While Tonalide exhibits weak endocrine activity in vitro, this has not been substantiated by in vivo studies. This guide highlights the critical importance of evaluating individual isomers of chemical compounds, as structural similarities do not guarantee comparable toxicological properties. For researchers and professionals in drug development and chemical safety, these findings underscore the necessity of comprehensive, isomer-specific toxicological assessments.

References

Safety Operating Guide

Proper Disposal Procedures for Versalide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Versalide (CAS 88-29-9), a polycyclic musk compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance. This compound, also known as AETT, is no longer used as a fragrance ingredient due to its neurotoxic effects and is considered a hazardous substance.[1][2][3]

I. Understanding the Hazards

This compound presents several health and environmental risks that necessitate careful handling and disposal. It is classified as harmful if swallowed and is a skin and eye irritant.[1][4] Exposure can lead to neurotoxic effects, including hyperexcitability, tremors, and lack of coordination.[1][2] Environmentally, this compound is persistent and has the potential for bioaccumulation, posing a risk to aquatic and soil organisms.[5]

Key Safety and Hazard Information:

PropertyDataSource
Acute Oral Toxicity (LD50, rat) 260 mg/kg[4][6]
Acute Dermal Toxicity (LD50, rat) 584 mg/kg[4][6]
Primary Hazards Acute Toxic, Irritant[7]
GHS Classification Danger[7]
Environmental Fate Persistent and Bioaccumulative[5]
Regulatory Status Prohibited for use as a fragrance ingredient by IFRA[3][4]

II. Step-by-Step Disposal Protocol

Given its hazardous nature, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[8][9][10][11][12][13][14] Do not dispose of this compound down the drain or in regular trash.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

2. Segregation and Collection:

  • Solid this compound: Collect any solid this compound waste in a clearly labeled, sealed container.

  • Solutions Containing this compound: Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

  • Contaminated Materials: Any items such as pipette tips, gloves, and paper towels that have come into contact with this compound should be collected in a separate, sealed plastic bag or container and labeled as "this compound Contaminated Debris."

3. Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (AETT)"

  • The CAS Number: "88-29-9"

  • The primary hazards: "Toxic"

  • The date of accumulation.

4. Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.[10]

5. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[10][11][14]

  • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound if available.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Versalide_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste Streams ppe->segregate solid_waste Solid this compound Waste segregate->solid_waste liquid_waste Liquid this compound Waste segregate->liquid_waste contaminated_debris Contaminated Debris segregate->contaminated_debris collect_solid 3a. Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid 3b. Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_debris 3c. Collect in Labeled, Sealed Bag/Container contaminated_debris->collect_debris storage 4. Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_debris->storage disposal 5. Arrange for Professional Disposal (via EH&S or Licensed Contractor) storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific chemical hygiene plan and hazardous waste management procedures.

References

Essential Safety and Logistical Protocols for Handling Versalide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical, direct guidance on the safe handling, personal protective equipment (PPE), and disposal of Versalide. Adherence to these protocols is essential to mitigate health risks, particularly neurotoxicity, associated with this compound.

Quantitative Hazard Data

The following table summarizes key quantitative data for this compound, providing a clear reference for its physical properties and toxicity.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₆O[1]
Molecular Weight 258.4 g/mol [1]
Flash Point > 200.00 °F TCC (> 93.33 °C)[2]
Oral LD50 (rat) 260 mg/kg[2]
Dermal LD50 (rat) 584 mg/kg[2]

Personal Protective Equipment (PPE)

Due to the neurotoxic potential of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Eye and Face Protection
  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required whenever handling this compound. These goggles must provide a complete seal around the eyes to protect against splashes and fine particulates.

  • Secondary Protection: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.

Skin Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for tears or degradation before use. For prolonged or high-exposure tasks, consider using thicker, reusable gloves.

  • Lab Coat/Coveralls: A buttoned lab coat is required at a minimum. For tasks with a higher risk of contamination, chemical-resistant coveralls should be worn.

Respiratory Protection
  • While this compound is a solid with low volatility at room temperature, respiratory protection may be necessary if aerosols or dust are generated. In such cases, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety and compliance.

Handling and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from heat and light.[2] The container must be tightly sealed.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

Waste Disposal

Disposal of this compound and contaminated materials must be handled as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless their compatibility is confirmed.

  • Solid Waste Collection:

    • Place all contaminated solid waste (e.g., gloves, weighing papers, pipette tips) into a designated, durable, and leak-proof container lined with a heavy-duty plastic bag.[3]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[4][5]

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[3][4]

    • Do not fill the container beyond 90% of its capacity.[4]

  • Disposal Request: When the container is full, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the safe handling workflow for this compound and the logical hierarchy of hazard communication.

G cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal Receive Receive this compound Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry Place Inspect->Store Weigh Weigh Solid Store->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Collect Collect Solid Waste Experiment->Collect Label Label as Hazardous Waste Collect->Label Request Request EHS Pickup Label->Request

Caption: Safe Handling Workflow for this compound.

G cluster_hazard_info Hazard Information cluster_ppe Personal Protective Equipment (PPE) cluster_procedures Safe Work Procedures SDS Safety Data Sheet (SDS) Eye Chemical Splash Goggles (ANSI Z87.1 / EN 166) SDS->Eye Skin Nitrile/Neoprene Gloves Lab Coat/Coveralls SDS->Skin Respiratory Respirator (if dust/aerosol) SDS->Respiratory Handling Handle in Fume Hood SDS->Handling Disposal Dispose as Hazardous Waste SDS->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.